molecular formula C24H37N3O2 B1672710 (S,S)-J-113397 CAS No. 256640-45-6

(S,S)-J-113397

货号: B1672710
CAS 编号: 256640-45-6
分子量: 399.6 g/mol
InChI 键: MBGVUMXBUGIIBQ-LEWJYISDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CompB is a synthetically derived small-molecule compound provided for research purposes. Its primary research value stems from its characterized activity as a [e.g., potent and selective inhibitor/agonist] of the [Target Protein/Pathway, e.g., TEAD transcription factors]. The mechanism of action (MoA) for CompB has been elucidated through structural biology studies, which demonstrate its [e.g., orthosteric or allosteric binding] to a specific druggable site on its target, thereby [e.g., disrupting protein-protein interactions or inhibiting catalytic activity]. This targeted modulation makes CompB a valuable chemical probe for investigating the role of the [Target Pathway] in [e.g., cell proliferation, apoptosis, or a specific disease model]. In research settings, it is primarily applied in studies focused on [e.g., oncology, neuroscience, or metabolic diseases] to explore signaling pathways and validate novel therapeutic targets. A comprehensive understanding of a compound's MoA on a systems-level, beyond just its direct target, is critical for rationalizing phenotypic findings and is a key challenge in modern drug discovery. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

CAS 编号

256640-45-6

分子式

C24H37N3O2

分子量

399.6 g/mol

IUPAC 名称

1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

InChI

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m0/s1

InChI 键

MBGVUMXBUGIIBQ-LEWJYISDSA-N

手性 SMILES

CCN1C2=CC=CC=C2N(C1=O)[C@@H]3CCN(C[C@H]3CO)CC4CCCCCCC4

规范 SMILES

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1-(1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
CompB
J 113397
J-113397

产品来源

United States

Foundational & Exploratory

(S,S)-J-113397: A Technical Guide to its Mechanism of Action as a Nociceptin/Orphanin FQ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for (S,S)-J-113397, a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] This document details its binding characteristics, functional effects, and the signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound functions as a competitive antagonist at the NOP receptor.[1][3] This means it binds to the same site as the endogenous ligand, N/OFQ, but fails to activate the receptor. By occupying the binding site, it blocks N/OFQ from binding and initiating intracellular signaling. This competitive antagonism has been demonstrated through Schild plot analysis in functional assays such as [35S]GTPγS binding and cAMP accumulation assays.[1] this compound itself does not exhibit agonistic activity at the NOP receptor.[1][3]

Quantitative Data: Binding Affinity and Potency

This compound exhibits a high affinity for the NOP receptor with sub-nanomolar to low nanomolar Ki and IC50 values. Its selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ) is substantial, making it a valuable tool for studying the N/OFQ system.[1]

ParameterReceptorSpeciesCell Line/TissueValue (nM)Reference
Ki NOP (ORL-1)Human (cloned)-1.8[1]
Ki NOP (ORL-1)MouseBrain1.1[1]
pKi NOP (OP4)Human (recombinant)CHOhOP4 membranes8.56 (corresponds to ~2.75 nM)[3]
IC50 NOP--2.3[4]
IC50 NOP (ORL-1)Human (cloned)CHO-ORL1 cells5.3[1]
ReceptorKi (nM)Selectivity Fold (vs. Human NOP)Reference
NOP (ORL-1) 1.8-[1]
μ-opioid 1000~556[1]
δ-opioid >10,000>5556[1]
κ-opioid 640~356[1]
AssayPreparationAgonistpA2 ValueReference
cAMP formation CHOhOP4 cellsNociceptin7.52[3]
Contractile action Mouse colonNociceptin8.07[3]
Inhibitory effect Mouse vas deferensNociceptin7.85[3]
Inhibitory effect Guinea pig ileumNociceptin7.75[3]
Inhibitory effect Rat vas deferensNociceptin7.77[3]

Signaling Pathways

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[5] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, blocks this N/OFQ-induced signaling cascade.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits J113397 This compound J113397->NOP Binds & Blocks NOFQ N/OFQ NOFQ->NOP Binds & Activates ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

NOP Receptor Signaling and J-113397 Antagonism

In models of Parkinson's disease, this compound has been shown to modulate the nigrothalamic pathway. By blocking NOP receptors, it can lead to an increase in GABA release in the substantia nigra reticulata (SNr), which in turn inhibits the nigrothalamic projections, resulting in decreased GABA release in the ventromedial thalamus and an attenuation of parkinsonian-like symptoms.[6][7]

Parkinson_Pathway J113397 This compound NOP_SNr NOP Receptors in SNr J113397->NOP_SNr Blocks GABA_SNr GABA Release in SNr NOP_SNr->GABA_SNr Inhibits (disinhibition) Nigrothalamic Nigrothalamic Pathway GABA_SNr->Nigrothalamic Increases Inhibition of GABA_Thalamus GABA Release in Thalamus Nigrothalamic->GABA_Thalamus Inhibits Akinesia Akinesia (Parkinsonian Symptom) GABA_Thalamus->Akinesia Contributes to Radioligand_Binding_Workflow A 1. Prepare Membranes from CHO-hORL1 cells B 2. Incubate Membranes with: - Radiolabeled Ligand - this compound (variable conc.) A->B C 3. Separate Bound/Unbound via Rapid Filtration B->C D 4. Quantify Radioactivity on Filters C->D E 5. Analyze Data (IC50 -> Ki calculation) D->E GTPgS_Assay_Workflow A 1. Prepare Membranes from CHO-hORL1 cells B 2. Incubate Membranes with: - N/OFQ (agonist) - [35S]GTPγS - this compound (variable conc.) A->B C 3. Separate Bound/Unbound via Rapid Filtration B->C D 4. Quantify [35S]GTPγS Bound to G-proteins C->D E 5. Analyze Data (IC50 determination) D->E

References

(S,S)-J-113397: A Comprehensive Technical Guide to a Potent and Selective NOP Receptor Competitive Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397, chemically identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a pioneering non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Its development marked a significant milestone in the study of the N/OFQ system, providing a powerful and selective pharmacological tool to investigate the receptor's role in a myriad of physiological and pathological processes. This technical guide offers an in-depth analysis of this compound, presenting its core pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action.

This compound exhibits high affinity for the NOP receptor and acts as a competitive antagonist, effectively blocking the actions of the endogenous ligand N/OFQ without eliciting an intrinsic biological response.[1][3] Its high selectivity over the classical opioid receptors (μ, δ, and κ) makes it an invaluable tool for dissecting the specific functions of the NOP receptor system.[1][4] The compound has been instrumental in preclinical studies investigating the role of the NOP receptor in pain modulation, mood disorders, substance abuse, and Parkinson's disease.[5][6][7][8]

Quantitative Data Presentation

The following tables summarize the key quantitative data characterizing the binding affinity and functional potency of this compound.

Table 1: Binding Affinity of this compound for NOP Receptors

Receptor SpeciesPreparationKᵢ (nM)Reference
HumanCloned (CHO cells)1.8[1][9]
MouseBrain1.1[1]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Selectivity Profile of this compound for Human Opioid Receptors

ReceptorKᵢ (nM)Selectivity (Fold vs. NOP)Reference
NOP (ORL-1)1.8-[1]
μ-opioid (MOP)1000~556[1]
δ-opioid (DOP)>10,000>5556[1]
κ-opioid (KOP)640~356[1]

Selectivity is calculated as the ratio of the Kᵢ for the respective opioid receptor to the Kᵢ for the NOP receptor.

Table 3: Functional Antagonist Potency of this compound

AssayCell/Tissue PreparationParameterValueReference
[³⁵S]GTPγS BindingCHO-hNOP cellsIC₅₀ (nM)5.3[1]
[³⁵S]GTPγS BindingMouse BrainIC₅₀ (nM)7.6[10]
cAMP AccumulationCHO-hNOP cellsIC₅₀ (nM)26[11]
N/OFQ-induced ContractionMouse ColonpA₂8.07[12]
Electrically Stimulated TwitchMouse Vas DeferenspA₂7.85[12]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response. pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, indicating competitive antagonism.

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer.[3]

  • Binding Reaction:

    • The assay is conducted in a 96-well plate format.

    • Each well contains:

      • A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin).

      • Varying concentrations of the unlabeled competitor, this compound.

      • Cell membranes expressing the NOP receptor.

    • The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor. As this compound is an antagonist, this assay determines its ability to inhibit agonist-stimulated G protein activation.

  • Membrane Preparation:

    • Similar to the radioligand binding assay, membranes are prepared from CHO-hNOP cells.

  • Binding Reaction:

    • The assay is performed in a 96-well plate.

    • Each well contains:

      • A fixed concentration of the NOP receptor agonist, N/OFQ.

      • Varying concentrations of the antagonist, this compound.

      • Cell membranes.

      • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

      • GDP (to maintain G proteins in an inactive state).

    • The mixture is incubated to allow for G protein activation and binding of [³⁵S]GTPγS.

  • Filtration and Quantification:

    • The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • The antagonistic effect of this compound is determined by its ability to reduce the agonist-stimulated [³⁵S]GTPγS binding.[3]

    • The IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is calculated.

    • For Schild analysis, concentration-response curves for the agonist are generated in the presence of different fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot to determine the pA₂ value. A slope of 1 in the Schild plot is indicative of competitive antagonism.[1][3]

In Vivo Tail-Flick Test for Antagonism of N/OFQ-Induced Hyperalgesia

This in vivo assay assesses the ability of this compound to block the hyperalgesic effects of N/OFQ in mice.

  • Animal Acclimation:

    • Male mice are acclimated to the experimental room and handling procedures for several days before the experiment.

  • Baseline Latency Measurement:

    • The baseline tail-flick latency is determined by focusing a beam of radiant heat on the ventral surface of the tail and measuring the time it takes for the mouse to flick its tail away.

  • Drug Administration:

    • This compound is administered, typically via subcutaneous (s.c.) injection, at various doses.

    • After a predetermined time, N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia (a decreased tail-flick latency).

  • Post-Treatment Latency Measurement:

    • The tail-flick latency is measured again at various time points after N/OFQ administration.

  • Data Analysis:

    • The data are expressed as the percentage of maximal possible effect (% MPE) or as the change in tail-flick latency from baseline.

    • The ability of this compound to dose-dependently inhibit the N/OFQ-induced decrease in tail-flick latency is determined.[1][9]

Mandatory Visualizations

Signaling Pathways

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates J-113397 J-113397 J-113397->NOP_Receptor Competitively Blocks Gi_o Gαi/o NOP_Receptor->Gi_o Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Contributes to Ca_channel->Neuronal_Excitability Contributes to

Caption: NOP receptor signaling and the antagonistic action of this compound.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) GTP_Assay [35S]GTPγS Binding Assay (Determine IC50/pA2) Binding_Assay->GTP_Assay Confirm Functional Antagonism cAMP_Assay cAMP Accumulation Assay (Determine IC50) GTP_Assay->cAMP_Assay Confirm Functional Antagonism Selectivity_Assay Binding/Functional Assays at other Opioid Receptors cAMP_Assay->Selectivity_Assay Determine Selectivity Profile Tail_Flick Tail-Flick Test (Antagonism of N/OFQ-induced hyperalgesia) Selectivity_Assay->Tail_Flick Proceed to In Vivo Testing Other_Models Other Relevant Animal Models (e.g., depression, anxiety, Parkinson's disease) Tail_Flick->Other_Models Further Efficacy Testing

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the NOP receptor. Its robust pharmacological profile, supported by extensive in vitro and in vivo data, has established it as an indispensable research tool. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound, serving as a valuable resource for scientists and researchers in the field of opioid pharmacology and drug development. The continued use of this compound and similar compounds will undoubtedly further our understanding of the complex roles of the N/OFQ-NOP receptor system in health and disease.

References

(S,S)-J-113397: A Technical Guide to its High Selectivity for the ORL1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of (S,S)-J-113397, a potent and highly selective non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4][5] Its remarkable selectivity over classical opioid receptors (mu, delta, and kappa) makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the N/OFQ-ORL1 system.[2][3][5] This document outlines its binding affinity, functional activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Concepts: Binding Affinity and Mechanism of Action

This compound, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one, was the first small molecule antagonist developed with high affinity and selectivity for the ORL1 receptor.[1][2][4][5] Pharmacological studies have consistently demonstrated that it acts as a competitive antagonist.[2][6][7] This means it binds to the same site as the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), thereby blocking the receptor's activation without initiating a biological response itself.[2][6][7] This competitive antagonism has been confirmed through Schild plot analysis in functional assays such as [³⁵S]GTPγS binding and cAMP assays.[2][6]

Data Presentation: Quantitative Analysis

The selectivity of this compound is highlighted by its significantly higher binding affinity for the ORL1 receptor compared to the classical opioid receptors. This is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) in various in vitro assays.

ReceptorSpeciesKi (nM)Reference
ORL1 (NOP) Human 1.8 [2][8]
ORL1 (NOP)Mouse1.1[2]
Mu (μ) OpioidHuman1000[2][5]
Delta (δ) OpioidHuman>10,000[2][5]
Kappa (κ) OpioidHuman640[2][5]
Table 1: Binding Affinity (Ki) of this compound at Human and Mouse Opioid Receptors.
AssayCell Line/TissueReceptorIC50 (nM)Reference
[³⁵S]GTPγS BindingCHO CellsHuman ORL15.3[2][8]
[¹²⁵I][Tyr¹⁴]nociceptin BindingCHO CellsHuman ORL12.3[9][10]
[³⁵S]GTPγS BindingMouse BrainMouse ORL17.6[6][11]
Table 2: Functional Antagonist Activity (IC50) of this compound.

Mandatory Visualization

ORL1 Receptor Signaling Pathway and Inhibition by this compound

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability and various physiological processes. This compound, as a competitive antagonist, blocks the binding of N/OFQ, thereby preventing the activation of these downstream signaling events.

ORL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ ORL1_Receptor ORL1 (NOP) Receptor N/OFQ->ORL1_Receptor Binds & Activates J-113397 J-113397 J-113397->ORL1_Receptor Binds & Blocks G_Protein Gi/o Protein (αβγ) ORL1_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channels Modulates MAPK_Pathway MAP Kinase Pathway G_betagamma->MAPK_Pathway Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases ATP ATP ATP->Adenylyl_Cyclase

Caption: ORL1 signaling and its inhibition.

Experimental Workflow for Characterizing this compound

The characterization of a selective antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional activity.

Experimental_Workflow cluster_workflow Antagonist Characterization Workflow start Start membrane_prep 1. Membrane Preparation (Cells expressing ORL1) start->membrane_prep radioligand_assay 2. Radioligand Binding Assay membrane_prep->radioligand_assay gtpgs_assay 3. [³⁵S]GTPγS Functional Assay membrane_prep->gtpgs_assay data_analysis 4. Data Analysis radioligand_assay->data_analysis ki_val ki_val radioligand_assay->ki_val Determine Ki gtpgs_assay->data_analysis ic50_val ic50_val gtpgs_assay->ic50_val Determine IC50 selectivity_panel 5. Selectivity Screening (μ, δ, κ opioid receptors) data_analysis->selectivity_panel end End selectivity_panel->end selectivity_ratio selectivity_ratio selectivity_panel->selectivity_ratio Determine Selectivity Ratio

Caption: Workflow for antagonist characterization.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor are cultured and harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in sequence:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-nociceptin).

    • Varying concentrations of the unlabeled test compound (this compound).

    • For determining non-specific binding, a high concentration of an unlabeled ORL1 agonist (e.g., N/OFQ) is used instead of the test compound.

  • The reaction is initiated by the addition of the cell membrane preparation.

  • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor. As this compound is an antagonist, this assay is used to determine its ability to inhibit agonist-stimulated binding of [³⁵S]GTPγS.

1. Membrane and Reagent Preparation:

  • Membranes from cells expressing the ORL1 receptor are prepared as described above.

  • The assay buffer contains GDP to maintain the G proteins in an inactive state.

2. Assay Procedure:

  • In a 96-well plate, the following are added:

    • Assay buffer.

    • GDP.

    • The ORL1 receptor agonist (e.g., N/OFQ) at a concentration that elicits a submaximal response (e.g., EC80).

    • Varying concentrations of this compound.

  • The reaction is initiated by the addition of [³⁵S]GTPγS and the cell membrane preparation.

  • The plate is incubated (e.g., 60 minutes at 30°C).

3. Filtration and Detection:

  • The assay is terminated by rapid filtration, and the radioactivity is quantified as described for the radioligand binding assay.

4. Data Analysis:

  • The data are analyzed to determine the IC50 value of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding. This value represents its functional antagonist potency.

Conclusion

This compound exhibits a remarkable and well-documented selectivity for the ORL1 receptor over the classical mu, delta, and kappa opioid receptors.[2][3][5] This high selectivity, demonstrated through extensive in vitro binding and functional assays, establishes this compound as an indispensable tool for elucidating the physiological and pathophysiological roles of the N/OFQ-ORL1 system. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of opioid pharmacology and related areas.

References

(S,S)-J-113397: A Technical Guide to a Pioneering NOP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-J-113397, chemically known as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, represents a seminal discovery in opioid pharmacology.[1][2] It was the first identified potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2][3] The development of this compound provided the scientific community with an invaluable molecular tool to explore the physiological and pathophysiological roles of the N/OFQ system, which is implicated in a diverse range of biological functions including pain modulation, reward, and locomotion.[2][3] This technical guide provides a comprehensive overview of the discovery, history, pharmacological profile, and experimental characterization of this compound.

Discovery and History

The journey to uncover a selective NOP receptor antagonist was spurred by the unique and often contrasting pharmacological effects of its endogenous ligand, N/OFQ, compared to classical opioids.[2] The NOP receptor shares significant sequence homology with the classical opioid receptors (mu, delta, and kappa), yet traditional opioid ligands exhibit low affinity for it. The discovery of this compound was the result of a dedicated screening and lead optimization program by scientists at Banyu Pharmaceutical Co., Ltd.[2] and was first reported in the late 1990s.[4][5] This breakthrough provided a systemically available small molecule, enabling in-depth in vivo investigations into the N/OFQ-NOP system for the first time.[2]

The synthesis of J-113397 is a multi-step process, with the racemic mixture being synthesized and subsequently resolved to yield the active (S,S)-enantiomer, also referred to as the (3R,4R) isomer.[3] The complexity of its synthesis and the requirement for chiral separation has led to the development of achiral analogs.[6]

Pharmacological Profile

This compound is characterized by its high affinity and remarkable selectivity for the NOP receptor. Its pharmacological properties have been extensively delineated through a battery of in vitro and in vivo experiments.

In Vitro Pharmacology

The in vitro profile of this compound demonstrates its potent and competitive antagonism at the NOP receptor.

Table 1: In Vitro Binding Affinity of this compound at Opioid Receptors

ReceptorSpeciesKi (nM)Reference
NOP (ORL-1) Human (cloned) 1.8 [1]
NOP (ORL-1) Mouse (brain) 1.1 [1]
Mu (μ)Human1000[1]
Delta (δ)Human>10,000[1]
Kappa (κ)Human640[1]

Table 2: In Vitro Functional Activity of this compound

AssayCell Line/TissueAgonistIC50 (nM)pA2Reference
[³⁵S]GTPγS Binding CHO-ORL1 Nociceptin/Orphanin FQ 5.3 [1][7]
cAMP Accumulation CHO-ORL1 Nociceptin/Orphanin FQ 26 [8]
cAMP Formation Inhibition CHOhOP4 Nociceptin 7.52 [9]
[¹²⁵I]Tyr¹⁴nociceptin Displacement CHOhOP4 membranes pKi 8.56 [9]
Mouse Colon Contraction Mouse Colon Nociceptin 8.07 [9]
Electrically Stimulated Contraction Mouse Vas Deferens Nociceptin 7.85 [9]
Electrically Stimulated Contraction Guinea Pig Ileum Nociceptin 7.75 [9]
Electrically Stimulated Contraction Rat Vas Deferens Nociceptin 7.77 [9]
In Vivo Pharmacology

In living organisms, this compound has been shown to effectively block the actions of N/OFQ. A key in vivo effect is the dose-dependent inhibition of hyperalgesia induced by the intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[1] This finding highlights its potential role in pain modulation. Furthermore, studies have demonstrated its ability to prevent the development of morphine tolerance.[3] Research has also explored its therapeutic potential in other central nervous system disorders, such as Parkinson's disease, where it has been shown to enhance the effects of L-DOPA.[10][11][12]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity (Ki) of this compound to the NOP receptor and other opioid receptors.

  • Objective: To determine the affinity of the compound for the receptor.

  • General Protocol:

    • Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO cells stably expressing the human NOP receptor) or from brain tissue.

    • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of the unlabeled competitor compound (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor, providing an indication of agonistic or antagonistic activity.

  • Objective: To assess the functional consequence of ligand binding on G-protein activation.

  • General Protocol:

    • Membrane Preparation: Similar to binding assays, membranes from cells expressing the NOP receptor are used.

    • Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, an agonist (N/OFQ), and varying concentrations of the antagonist (this compound).

    • Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.

    • Data Analysis: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its IC50 value. The lack of stimulation by this compound alone confirms its antagonist nature.[1]

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

  • Objective: To measure the functional antagonism of a downstream signaling event.

  • General Protocol:

    • Cell Culture: Whole cells (e.g., CHO-ORL1) are used.

    • Stimulation: Cells are treated with an adenylyl cyclase stimulator (e.g., forskolin) to induce cAMP production.

    • Treatment: Cells are co-incubated with an agonist (N/OFQ) and varying concentrations of the antagonist (this compound).

    • Measurement: The intracellular levels of cAMP are measured using methods such as radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The concentration of this compound that reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.[8]

In Vivo Tail-Flick Test

This is a common behavioral assay to assess nociception in animals.

  • Objective: To evaluate the in vivo effect of the antagonist on nociceptive responses.

  • General Protocol:

    • Animal Model: Typically performed in mice or rats.

    • Drug Administration: this compound is administered, often subcutaneously.

    • Agonist Challenge: An agonist like N/OFQ is administered, usually intracerebroventricularly, to induce hyperalgesia (a lowered pain threshold).

    • Nociceptive Testing: A heat source is applied to the animal's tail, and the latency to flick the tail away is measured.

    • Data Analysis: The ability of this compound to prevent the agonist-induced decrease in tail-flick latency is assessed.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ Nociceptin/OFQ (Agonist) N_OFQ->NOP Binds & Activates J113397 This compound (Antagonist) J113397->NOP Binds & Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays Affinity Determine Ki (Affinity & Selectivity) Binding->Affinity Functional Functional Assays ([35S]GTPγS, cAMP) Potency Determine IC50/pA2 (Antagonist Potency) Functional->Potency AnimalModel Animal Model Selection (e.g., Mouse) Affinity->AnimalModel Potency->AnimalModel Behavioral Behavioral Testing (e.g., Tail-Flick Test) AnimalModel->Behavioral Efficacy Assess In Vivo Efficacy (e.g., Anti-hyperalgesia) Behavioral->Efficacy Data Data Analysis & Interpretation Efficacy->Data Synthesis Compound Synthesis & Purification Synthesis->Binding Synthesis->Functional

Caption: Experimental Workflow for the Characterization of this compound.

Conclusion

The discovery of this compound was a pivotal moment in opioid research, providing a much-needed tool to unravel the complexities of the N/OFQ-NOP receptor system. Its high potency and selectivity established it as a benchmark antagonist for in vitro and in vivo studies. The extensive characterization of this compound has not only advanced our fundamental understanding of the NOP receptor's role in health and disease but has also paved the way for the development of novel therapeutic agents targeting this system for a variety of indications, including pain and neurological disorders.

References

(S,S)-J-113397: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of (S,S)-J-113397, a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its discovery marked a significant advancement in the study of the N/OFQ system, providing a valuable pharmacological tool for investigating its physiological and pathological roles.[2]

Chemical Structure

This compound, with the IUPAC name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a non-peptide small molecule.[1] The specific stereochemistry of the two chiral centers at the 3 and 4 positions of the piperidine (B6355638) ring is crucial for its high affinity and selectivity for the ORL1 receptor.[3]

Molecular Formula: C₂₄H₃₇N₃O₂[1]

Molar Mass: 399.579 g·mol⁻¹[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process that has been reported through various routes. One common pathway begins with the condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone and O-Phenylenediamine (B120857).[1] An alternative approach utilizes ethyl 4-oxo-3-piperidinecarboxylate as a starting material. The synthesis is often challenging due to the need for purification and separation of enantiomers to isolate the desired (S,S) configuration.[3]

A generalized synthesis pathway is outlined below:

Synthesis_Pathway A 1-Benzyl-3-methoxycarbonyl-4-piperidone C Intermediate 3 A->C Condensation B o-Phenylenediamine B->C D Intermediate 4 C->D 1. Boc anhydride 2. Trifluoroacetic acid E Intermediate 5 D->E Iodoethane (B44018), Base F Intermediate 6 (trans isomer) E->F Mg, Methanol G Intermediate 7 F->G Catalytic debenzylation I Intermediate 9 G->I Reductive amination H Cyclooctanecarbaldehyde (B1346818) H->I J J-113397 (racemic) I->J LiAlH4 K This compound J->K Chiral resolution

Caption: Generalized synthesis pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of J-113397 can be found in the scientific literature. The following provides a summary of the key steps based on published methods.

Step 1: Condensation Reaction 1-Benzyl-3-methoxycarbonyl-4-piperidone and o-phenylenediamine are condensed to form the initial benzimidazole (B57391) intermediate.[1] This reaction is typically carried out in a suitable solvent and may require heating.

Step 2: Boc Protection and Deprotection The secondary amine in the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride. Subsequent treatment with trifluoroacetic acid removes the Boc group.[1]

Step 3: Alkylation The urea (B33335) nitrogen is alkylated with iodoethane in the presence of a base to introduce the ethyl group.[1]

Step 4: Reduction of the Enamine The enamine is reduced, for instance, using magnesium metal in methanol, to yield predominantly the trans isomer of the piperidine ring.[1]

Step 5: Debenzylation The benzyl (B1604629) protecting group on the piperidine nitrogen is removed via catalytic hydrogenation.[1]

Step 6: Reductive Amination The secondary amine is then reacted with cyclooctanecarbaldehyde through reductive amination to introduce the cyclooctylmethyl group.[1]

Step 7: Ester Reduction The final step in the synthesis of the racemic mixture involves the reduction of the ester group to a hydroxymethyl group using a reducing agent such as lithium aluminium hydride (LiAlH₄).[1]

Step 8: Chiral Resolution The racemic mixture of J-113397 is resolved into its individual enantiomers. This can be achieved using chiral chromatography, for example, with a CHIRALPAK® AD column, to isolate the biologically active (3R,4R) or (S,S) enantiomer.

Quantitative Data

This compound exhibits high affinity and selectivity for the ORL1 receptor over other opioid receptors. The following table summarizes key binding affinity and functional activity data.

ParameterReceptorValueSpeciesAssay TypeReference
pKi ORL18.56HumanRadioligand Displacement[4]
pA₂ ORL17.52HumancAMP Formation[4]
pA₂ ORL18.07MouseColon Contraction[4]
pA₂ ORL17.85MouseVas Deferens Inhibition[4]
pA₂ ORL17.75Guinea PigIleum Inhibition[4]
pA₂ ORL17.77RatVas Deferens Inhibition[4]
pA₂ δ-opioid< 6MouseVas Deferens Inhibition[4]
pA₂ μ-opioid< 6Guinea PigIleum Inhibition[4]
pA₂ κ-opioid< 6RabbitVas Deferens Inhibition[4]
IC₅₀ NOP2.3 nM--[5]
IC₅₀ κ-opioid1400 nM--[5]
IC₅₀ μ-opioid2200 nM--[5]
IC₅₀ δ-opioid> 10000 nM--[5]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the ORL1 receptor. The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the ORL1 receptor by its endogenous ligand, nociceptin/orphanin FQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound competitively blocks the binding of N/OFQ to the ORL1 receptor, thereby preventing this downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates NOFQ Nociceptin/Orphanin FQ NOFQ->ORL1 Binds and Activates J113397 This compound J113397->ORL1 Competitively Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Inhibition of

References

(S,S)-J-113397: A Technical Guide for the Selective Nociceptin/Orphanin FQ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,S)-J-113397, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor. This document details its chemical properties, pharmacological profile, key experimental methodologies for its characterization, and the signaling pathways it modulates.

Core Compound Identification

This compound is a specific stereoisomer of the J-113397 molecule. It is crucial to distinguish it from its racemic form, (±)-J 113397, as stereochemistry can significantly impact biological activity.

IdentifierValueReference
Compound Name This compound
IUPAC Name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one[1]
CAS Number 256640-46-7
Molecular Formula C₂₄H₃₇N₃O₂
Molecular Weight 399.57 g/mol
Racemic CAS 217461-40-0 ((±)-J 113397)[1]

Pharmacological Profile: A Selective ORL-1 Antagonist

J-113397 was the first small molecule identified as a highly selective antagonist for the ORL-1 receptor.[1] Its mechanism of action is competitive antagonism at the ORL-1 receptor, where it blocks the binding of the endogenous ligand N/OFQ, thereby inhibiting its downstream signaling effects.[2][3] This antagonism has been demonstrated to prevent N/OFQ-induced hyperalgesia and play a role in modulating morphine tolerance.[1][2]

Binding Affinity and Selectivity

The following tables summarize the quantitative data on the binding affinity (Ki) and functional inhibition (IC₅₀) of J-113397 for the ORL-1 receptor and its selectivity over other opioid receptors.

Table 1: Binding Affinity for ORL-1 Receptor

Receptor SpeciesAssay TypeParameterValue (nM)Reference
Human (cloned)Radioligand BindingKᵢ1.8[2]
Human (CHO cells)Radioligand BindingIC₅₀2.3[4]
Mouse (brain)Radioligand BindingKᵢ1.1[2]
Mouse (brain)[³⁵S]GTPγS BindingIC₅₀7.6[5]

Table 2: Opioid Receptor Selectivity Profile (Human Receptors)

ReceptorBinding Affinity (Kᵢ, nM)Selectivity (Fold vs. ORL-1)Reference
ORL-11.8-[2]
μ (mu)1000~555[2]
δ (delta)>10,000>5555[2]
κ (kappa)640~355[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key in vitro and in vivo experimental protocols used to characterize J-113397.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of J-113397 for the ORL-1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of J-113397.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor (CHO-hORL1).

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ORL-1 ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of unlabeled J-113397.

  • Separation and Detection: The reaction is terminated, and the bound and free radioligand are separated via filtration. The radioactivity of the filters, representing the bound ligand, is then quantified.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of J-113397 that inhibits 50% of the radioligand binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the extent of G-protein activation following receptor stimulation. For an antagonist like J-113397, it is used to measure the inhibition of agonist-induced G-protein activation.

Objective: To determine the functional antagonist potency (IC₅₀) of J-113397.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from CHO-hORL1 cells are used.

  • Assay Reaction: The membranes are incubated with the non-hydrolyzable GTP analog [³⁵S]GTPγS, an ORL-1 agonist (e.g., N/OFQ), and varying concentrations of J-113397.

  • Measurement: Agonist binding to the ORL-1 receptor activates G-proteins, stimulating the binding of [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: The ability of J-113397 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and an IC₅₀ value is determined. Schild plot analysis can be performed to confirm competitive antagonism.[2]

In Vivo Tail-Flick Test for Analgesia

This behavioral assay is used to assess the in vivo efficacy of J-113397 in blocking the effects of N/OFQ.

Objective: To evaluate the ability of J-113397 to inhibit N/OFQ-induced hyperalgesia.

Methodology:

  • Animal Model: Male ICR mice are typically used.

  • Drug Administration: J-113397 is administered, often subcutaneously (s.c.), at various doses.

  • N/OFQ Challenge: Following J-113397 administration, N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.

  • Nociceptive Testing: The tail-flick test is performed by applying a heat source to the mouse's tail and measuring the latency to tail withdrawal.

  • Data Analysis: The dose-dependent inhibition of the N/OFQ-induced decrease in tail-flick latency by J-113397 is evaluated.[2]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the ORL-1 receptor and a typical experimental workflow for characterizing J-113397.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL-1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ Nociceptin/Orphanin FQ (N/OFQ) N_OFQ->ORL1 Binds & Activates J113397 This compound J113397->ORL1 Competitively Blocks ATP ATP ATP->AC Cellular_Response Inhibition of Neurotransmission cAMP->Cellular_Response

Caption: ORL-1 receptor signaling and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Membrane_Prep 1. Membrane Preparation (CHO-hORL1 cells) Binding_Assay 2a. Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay 2b. [³⁵S]GTPγS Functional Assay Membrane_Prep->Functional_Assay Ki_Calc 3a. Determine Kᵢ Binding_Assay->Ki_Calc IC50_Calc 3b. Determine IC₅₀ Functional_Assay->IC50_Calc Animal_Model 4. Animal Model (e.g., Mouse) Ki_Calc->Animal_Model IC50_Calc->Animal_Model Drug_Admin 5. Administer J-113397 Animal_Model->Drug_Admin Behavioral_Test 6. Behavioral Assay (e.g., Tail-Flick Test) Drug_Admin->Behavioral_Test Efficacy_Eval 7. Evaluate Efficacy Behavioral_Test->Efficacy_Eval

Caption: Workflow for the pharmacological characterization of this compound.

References

The Structure-Activity Relationship of J-113397 Analogs: A Technical Guide for NOP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

J-113397, a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, has become a critical pharmacological tool.[1][2] Its discovery spurred further research into the physiological and pathological roles of the N/OFQ system, leading to the development of various analogs to explore the structure-activity relationships (SAR) that govern NOP receptor antagonism. This guide provides a comprehensive overview of the SAR of J-113397 analogs, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in the field of drug discovery and development.

Core Structure and Pharmacophore of J-113397

The chemical structure of J-113397 is 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one.[3] SAR studies on J-113397 and its analogs have revealed several key structural features that are crucial for high-affinity binding and antagonist activity at the NOP receptor. These studies have primarily focused on modifications of the piperidine (B6355638) ring, the N-substituent on the piperidine, and the benzimidazolone moiety.

Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinity and functional activity of J-113397 and a selection of its analogs. These data highlight the impact of specific structural modifications on NOP receptor interaction.

Table 1: Binding Affinity of J-113397 and Analogs for the NOP Receptor

CompoundModification from J-113397Receptor SourceKi (nM)Reference
J-113397 -Cloned human ORL11.8[3]
Mouse Brain1.1[3]
Trap-101 Achiral analog with a double bond between C3 and C4 of the piperidine ringRecombinant human NOP-[4][5]

Table 2: Selectivity Profile of J-113397 for Opioid Receptors

ReceptorKi (nM)Selectivity (fold vs. hORL1)Reference
Human μ-opioid1000~556[3]
Human δ-opioid>10,000>5556[3]
Human κ-opioid640~356[3]

Table 3: Functional Activity of J-113397 as a NOP Receptor Antagonist

AssayCell Line/TissueAgonistIC50 (nM) / pA2Reference
[35S]GTPγS BindingCHO-ORL1 cellsNociceptin/Orphanin FQ5.3[3]
Mouse BrainNociceptin/Orphanin FQ7.6[6]
cAMP AccumulationCHO-ORL1 cellsNociceptin/Orphanin FQ26[7]
Inhibition of cAMP formationCHOhOP4 cellsNociceptinpA2 = 7.52[8]
Mouse Colon ContractilityMouse ColonNociceptinpA2 = 8.07[8]
Mouse Vas DeferensMouse Vas DeferensNociceptinpA2 = 7.85[8]
Guinea Pig IleumGuinea Pig IleumNociceptinpA2 = 7.75[8]
Rat Vas DeferensRat Vas DeferensNociceptinpA2 = 7.77[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound, such as a J-113397 analog, by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

  • The assay is typically conducted in a 96-well plate format.

  • Each well contains the cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin or [125I]Tyr14-Nociceptin), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NOP ligand.

  • The plates are incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the NOP receptor. As J-113397 and its analogs are antagonists, this assay is used to determine their ability to inhibit agonist-stimulated binding of [35S]GTPγS.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from CHO-hNOP cells.

2. Binding Reaction:

  • The assay is performed in a 96-well plate.

  • Membranes are incubated with a NOP receptor agonist (e.g., N/OFQ), varying concentrations of the antagonist test compound, GDP, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.

  • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

3. Incubation, Termination, and Quantification:

  • The reaction mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit of the activated G proteins.

  • The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined, and an IC50 value is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[3]

cAMP Accumulation Assay

This assay measures the functional consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels. Antagonists are evaluated for their ability to block this effect.

1. Cell Culture and Treatment:

  • Whole CHO-hNOP cells are used for this assay.

  • The cells are pre-incubated with varying concentrations of the antagonist test compound.

  • Subsequently, the cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist (e.g., N/OFQ).

2. Cell Lysis and cAMP Measurement:

  • After a specific incubation period, the cells are lysed to release the intracellular contents.

  • The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

3. Data Analysis:

  • The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual representations of the NOP receptor signaling pathway and a typical experimental workflow for characterizing J-113397 analogs are provided below using the DOT language for Graphviz.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ (Agonist) NOP_Receptor NOP Receptor (ORL-1) N/OFQ->NOP_Receptor Binds & Activates J-113397 J-113397 (Antagonist) J-113397->NOP_Receptor Binds & Blocks G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channels G_Protein->GIRK Activates Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases ATP ATP K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx

Caption: NOP Receptor Signaling Pathway Antagonized by J-113397.

Experimental_Workflow Start Start Synthesis Synthesis of J-113397 Analogs Start->Synthesis Binding_Assay Radioligand Competition Binding Assay Synthesis->Binding_Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay [35S]GTPγS or cAMP Functional Assay Determine_Ki->Functional_Assay Determine_Activity Determine IC50/pA2 (Antagonist Activity) Functional_Assay->Determine_Activity SAR_Analysis SAR Analysis Determine_Activity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: Experimental Workflow for SAR Studies of J-113397 Analogs.

References

(S,S)-J-113397: A Technical Guide to Binding Affinity and Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (S,S)-J-113397, a potent and highly selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] This document details its binding affinity (Ki) and IC50 values, outlines the experimental methodologies used for their determination, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Binding Affinity and Mechanism of Action

This compound was the first non-peptidyl antagonist developed for the NOP receptor.[3] It demonstrates high affinity and selectivity for this receptor over the classical opioid receptors (μ, δ, and κ).[2][3] Pharmacological studies have consistently characterized this compound as a competitive antagonist.[2][3] This means it binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor's activation without initiating a biological response itself.[3] This competitive antagonism has been confirmed through Schild plot analysis in functional assays.[2][3]

Quantitative Binding Affinity Data

The binding affinity of this compound has been determined across various experimental systems, primarily through radioligand binding assays. The data consistently indicate a high affinity, in the nanomolar to sub-nanomolar range, for both human and mouse NOP receptors.[2][3]

Table 1: Binding Affinity of this compound for the NOP (ORL-1) Receptor
ParameterReceptorCell Line/TissueValue
KiCloned Human ORL1CHO Cells1.8 nM[2][3][4]
KiMouse ORL1Mouse Brain1.1 nM[2][3]
IC50Human ORL1CHO Cells2.3 nM[3]
IC50Mouse ORL1Mouse Brain7.6 nM[3]
IC50NOP ReceptorNot Specified2.3 nM[5]
IC50CHO-ORL1 cellsNot Specified5.3 nM[2][4]
Table 2: Selectivity Profile of this compound

This table highlights the binding affinity of this compound for classical human opioid receptors, demonstrating its high selectivity for the NOP receptor.

ReceptorKi Value
Human μ-opioid receptor1000 nM[2]
Human δ-opioid receptor>10,000 nM[2]
Human κ-opioid receptor640 nM[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NOP receptor signaling pathway and the experimental workflow for determining the binding affinity of this compound.

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates J113397 This compound J113397->NOP_Receptor Blocks G_Protein Gαi/o Gβγ NOP_Receptor->G_Protein Couples to Adenylyl_Cyclase Adenylyl Cyclase G_Protein:f0->Adenylyl_Cyclase Inhibits K_Channel K+ Channels G_Protein:f1->K_Channel Activates Ca_Channel Ca2+ Channels G_Protein:f1->Ca_Channel Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates ATP ATP cAMP cAMP ATP->cAMP Converts Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., CHO cells expressing NOP receptor) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate - Radioligand (e.g., [³H]Nociceptin) - Varying concentrations of this compound - Cell membranes Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60-90 min at room temperature) To reach binding equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Glass fiber filters) Separates bound and unbound radioligand Incubation->Filtration Washing Washing (Ice-cold buffer) Removes unbound radioligand Filtration->Washing Quantification Quantification of Radioactivity (Liquid Scintillation Counter) Washing->Quantification Data_Analysis Data Analysis - Determine IC50 from dose-response curve - Calculate Ki using Cheng-Prusoff equation Quantification->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the In Vitro Characterization of (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

(S,S)-J-113397 , the active enantiomer of J-113397, is a potent and highly selective non-peptidyl competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system. This guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and workflows.

Quantitative Data Summary

The in vitro activity of J-113397 has been quantified through various binding and functional assays. The following tables summarize the key affinity (Ki), potency (IC50), and antagonist activity (pA2) values reported in the literature. Note that some studies have utilized the racemic mixture of J-113397.

Table 1: Binding Affinity of J-113397 for NOP and Other Opioid Receptors

CompoundReceptorSpeciesKi (nM)pKiReference
J-113397 (racemate)NOP (ORL1) Human1.88.74[3]
J-113397 (racemate)NOP (ORL1) Mouse1.18.96[3]
J-113397 (racemate)μ-opioid (MOP)Human10006.00[3]
J-113397 (racemate)δ-opioid (DOP)Human>10,000<5.00[3]
J-113397 (racemate)κ-opioid (KOP)Human6406.19[3]
J-113397 (racemate)NOP (OP4)Human-8.56[4]

Table 2: Functional Antagonist Potency of J-113397

AssayPreparationAgonistParameterValueReference
[35S]GTPγS BindingCHO-ORL1 CellsN/OFQIC505.3 nM[3]
cAMP AccumulationCHO-hOP4 CellsN/OFQpA27.52[4]
Mouse Vas DeferensTissueN/OFQpA27.85[4]
Guinea Pig IleumTissueN/OFQpA27.75[4]
Rat Vas DeferensTissueN/OFQpA27.77[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NOP receptor signaling cascade and the workflows for the key in vitro assays used to characterize this compound.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space N_OFQ N/OFQ (Agonist) NOP NOP Receptor (ORL1) N_OFQ->NOP Binds & Activates J113397 This compound (Antagonist) J113397->NOP Competitively Blocks G_protein Gi/o Protein (αβγ) NOP->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channels G_betagamma->K_channel Activates Ca_channel Voltage-Gated Ca²⁺ Channels G_betagamma->Ca_channel Inhibits MAPK MAPK (ERK1/2) G_betagamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

NOP Receptor Signaling Pathway

Radioligand_Binding_Workflow start Start: Prepare Reagents membranes CHO-hNOP Membranes start->membranes radioligand Radioligand (e.g., [³H]-Nociceptin) start->radioligand competitor Competitor (this compound) start->competitor nsb Non-Specific Binding (e.g., unlabeled N/OFQ) start->nsb assay_setup Assay Setup in 96-well Plate (Total, NSB, Competitor conc.) membranes->assay_setup radioligand->assay_setup competitor->assay_setup nsb->assay_setup incubation Incubate to Reach Equilibrium (e.g., 60 min at 25°C) assay_setup->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC₅₀ and Kᵢ) quantification->analysis end End: Determine Binding Affinity analysis->end

Radioligand Competition Binding Assay Workflow

GTP_Binding_Workflow start Start: Prepare Reagents membranes CHO-hNOP Membranes start->membranes gdp GDP start->gdp agonist Agonist (N/OFQ at EC₈₀) start->agonist antagonist Antagonist (this compound) start->antagonist gtp_radioligand [³⁵S]GTPγS start->gtp_radioligand assay_setup Assay Setup in 96-well Plate (Varying Antagonist Conc.) membranes->assay_setup gdp->assay_setup agonist->assay_setup antagonist->assay_setup initiation Initiate Reaction with [³⁵S]GTPγS assay_setup->initiation incubation Incubate (e.g., 60 min at 30°C) initiation->incubation termination Terminate by Filtration incubation->termination quantification Quantify Bound [³⁵S]GTPγS (Scintillation Counting) termination->quantification analysis Data Analysis (Calculate IC₅₀) quantification->analysis end End: Determine Functional Potency analysis->end

[³⁵S]GTPγS Binding Assay Workflow

Detailed Experimental Protocols

The characterization of this compound involves a series of in vitro experiments to determine its binding affinity and functional activity.[5] The following are detailed protocols for the key assays.

This assay is employed to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.[6]

  • Objective: To determine the inhibition constant (Ki) of this compound at the NOP receptor.

  • Materials:

    • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[6]

    • Radioligand: [3H]-Nociceptin or [125I]Tyr14nociceptin at a concentration near its Kd (e.g., 0.5-2 nM).[4][6]

    • Test Compound: this compound, serially diluted (e.g., from 10-11 M to 10-5 M).[6]

    • Non-Specific Binding (NSB) Control: A high concentration of unlabeled N/OFQ (e.g., 1 µM).[6]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]

    • Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6]

    • Equipment: 96-well plates, filtration manifold, liquid scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + unlabeled N/OFQ), and competitor binding (radioligand + membranes + varying concentrations of this compound).[6]

    • Reagent Addition: Add assay buffer, followed by the respective reagents to each well. Initiate the binding reaction by adding the CHO-hNOP membrane preparation (typically 5-20 µg of protein per well). The final assay volume is typically 250 µL.[6]

    • Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.[6]

    • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from unbound radioligand.[6]

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[6]

    • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation, a primary step in NOP receptor signaling.[5][7]

  • Objective: To assess the functional antagonist activity (IC50) of this compound by its ability to inhibit N/OFQ-stimulated [35S]GTPγS binding.

  • Materials:

    • Membrane Preparation: CHO-hNOP cell membranes.[3]

    • Radioligand: [35S]GTPγS (final concentration of 0.05-0.1 nM).[5]

    • Agonist: N/OFQ at its EC80 concentration for stimulating [35S]GTPγS binding.[5]

    • Test Compound: this compound, serially diluted (e.g., from 10-11 M to 10-5 M).[5]

    • Reagents: Guanosine diphosphate (B83284) (GDP, final concentration of 10-100 µM).[5]

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[8]

    • NSB Control: High concentration of unlabeled GTPγS (e.g., 10 µM).[5]

  • Procedure:

    • Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, the N/OFQ agonist, and the CHO-hNOP membranes (5-20 µg protein/well).[5]

    • Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS. Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

    • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity of the filters by scintillation counting.

    • Data Analysis: Determine the N/OFQ-stimulated binding by subtracting basal binding (no agonist) from the total binding. Plot the percent inhibition of N/OFQ-stimulated binding as a function of the this compound concentration to determine the IC50 value.[5] Schild plot analysis can be used to confirm competitive antagonism.[3]

This assay measures the ability of this compound to reverse the agonist-mediated inhibition of adenylyl cyclase, a key downstream effector of the Gi/o-coupled NOP receptor.[4][9]

  • Objective: To determine the functional antagonist potency (pA2) of this compound in a whole-cell system.

  • Materials:

    • Cells: Whole CHO cells stably expressing the human NOP receptor (CHO-hNOP).[9]

    • Adenylyl Cyclase Stimulator: Forskolin.[9]

    • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation (e.g., 0.5 mM).[9]

    • Agonist: N/OFQ at its EC80 concentration for inhibiting forskolin-stimulated cAMP accumulation.[9]

    • Test Compound: this compound, serially diluted.

    • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[10]

  • Procedure:

    • Cell Preparation: Culture CHO-hNOP cells in 96-well plates until they reach near confluency.[10]

    • Pre-incubation: Wash cells and pre-incubate them with the PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at room temperature.[9]

    • Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.[9]

    • Agonist and Forskolin Addition: Add a solution containing the N/OFQ agonist and forskolin. Forskolin stimulates adenylyl cyclase, and N/OFQ inhibits this stimulation.[9]

    • Final Incubation: Incubate the plate at 37°C for 15-30 minutes.[10]

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[10]

    • Data Analysis: The antagonist activity of this compound is quantified by its ability to restore cAMP levels in the presence of the N/OFQ agonist. Plot the response as a function of the antagonist concentration. The data can be used to calculate an IC50 or, through Schild analysis, a pA2 value to confirm competitive antagonism.[4][9]

References

Methodological & Application

Application Notes and Protocols for (S,S)-J-113397 In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).[1][2] This compound has become an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ system. J-113397 acts as a competitive antagonist, blocking the effects of the endogenous ligand N/OFQ.[2][3][4] Its high selectivity for the NOP receptor over classical opioid receptors (μ, δ, κ) makes it a precise pharmacological instrument for in vitro and in vivo studies.[2][5] These application notes provide detailed protocols for in vivo experiments utilizing this compound, focusing on its application in models of pain, Parkinson's disease, and opioid tolerance.

Data Presentation

In Vitro Pharmacological Profile of J-113397
ParameterSpecies/SystemReceptorValue
KiHuman (cloned)NOP (ORL-1)1.8 nM[2]
KiMouse (brain)NOP (ORL-1)1.1 nM[2]
IC50CHO cells expressing NOPNOP (ORL-1)2.3 nM[5]
IC50 (N/OFQ-stimulated [35S]GTPγS binding)CHO-ORL1 cellsNOP (ORL-1)5.3 nM[2]
IC50 (N/OFQ-stimulated [35S]GTPγS binding)Mouse brainNOP (ORL-1)7.6 nM[4]
IC50 (N/OFQ-inhibited cAMP accumulation)CHO cells expressing NOPNOP (ORL-1)26 nM[5]
In Vivo Selectivity and Potency of J-113397
ReceptorKi (nM)Selectivity (fold vs. human NOP)
Human μ-opioid1000[2]~556
Human δ-opioid>10,000[2]>5556
Human κ-opioid640[2]~356

Signaling Pathway

The N/OFQ system, through the NOP receptor, modulates various neuronal functions. The binding of the endogenous ligand N/OFQ to the G-protein coupled NOP receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of inwardly rectifying potassium (K+) channels.[6] this compound competitively antagonizes these effects by blocking the NOP receptor.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor (ORL-1) AC Adenylyl Cyclase NOP->AC Inhibits K_channel K+ Channel NOP->K_channel Activates cAMP cAMP AC->cAMP K_ion_out K+ K_channel->K_ion_out Efflux NOFQ Nociceptin/Orphanin FQ (N/OFQ) NOFQ->NOP Activates J113397 This compound J113397->NOP Antagonizes ATP ATP ATP->AC K_ion_in K+ K_ion_in->K_channel Tail_Flick_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment acclimatize Acclimatize Mice baseline Measure Baseline Tail-Flick Latency acclimatize->baseline J113397_admin Administer J-113397 (s.c.) or Vehicle baseline->J113397_admin NOFQ_admin Administer N/OFQ (i.c.v.) J113397_admin->NOFQ_admin 30 min measure_latency Measure Post-Treatment Tail-Flick Latency NOFQ_admin->measure_latency 10 min analyze Analyze Data measure_latency->analyze

References

Application Notes and Protocols: (S,S)-J-113397 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a radioligand binding assay for (S,S)-J-113397, a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1] This document outlines the necessary protocols, quantitative binding data, and visual workflows to facilitate research and development in pharmacology and related fields.

J-113397 is a non-peptidyl antagonist that competitively binds to the ORL1 receptor, blocking the action of the endogenous ligand N/OFQ without initiating a biological response itself.[1] Radioligand binding assays are a crucial tool for characterizing the affinity and selectivity of compounds like J-113397.[2]

Quantitative Data Summary

The binding affinity of J-113397 has been determined using various radioligand binding assays. The data consistently demonstrate a high affinity for the ORL1 receptor with significant selectivity over other opioid receptors.

Table 1: Binding Affinity of J-113397 for the ORL1 Receptor

ParameterReceptorCell Line/TissueValue (nM)
KᵢCloned Human ORL1CHO Cells1.8[1][3]
KᵢMouse ORL1Mouse Brain1.1[1][3]
IC₅₀Human ORL1CHO Cells2.3[1][4]
IC₅₀Mouse ORL1Mouse Brain7.6[1]

Table 2: Selectivity Profile of J-113397 for Human Opioid Receptors

ReceptorKᵢ (nM)Selectivity (fold vs. Human ORL1)
Mu (μ) Opioid Receptor1000[3]~556
Delta (δ) Opioid Receptor>10,000[3]>5556
Kappa (κ) Opioid Receptor640[3]~356

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL1 receptor.[5]

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1).[1][5]

  • Radioligand: [³H]-nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin.[5][6]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7][8]

  • Non-specific Binding Control: High concentration of unlabeled nociceptin/orphanin FQ.[5]

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) and a cell harvester.[7][8]

  • Scintillation Counter. [5]

Procedure:

  • Membrane Preparation:

    • Culture and harvest CHO-hORL1 cells.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[7]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.[1][7]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[7]

  • Binding Reaction:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:[7]

      • Cell membranes (3-20 µg protein).[7]

      • Varying concentrations of this compound.

      • A fixed concentration of the radioligand (e.g., [³H]-nociceptin).[5]

      • For determining non-specific binding, add a high concentration of unlabeled nociceptin instead of J-113397.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7][8]

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[6][8]

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[6][8]

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.[7]

    • Quantify the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of J-113397.

    • Plot the specific binding as a function of the J-113397 concentration to generate a competition curve.

    • Determine the IC₅₀ value, which is the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand.[6]

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1][6]

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of J-113397 to antagonize the activation of G proteins coupled to the ORL1 receptor.[1]

Materials:

  • Cell Membranes: CHO-hORL1 cell membranes.

  • Agonist: Nociceptin/orphanin FQ.[9]

  • Radioligand: [³⁵S]GTPγS.[6]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]

  • GDP. [10]

  • Unlabeled GTPγS (for non-specific binding).[1]

Procedure:

  • Assay Setup:

    • In a 96-well plate, add cell membranes, GDP, and varying concentrations of J-113397.[10]

    • Add a fixed concentration of the agonist, nociceptin/orphanin FQ.[1]

  • Binding Reaction:

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[1]

  • Separation and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters.[6]

    • Wash the filters with ice-cold wash buffer.[6]

    • Quantify the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.[1]

  • Data Analysis:

    • The antagonistic effect of J-113397 is determined by its ability to reduce the agonist-stimulated [³⁵S]GTPγS binding.[1]

    • Calculate the IC₅₀ value, which represents the concentration of J-113397 that inhibits 50% of the agonist-stimulated response.[9]

Visualizations

Signaling Pathway

The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] Upon activation by its endogenous ligand, N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] J-113397 acts as a competitive antagonist at the ORL1 receptor, blocking this signaling cascade.[6]

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ORL1 ORL1 Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits N_OFQ N/OFQ N_OFQ->ORL1 Binds J113397 J-113397 J113397->ORL1 Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: ORL1 Receptor Signaling Pathway and Inhibition by J-113397.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes with radiolabeled ligand and varying concentrations of J-113397 prep_membranes->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Measure radioactivity of the filters separate->quantify analyze Calculate IC50 and Ki values quantify->analyze

Caption: General Workflow of a Radioligand Binding Assay.

References

Application Notes and Protocols for (S,S)-J-113397 in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] As a member of the G protein-coupled receptor (GPCR) superfamily, the NOP receptor is implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward pathways. Unlike classical opioid receptors, the NOP receptor possesses a unique pharmacological profile.[3] The selectivity of this compound makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the NOP receptor system and for the development of novel therapeutic agents.[4]

The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs.[5] This assay directly measures the activation of G proteins, a critical initial step in the signal transduction cascade of most GPCRs.[6] Upon agonist binding, the GPCR undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of the radiolabeled nucleotide on activated Gα subunits, providing a direct and quantifiable measure of receptor activation.[7] These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to determine its antagonist properties at the NOP receptor.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the NOP receptor.[4][8] It effectively inhibits the signaling cascade initiated by the binding of the endogenous ligand N/OFQ. The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[3] Agonist activation of the NOP receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][9] Additionally, the dissociated Gβγ subunits can modulate the activity of various downstream effectors, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[3][8] this compound blocks these agonist-induced effects by preventing the initial G protein activation.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for the human NOP (ORL1) receptor and its selectivity over other opioid receptors.

Table 1: Binding Affinity (Ki) of this compound for Opioid Receptors

ReceptorKi (nM)SpeciesReference
NOP (ORL1)1.8Human (cloned)[2][4]
μ-opioid1000Human[4]
δ-opioid>10,000Human[4]
κ-opioid640Human[4]

Table 2: Functional Antagonist Potency (IC50) of this compound in GTPγS Binding Assays

ParameterValue (nM)Cell SystemAgonistReference
IC505.3CHO cells expressing human ORL1Nociceptin/Orphanin FQ[2][4]
IC502.3Not SpecifiedNot Specified[10]

Signaling Pathway and Experimental Workflow Diagrams

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP (ORL1) Receptor G_protein Gαi/o-GDP Gβγ NOP->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Produces NOFQ N/OFQ (Agonist) NOFQ->NOP Binds & Activates J113397 This compound (Antagonist) J113397->NOP Binds & Blocks G_alpha_GTP->AC Inhibits Channels Ion Channels (K+, Ca2+) G_beta_gamma->Channels Modulates

Caption: NOP receptor signaling pathway and its inhibition by this compound.

GTP_Assay_Workflow prep 1. Reagent Preparation - Cell Membranes (with NOP receptor) - this compound dilutions - N/OFQ (agonist) - [³⁵S]GTPγS - GDP & Assay Buffer incubation 2. Incubation - Combine membranes, GDP, varying concentrations of this compound, and a fixed concentration of N/OFQ. - Add [³⁵S]GTPγS to initiate the reaction. - Incubate at 30°C for 60 min. prep->incubation termination 3. Termination & Filtration - Rapidly filter the reaction mixture through glass fiber filters. - Wash filters with ice-cold buffer to remove unbound [³⁵S]GTPγS. incubation->termination quantification 4. Quantification - Dry the filters. - Add scintillation cocktail. - Measure radioactivity using a scintillation counter. termination->quantification analysis 5. Data Analysis - Plot % inhibition of agonist-stimulated [³⁵S]GTPγS binding vs. This compound concentration. - Determine the IC50 value using non-linear regression. quantification->analysis

Caption: Experimental workflow for the this compound GTPγS binding assay.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for this compound

This protocol is designed to determine the inhibitory concentration (IC50) of this compound at the NOP receptor.

Materials and Reagents:

  • Cell membranes expressing the NOP receptor (e.g., from CHO-ORL1 cells)[4]

  • This compound

  • Nociceptin/Orphanin FQ (N/OFQ)

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • Unlabeled GTPγS

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation fluid

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/C)

  • Cell harvester or vacuum filtration manifold

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution in Assay Buffer to generate a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a stock solution of N/OFQ in Assay Buffer. The final concentration in the assay should be at its EC₈₀ for stimulating [³⁵S]GTPγS binding to ensure a robust signal for inhibition.

    • Prepare a 10 µM stock solution of unlabeled GTPγS in Assay Buffer for determining non-specific binding.

    • Prepare a stock solution of GDP (e.g., 1 mM) in Assay Buffer.

    • Thaw the cell membranes on ice and resuspend in ice-cold Assay Buffer to a final concentration that will yield 5-20 µg of protein per well.

  • Assay Setup:

    • In a 96-well plate, add the following components in the specified order:

      • 25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM unlabeled GTPγS (for non-specific binding).

      • 25 µL of the various dilutions of this compound or vehicle (for agonist stimulation).

      • 25 µL of N/OFQ at its EC₈₀ concentration (omit for basal binding).

      • 50 µL of the membrane suspension (5-20 µg protein).

      • 50 µL of GDP to a final concentration of 10-100 µM.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation and Incubation:

    • Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS to each well to achieve a final concentration of 0.05-0.1 nM.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Quickly wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely.

    • Place the filter mat into a scintillation vial or bag with an appropriate volume of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding of [³⁵S]GTPγS stimulated by the agonist:

    • Agonist-stimulated binding = (Total binding with agonist) - (Non-specific binding)

  • Determine the percent inhibition of agonist-stimulated binding for each concentration of this compound:

    • % Inhibition = 100 * (1 - [(Binding in presence of J-113397) - (Basal binding)] / [(Agonist-stimulated binding) - (Basal binding)])

  • Plot the percent inhibition as a function of the log concentration of this compound.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

The [³⁵S]GTPγS binding assay is a robust and direct method for functionally characterizing the antagonist properties of compounds at the NOP receptor. This compound is a highly potent and selective antagonist, making it an indispensable tool in the study of NOP receptor pharmacology.[4][9] The detailed protocol provided in these application notes will enable researchers to effectively and accurately assess the inhibitory activity of this compound and other novel compounds targeting this important therapeutic receptor.

References

Application Notes and Protocols for (S,S)-J-113397 in a cAMP Functional Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is implicated in a variety of physiological processes, including pain modulation, reward, and locomotion.[4][5]

This document provides a detailed protocol for utilizing this compound in a competitive cAMP functional assay to determine its antagonist potency. The assay measures the ability of this compound to block the N/OFQ-induced inhibition of forskolin-stimulated cAMP production in a cellular context. The Homogeneous Time-Resolved Fluorescence (HTRF) assay format is highlighted as a robust and high-throughput method for this purpose.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOP receptor signaling cascade and the experimental workflow for the cAMP functional assay.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor (ORL1) G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds & Activates J113397 This compound (Antagonist) J113397->NOP Binds & Blocks G_protein->AC Inhibits ATP ATP ATP->AC Forskolin (B1673556) Forskolin Forskolin->AC Stimulates

NOP Receptor Signaling Pathway.

Experimental_Workflow A 1. Cell Preparation CHO-hNOP cells are harvested and resuspended in stimulation buffer with a PDE inhibitor (e.g., IBMX). B 2. Antagonist Pre-incubation Add cell suspension to wells containing various concentrations of this compound. A->B C 3. Agonist & Forskolin Addition Add a mixture of N/OFQ (at EC80) and forskolin to stimulate cAMP production. B->C D 4. Cell Lysis & HTRF Reagent Addition Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate). C->D E 5. Incubation Incubate at room temperature to allow the detection reaction to reach equilibrium. D->E F 6. Data Acquisition Read the HTRF signal on a compatible plate reader. E->F G 7. Data Analysis Normalize data and perform a sigmoidal dose-response curve fit to determine the IC50 of this compound. F->G

Experimental Workflow for the cAMP Functional Assay.

Quantitative Data for this compound

The following tables summarize the in vitro binding affinity and functional potency of this compound from various studies.

Table 1: In Vitro Binding Affinity of this compound

ReceptorCell Line/TissueRadioligandKi (nM)Reference
Human NOPCHO-hNOP[125I][Tyr14]nociceptin1.8[2]
Mouse NOPMouse Brain[3H]nociceptin1.1[2]
Human µ-opioidCHO-µ[3H]DAMGO1000[2]
Human δ-opioidCHO-δ[3H]DPDPE>10,000[2]
Human κ-opioidCHO-κ[3H]U-69593640[2]

Table 2: In Vitro Functional Antagonism of this compound

AssayCell LineAgonistPotency MetricValueReference
[35S]GTPγS BindingCHO-hNOPN/OFQIC50 (nM)5.3[2]
cAMP AccumulationCHO-hNOPN/OFQpA27.52[6]
Mouse Colon ContractionMouse ColonN/OFQpA28.07[6]
Electrically Stimulated Mouse Vas DeferensMouse Vas DeferensN/OFQpA27.85[6]

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Culture Medium: Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound: Prepare a stock solution in DMSO.

  • N/OFQ (agonist): Prepare a stock solution in an appropriate buffer.

  • Forskolin: Prepare a stock solution in DMSO.

  • 3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase (PDE) inhibitor. Prepare a stock solution in DMSO.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with HEPES.

  • cAMP Assay Kit: HTRF-based cAMP detection kit (e.g., from Cisbio/Revvity).

  • Assay Plates: 384-well, low-volume, white plates.

  • HTRF-compatible Plate Reader.

Cell Culture
  • Culture CHO-hNOP cells in T175 flasks at 37°C in a humidified 5% CO2 atmosphere.

  • Passage the cells when they reach 80-90% confluency.

cAMP HTRF Assay Protocol

This protocol is optimized for a 384-well plate format to determine the antagonist effect of this compound on N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation.

1. Cell Preparation: a. On the day of the assay, wash the CHO-hNOP cells with PBS and detach them using a non-enzymatic cell dissociation reagent. b. Resuspend the cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. c. Determine the cell density and adjust to the desired concentration (optimization may be required, typically 2,000-10,000 cells/well).

2. Antagonist Pre-incubation: a. Prepare serial dilutions of this compound in stimulation buffer. b. Add the diluted this compound solutions to the wells of the 384-well plate. c. Add the cell suspension to the wells. d. Pre-incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

3. Agonist and Forskolin Addition: a. Prepare a solution of N/OFQ and forskolin in stimulation buffer. The concentration of N/OFQ should be at its EC80 (the concentration that gives 80% of its maximal inhibitory effect), and the forskolin concentration should be optimized to produce a robust cAMP signal (typically 1-10 µM). b. Add this mixture to the wells.

4. Final Incubation: a. Incubate the plate for 30-60 minutes at room temperature.

5. Cell Lysis and HTRF Reagent Addition: a. Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in the lysis buffer provided with the kit. b. Add the HTRF reagents to each well.

6. Detection Incubation: a. Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reaction to reach equilibrium.

7. Data Acquisition: a. Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis
  • Calculate the HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Data Normalization:

    • The raw data (HTRF ratio) is inversely proportional to the intracellular cAMP concentration.

    • Normalize the data using controls:

      • 0% Inhibition (High cAMP): Forskolin only.

      • 100% Inhibition (Low cAMP): Forskolin + N/OFQ (at EC80).

    • % Inhibition = [(Ratiosample - Ratio100%) / (Ratio0% - Ratio100%)] * 100

  • IC50 Determination:

    • Plot the normalized response (% inhibition) as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value of this compound.

Conclusion

The cAMP accumulation assay is a robust and reliable method for characterizing the antagonist properties of compounds like this compound at the NOP receptor. By following this detailed protocol, researchers can obtain reproducible data on the potency of this compound in a functional cellular context. This information is crucial for the continued investigation of the N/OFQ system in various physiological and pathological processes and for the development of novel therapeutics targeting the NOP receptor.

References

Application Notes and Protocols for Patch-Clamp Electrophysiology with (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-J-113397 is a potent, selective, and competitive non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] This compound is a crucial pharmacological tool for investigating the physiological and pathological roles of the N/OFQ system. In the central nervous system, the NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, primarily couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.[1]

Patch-clamp electrophysiology is the gold-standard technique for directly measuring these ion channel activities and cellular excitability.[4] These application notes provide detailed protocols for utilizing this compound to study the antagonism of NOP receptor-mediated GIRK channel activation in neuronal cells.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the quantitative data for this compound, highlighting its high affinity and selectivity for the NOP receptor.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki)
NOP (ORL1) ReceptorCloned Human1.8 nM[5]
NOP (ORL1) ReceptorMouse Brain1.1 nM[5]
μ-Opioid ReceptorHuman1000 nM[5]
δ-Opioid ReceptorHuman>10,000 nM[5]
κ-Opioid ReceptorHuman640 nM[5]
Functional Antagonism
IC₅₀ (vs. N/OFQ-stimulated [³⁵S]GTPγS binding)CHO-ORL1 cells5.3 nM[5]
pA₂ (Schild plot, [³⁵S]GTPγS binding)CHO-ORL1 cells8.37[1]
pA₂ (vs. Nociceptin-induced inhibition of cAMP)CHO-hOP4 cells7.52[6]
pA₂ (vs. Nociceptin in mouse colon)Mouse Tissue8.07[6]
pA₂ (vs. Nociceptin in mouse vas deferens)Mouse Tissue7.85[6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for a patch-clamp experiment using this compound.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor (ORL1) G_protein Gαi/oβγ NOP->G_protein Activates GIRK GIRK Channel (Kir3.x) K_ion K+ GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization & Neuronal Inhibition GIRK->Hyperpolarization Leads to G_protein->GIRK Gβγ subunit activates N_OFQ Nociceptin/Orphanin FQ (Agonist) N_OFQ->NOP Activates J113397 This compound (Antagonist) J113397->NOP Blocks

NOP Receptor Signaling Pathway

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis prep_solutions Prepare Internal & External Solutions pull_pipette Pull & Polish Patch Pipette prep_solutions->pull_pipette prep_cells Prepare Neuronal Culture or Brain Slice obtain_seal Obtain GΩ Seal & Establish Whole-Cell pull_pipette->obtain_seal baseline Record Baseline GIRK Current obtain_seal->baseline apply_agonist Apply N/OFQ (Agonist) baseline->apply_agonist record_agonist Record N/OFQ-Evoked Current apply_agonist->record_agonist apply_antagonist Apply this compound + N/OFQ record_agonist->apply_antagonist record_antagonist Record in Presence of Antagonist apply_antagonist->record_antagonist measure_current Measure Current Amplitude record_antagonist->measure_current plot_data Plot I-V Curves & Dose-Response measure_current->plot_data analyze_block Quantify Antagonism (e.g., Schild Analysis) plot_data->analyze_block

Patch-Clamp Experimental Workflow

Experimental Protocols

This section provides a detailed protocol for whole-cell patch-clamp recording to investigate the effect of this compound on N/OFQ-activated GIRK currents in cultured neurons or acute brain slices.

Preparation of Solutions

a) External (Extracellular) Solution (aCSF):

  • Composition: 126 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM Glucose.

  • Preparation Note: Prepare concentrated stock solutions. On the day of the experiment, dilute to 1x with ultrapure water. The final solution should be continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes before and during the experiment to maintain a pH of ~7.4. Osmolarity should be adjusted to ~310 mOsm.

b) High Potassium (K+) External Solution (for isolating GIRK currents):

  • Composition: 110 mM NaCl, 40 mM KCl, 3 mM MgCl₂, 5 mM EGTA, 6 mM HEPES, 10 mM Glucose, and 1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels.

  • Preparation Note: Adjust pH to 7.4 with NaOH. This solution enhances the inward rectification of GIRK channels, making them easier to measure.[1]

c) Internal (Pipette) Solution:

  • Composition: 135 mM K-Gluconate, 5 mM HEPES, 3 mM MgCl₂, 5 mM EGTA, 2 mM Na₂-ATP, 0.3 mM Na-GTP.

  • Preparation Note: Adjust pH to 7.25 with KOH and osmolarity to ~290 mOsm.[1] Aliquot and store at -20°C. Thaw and filter through a 0.2 µm syringe filter immediately before use. Keep on ice during the experiment.

d) Drug Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO. Store aliquots at -20°C.

  • Nociceptin/Orphanin FQ (N/OFQ): Prepare a 1 mM stock solution in ultrapure water. Store aliquots at -20°C.

  • Dilution: On the day of the experiment, dilute the stock solutions in the appropriate external solution to the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

Whole-Cell Patch-Clamp Recording

This protocol is adapted for recording from neurons in acute brain slices or primary culture.[4][7]

a) Cell/Slice Preparation:

  • Prepare acute brain slices (e.g., from the periaqueductal gray, a region with high NOP receptor expression) or plate cultured neurons on coverslips.[1]

  • Transfer the slice or coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated aCSF at a rate of 1.5-2 mL/min.

b) Pipette and Seal Formation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Approach a target neuron with the patch pipette while applying slight positive pressure.

  • Upon observing a dimple on the cell surface, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

c) Data Acquisition:

  • Switch the amplifier to voltage-clamp mode. Hold the neuron at a holding potential of -60 mV.

  • Allow the cell to stabilize for 5-10 minutes, monitoring access resistance. Recordings with high or unstable access resistance should be discarded.

  • Switch the perfusion to the high K+ external solution to isolate and enhance GIRK currents.

  • Apply a voltage ramp protocol (e.g., a 700 ms (B15284909) ramp from -140 mV to -60 mV) to generate a current-voltage (I-V) relationship.[1] This will show the characteristic inward rectification of the GIRK current.

Drug Application and Data Analysis
  • Baseline Recording: Record stable baseline currents for several minutes using the voltage ramp protocol.

  • Agonist Application: Perfuse the chamber with the high K+ solution containing N/OFQ (e.g., 1 µM) to activate NOP receptors and induce a GIRK current. Record the current until it reaches a steady state.

  • Antagonist Application: Co-apply this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM) along with the same concentration of N/OFQ. The antagonist is expected to reduce the N/OFQ-induced current in a concentration-dependent manner.[1]

  • Washout: If possible, wash out the drugs with the high K+ solution to observe the reversal of the effect.

  • Data Analysis:

    • Measure the amplitude of the N/OFQ-induced current at a specific negative potential (e.g., -140 mV) in the absence and presence of this compound.

    • Construct a concentration-response curve for the antagonism by this compound.

    • Perform a Schild analysis by measuring the shift in the N/OFQ concentration-response curve caused by different concentrations of this compound to determine the pA₂ value and confirm competitive antagonism.[1]

Conclusion

This compound is an indispensable tool for the functional characterization of the N/OFQ-NOP receptor system. The protocols outlined above provide a robust framework for using patch-clamp electrophysiology to quantitatively assess the antagonistic properties of this compound on NOP receptor-mediated activation of GIRK channels. These methods are applicable to various research areas, including pain, addiction, and neurodegenerative diseases, where the N/OFQ system is implicated.

References

Application Notes and Protocols for Intracellular Calcium Imaging Using (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability and various physiological processes.[3] this compound competitively binds to the NOP receptor, preventing N/OFQ from binding and activating downstream signaling events.[3][4] This makes it an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system.

Intracellular calcium imaging is a widely used technique to screen for and characterize receptor antagonists by measuring agonist-induced changes in intracellular calcium concentration ([Ca²⁺]i). This application note provides detailed protocols for utilizing this compound in intracellular calcium imaging assays to determine its antagonist potency and to investigate the function of the NOP receptor.

Data Presentation: Quantitative Pharmacological Data for J-113397

The following table summarizes the binding affinity and functional potency of J-113397 for the NOP receptor and its selectivity over other opioid receptors.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki)
NOP (ORL1) ReceptorHuman (cloned)1.8 nM[4]
NOP (ORL1) ReceptorHuman (CHO cells)8.7 nM[5]
NOP (ORL1) ReceptorMouse (brain)1.1 nM[4]
μ-Opioid ReceptorHuman1000 nM[4]
δ-Opioid ReceptorHuman>10,000 nM[4]
κ-Opioid ReceptorHuman640 nM[4]
Functional Antagonist Potency
IC₅₀ ([³⁵S]GTPγS binding)CHO-ORL1 cells5.3 nM[4]
pA₂Mouse vas deferens7.85[6]
pKB ([³⁵S]GTPγS binding)CHO-hNOP cells8.71[5]

Signaling Pathway and Experimental Workflow

To facilitate a robust intracellular calcium imaging assay for the Gi/o-coupled NOP receptor, a common strategy involves the co-expression of a chimeric G-protein, such as Gαqi5. This chimeric protein redirects the inhibitory signal towards the Gq pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium via inositol (B14025) trisphosphate (IP₃)-mediated release from the endoplasmic reticulum. This converts the NOP receptor activation into a positive fluorescent signal that can be effectively antagonized by this compound.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o or Gαqi5 NOP->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (with Gαqi5) IP3 IP3 PLC->IP3 Generates NOFQ N/OFQ (Agonist) NOFQ->NOP Binds & Activates J113397 This compound (Antagonist) J113397->NOP Competitively Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release

NOP Receptor Signaling Pathway for Calcium Imaging.

The following diagram outlines the general experimental workflow for assessing the antagonist activity of this compound using an intracellular calcium imaging assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Seed cells expressing NOP receptor (and Gαqi5) Dye_Loading 2. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Incubation 3. Pre-incubate cells with varying concentrations of This compound Dye_Loading->Antagonist_Incubation Baseline_Reading 4. Measure baseline fluorescence Antagonist_Incubation->Baseline_Reading Agonist_Addition 5. Add N/OFQ agonist Baseline_Reading->Agonist_Addition Post_Addition_Reading 6. Measure fluorescence (calcium response) Agonist_Addition->Post_Addition_Reading Data_Normalization 7. Normalize fluorescence data Post_Addition_Reading->Data_Normalization IC50_Calculation 8. Calculate IC₅₀ value for This compound Data_Normalization->IC50_Calculation

Experimental Workflow for Calcium Imaging Assay.

Experimental Protocols

This section provides a detailed protocol for an in vitro intracellular calcium imaging assay to determine the potency of this compound as a NOP receptor antagonist. This protocol is a general guideline and may require optimization based on the specific cell line and equipment used.

Objective: To measure the ability of this compound to inhibit N/OFQ-induced intracellular calcium mobilization in cells expressing the NOP receptor.

Materials:

  • Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably co-expressing the human NOP receptor and a chimeric G-protein such as Gαqi5.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents if required.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester) or a similar calcium-sensitive dye.

  • Pluronic F-127: 20% solution in DMSO to aid in dye loading.

  • Probenecid (B1678239): To inhibit the extrusion of the dye from the cells.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • N/OFQ (Agonist): Stock solution in a suitable solvent (e.g., water or assay buffer).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence microplate reader or a fluorescence microscope with appropriate filters for the chosen calcium indicator (e.g., Ex/Em ≈ 494/516 nm for Fluo-4).

Protocol:

  • Cell Preparation: a. The day before the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. b. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Reagents: a. This compound Dilutions: Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the assay. b. N/OFQ Solution: Prepare a solution of N/OFQ in assay buffer at a concentration that elicits a submaximal to maximal response (e.g., EC₈₀), as determined from a prior agonist concentration-response curve. c. Dye Loading Solution: i. Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO). ii. On the day of the assay, dilute the Fluo-4 AM stock solution in assay buffer to a final working concentration of 2-5 µM. iii. Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02-0.04%. iv. If required for the cell line, add probenecid to a final concentration of 2.5 mM. v. Vortex the solution thoroughly.

  • Dye Loading: a. Remove the culture medium from the cell plates. b. Wash the cells once with assay buffer. c. Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate). d. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Antagonist Pre-incubation: a. After the dye loading incubation, gently remove the dye loading solution and wash the cells twice with assay buffer. b. Add the prepared dilutions of this compound to the respective wells. Include wells with assay buffer only as a control. c. Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Fluorescence Measurement: a. Program the fluorescence plate reader to measure the fluorescence intensity at the appropriate wavelengths for the chosen dye. b. Record a baseline fluorescence reading for a few seconds before the addition of the agonist. c. Add the N/OFQ agonist solution to all wells simultaneously using the instrument's injection system. d. Immediately begin recording the fluorescence intensity over time (e.g., for 1-3 minutes) to capture the peak calcium response.

  • Data Analysis: a. For each well, determine the peak fluorescence response after agonist addition and subtract the baseline fluorescence. b. Normalize the data, setting the response in the absence of the antagonist as 100% and the response in the absence of agonist as 0%. c. Plot the normalized response as a function of the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

Conclusion

This compound is a highly valuable pharmacological tool for investigating the N/OFQ-NOP receptor system. The protocols outlined in this application note provide a framework for utilizing intracellular calcium imaging to quantitatively assess the antagonist properties of this compound. By employing a chimeric G-protein to couple the NOP receptor to the calcium signaling pathway, a robust and sensitive assay can be established for high-throughput screening and detailed pharmacological characterization. Careful optimization of experimental conditions will ensure the generation of reliable and reproducible data for advancing research and drug development efforts targeting the NOP receptor.

References

Application Notes and Protocols for (S,S)-J-113397 in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1), in various rodent models of pain. This document includes in vitro and in vivo data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

This compound is the first potent and selective non-peptidyl antagonist for the NOP receptor.[1] It exhibits high affinity for both human and rodent NOP receptors and displays significant selectivity over classical opioid receptors (μ, δ, and κ). This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ-NOP system, particularly in the context of pain modulation.

Data Presentation

In Vitro Pharmacological Profile of this compound

The following table summarizes the in vitro binding affinities and functional potencies of this compound for NOP receptors.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Cloned human NOP receptor1.8 nM[2]
Mouse brain NOP receptor1.1 nM[2]
Functional Antagonism (IC50) N/OFQ-stimulated [³⁵S]GTPγS binding (CHO-hNOP cells)5.3 nM[2]
N/OFQ-stimulated [³⁵S]GTPγS binding (mouse brain)7.6 nM[2]
Selectivity (Ki) Human μ-opioid receptor>1000 nM[2]
Human δ-opioid receptor>10000 nM[2]
Human κ-opioid receptor640 nM[2]
In Vivo Efficacy of this compound in Rodent Pain Models

This table summarizes the reported effects of this compound in various rodent models of pain.

Pain ModelSpeciesAdministration RouteDose RangeObserved EffectReference
N/OFQ-Induced Hyperalgesia MouseSubcutaneous (s.c.)0-30 mg/kgDose-dependently inhibited hyperalgesia in the tail-flick test.[2]
Inflammatory Pain (Carrageenan-induced) RatIntraplantar (i.pl.)Not specifiedSignificantly reduced thermal hyperalgesia and mechanical allodynia.[2]
Diabetic Neuropathic Pain (Streptozotocin-induced) RatIntraplantar (i.pl.)Co-administered with NOP agonistSelectively and completely prevented the antihyperalgesic action of the NOP agonist.[3]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a cascade of intracellular signaling events. As a competitive antagonist, this compound blocks these downstream effects.

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm N/OFQ N/OFQ NOP_R NOP Receptor (ORL-1) N/OFQ->NOP_R Binds & Activates J113397 This compound J113397->NOP_R Blocks G_protein Gi/o Protein NOP_R->G_protein Activates MAPK MAP Kinase (e.g., ERK) NOP_R->MAPK Modulates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity PKA Protein Kinase A cAMP->PKA Activates PKA->Neuronal_Activity MAPK->Neuronal_Activity

Caption: Simplified NOP receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow: In Vivo Pain Model Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a rodent model of inflammatory or neuropathic pain.

Pain_Model_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Data Analysis acclimatization Animal Acclimatization baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) acclimatization->baseline induction Induction of Pain Model (e.g., CFA, Carrageenan, Nerve Ligation) baseline->induction drug_admin Administration of This compound or Vehicle induction->drug_admin Allow for pain development post_treatment Post-Treatment Behavioral Testing (Time-course) drug_admin->post_treatment data_collection Data Collection & Compilation post_treatment->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: General experimental workflow for in vivo rodent pain model studies.

Experimental Protocols

In Vitro: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional antagonist activity of this compound at the NOP receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • This compound.

  • Nociceptin/Orphanin FQ (N/OFQ).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP.

  • Scintillation cocktail.

  • 96-well filter plates and cell harvester.

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • GDP to a final concentration of 10 µM.

    • Varying concentrations of this compound or vehicle.

    • A fixed concentration of N/OFQ (e.g., EC₈₀ concentration).

    • CHO-hNOP cell membranes (5-10 µg protein/well).

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Data are expressed as a percentage of the maximal stimulation induced by N/OFQ in the absence of the antagonist. IC₅₀ values are calculated using non-linear regression analysis.

In Vivo: Carrageenan-Induced Inflammatory Pain Model in Rats

Objective: To evaluate the anti-hyperalgesic and anti-allodynic effects of peripherally administered this compound.

Animals: Male Sprague-Dawley rats (200-250 g).

Materials:

  • This compound.

  • λ-Carrageenan (1% w/v in sterile saline).

  • Vehicle for J-113397.

  • Plantar test apparatus (for thermal hyperalgesia).

  • Von Frey filaments (for mechanical allodynia).

Procedure:

  • Baseline Measurements: Acclimatize rats to the testing environment. Measure baseline paw withdrawal latency to a radiant heat source (Hargreaves test) and baseline paw withdrawal threshold to von Frey filaments.

  • Drug Administration: Administer this compound or vehicle via intraplantar (i.pl.) injection into the plantar surface of the right hind paw.

  • Induction of Inflammation: 15-30 minutes after drug administration, inject 100 µL of 1% carrageenan solution into the same paw.

  • Post-Induction Measurements: At various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), re-assess paw withdrawal latency and paw withdrawal threshold in the ipsilateral paw.

  • Data Analysis: The data are typically expressed as the change from baseline (Δ Paw Withdrawal Latency or Δ Paw Withdrawal Threshold). Statistical analysis is performed using appropriate methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the drug-treated group with the vehicle-treated group.

In Vivo: Formalin Test in Mice

Objective: To assess the effect of this compound on both acute/neurogenic and tonic/inflammatory phases of nociception.

Animals: Male ICR mice (20-25 g).

Materials:

  • This compound.

  • Vehicle for J-113397.

  • Formalin solution (e.g., 2.5% in saline).

  • Observation chambers with mirrors for clear viewing of paws.

Procedure:

  • Acclimatization: Place mice individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the formalin injection (e.g., 30 minutes).

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after the injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Tonic/Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking/biting in each phase is calculated for each animal. Statistical comparisons are made between the drug-treated and vehicle-treated groups using methods such as Student's t-test or ANOVA.

Conclusion

This compound is a critical tool for investigating the role of the N/OFQ-NOP receptor system in pain. Its high potency and selectivity allow for precise interrogation of this pathway in various preclinical models. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further explore the therapeutic potential of NOP receptor antagonism in the management of pain.

References

Application Notes and Protocols for (S,S)-J-113397 in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] Its high selectivity for the NOP receptor over other opioid receptors makes it an invaluable tool for investigating the physiological and pathological roles of the N/OFQ system.[2][4] Preclinical studies have demonstrated the therapeutic potential of this compound in models of Parkinson's disease (PD), where it has been shown to alleviate motor deficits and act synergistically with L-DOPA.[3][5]

These application notes provide a comprehensive overview of the use of this compound in PD research, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols.

Mechanism of Action in Parkinson's Disease

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc) leads to a cascade of neurochemical changes within the basal ganglia.[6] This includes an upregulation of N/OFQ transmission in the substantia nigra.[3][7] this compound exerts its anti-parkinsonian effects by antagonizing the NOP receptor, which helps to re-establish a more physiological balance of inhibitory and excitatory signals within the nigrothalamic pathway.[3][7][8]

Specifically, blockade of the NOP receptor by this compound has been shown to:

  • Reduce Glutamate Release: It decreases the excessive glutamatergic drive in the substantia nigra pars reticulata (SNr).[8][9]

  • Increase GABA Release: It enhances GABAergic transmission in the SNr.[5][8][10]

This modulation of neurotransmitter release leads to an overinhibition of the nigrothalamic pathway, resulting in a disinhibition of thalamocortical projections and a subsequent improvement in motor function.[5][8][10]

Below is a diagram illustrating the proposed signaling pathway of the NOP receptor and the antagonistic action of this compound.

NOP_Signaling_Pathway NOP Receptor Signaling and Antagonism by this compound cluster_membrane Cell Membrane NOP_Receptor NOP Receptor (ORL-1) G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Closes cAMP cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_Channel->Hyperpolarization Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release N_OFQ Nociceptin/Orphanin FQ (N/OFQ) N_OFQ->NOP_Receptor Binds and Activates J113397 This compound J113397->NOP_Receptor Binds and Blocks ATP ATP ATP->AC

Caption: NOP Receptor Signaling Pathway and its Antagonism.

Data Presentation

The following tables summarize key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterReceptorSpeciesValueReference
Ki Human NOP (ORL-1)Human1.8 nM[4]
Human µ-opioidHuman1000 nM[4]
Human δ-opioidHuman>10,000 nM[4]
Human κ-opioidHuman640 nM[4]
Mouse NOP (ORL-1)Mouse1.1 nM[4]
IC50 N/OFQ-stimulated [³⁵S]GTPγS bindingCHO cells5.3 nM[4]
pA2 Schild Plot AnalysisRat PAG neurons8.37[11]

CHO: Chinese Hamster Ovary cells; PAG: Periaqueductal Gray

Table 2: Efficacy in Preclinical Models of Parkinson's Disease

Preclinical ModelSpeciesAdministrationDose RangeKey FindingsReference
6-OHDA Hemilesioned Rats RatIntraperitoneal (i.p.)0.1 - 3 mg/kgAttenuated akinesia/bradykinesia and improved motor performance.[7][9]
Additive anti-parkinsonian effect when co-administered with L-DOPA.[5][8][10]
MPTP-Lesioned Marmosets MarmosetOral30 mg/kgCo-administration with a sub-therapeutic dose of L-DOPA (12.5 mg/kg) produced an anti-parkinsonian effect equivalent to a therapeutic dose of L-DOPA.[12]
Levodopa-sparing benefits may be associated with an exacerbation of dyskinesia.[12]
Haloperidol-Induced Akinesia MouseIntraperitoneal (i.p.)0.1 - 10 mg/kgImproved motor impairment.[7]

6-OHDA: 6-hydroxydopamine; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound in rodent models of Parkinson's disease are provided below.

Protocol 1: 6-OHDA Lesioning in Rats to Induce a Model of Parkinson's Disease

This protocol describes the unilateral lesioning of dopaminergic neurons in the medial forebrain bundle.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • 6-hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid (0.02% in sterile saline)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotactic frame

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Dental drill

Procedure:

  • Anesthesia: Anesthetize the rat using the chosen anesthetic agent and mount it securely in the stereotactic frame.

  • Surgical Preparation: Shave the scalp, and disinfect the surgical area with an appropriate antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the injection site. The stereotaxic coordinates for the medial forebrain bundle are typically (relative to bregma): Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.

  • 6-OHDA Preparation: Immediately before injection, dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to a final concentration of 4 µg/µL.

  • Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2 µL of the 6-OHDA solution over 4 minutes (0.5 µL/min). Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Allow the animals to recover for at least 2-3 weeks to allow for the full development of the lesion before behavioral testing.

Protocol 2: Assessment of Motor Deficits - The Rotarod Test

This test evaluates motor coordination and balance.

Apparatus:

  • Rotarod apparatus with a rotating rod of a specified diameter.

Procedure:

  • Acclimation and Training:

    • Acclimate the rats to the testing room for at least 30 minutes before the first session.

    • Train the rats on the rotarod for 2-3 consecutive days prior to the experiment. Training sessions can consist of placing the rat on the rod at a constant low speed (e.g., 5 rpm) for 1-2 minutes.

  • Drug Administration: Administer this compound (e.g., 0.1-3 mg/kg, i.p.) or vehicle control. The timing of the test post-administration should be determined based on the drug's pharmacokinetic profile (typically 30-60 minutes).

  • Testing:

    • Place the rat on the rotating rod.

    • Start the trial with an accelerating protocol (e.g., from 4 to 40 rpm over 300 seconds).

    • Record the latency to fall from the rod. A trial is also ended if the rat passively rotates with the rod for two consecutive revolutions.

    • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.

Protocol 3: Assessment of Akinesia - The Bar Test

This test measures the time it takes for a rat to correct an externally imposed posture, indicating the degree of akinesia.

Apparatus:

  • A horizontal wooden or metal bar (e.g., 1 cm in diameter) raised approximately 9 cm from the surface.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment.

  • Drug Administration: Administer this compound or vehicle as described in Protocol 2.

  • Testing:

    • Gently place the rat's forepaws on the bar.

    • Start a stopwatch and measure the time until the rat removes both paws from the bar and returns to a normal posture on the surface.

    • A cut-off time (e.g., 180 seconds) should be set.

  • Data Analysis: The time taken to correct the posture is recorded and compared between treatment groups. A longer duration indicates a higher degree of akinesia.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for an in vivo study and the logical relationship of this compound's mechanism of action to the amelioration of Parkinsonian symptoms.

Experimental_Workflow Typical In Vivo Experimental Workflow A Animal Model Induction (e.g., 6-OHDA Lesioning) B Post-Lesion Recovery (2-3 weeks) A->B C Baseline Behavioral Testing (e.g., Rotarod, Bar Test) B->C D Animal Grouping and Randomization C->D E This compound or Vehicle Administration D->E F Post-Treatment Behavioral Testing E->F G Data Collection and Analysis F->G H Neurochemical/Histological Analysis (Optional, post-mortem) G->H

Caption: A Standard Workflow for In Vivo Studies.

Mechanism_of_Action_Logic Mechanism of Action of this compound in Parkinson's Disease PD Parkinson's Disease Pathophysiology (Dopaminergic Neuron Loss) N_OFQ_Upregulation Upregulation of N/OFQ Transmission in Substantia Nigra PD->N_OFQ_Upregulation Basal_Ganglia_Imbalance Basal Ganglia Circuitry Imbalance (Increased Glutamate, Altered GABA) N_OFQ_Upregulation->Basal_Ganglia_Imbalance Motor_Improvement Amelioration of Motor Deficits (Reduced Akinesia) J113397 This compound NOP_Antagonism NOP Receptor Antagonism J113397->NOP_Antagonism Neurotransmitter_Modulation Modulation of Neurotransmitter Release (↓ Glutamate, ↑ GABA) NOP_Antagonism->Neurotransmitter_Modulation Nigrothalamic_Inhibition Overinhibition of Nigrothalamic Pathway Neurotransmitter_Modulation->Nigrothalamic_Inhibition Nigrothalamic_Inhibition->Motor_Improvement

Caption: Logical Flow of this compound's Therapeutic Action.

References

Application Notes and Protocols for Behavioral Studies with (S,S)-J-113397 for Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S,S)-J-113397, a potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) or ORL1 receptor, in preclinical behavioral studies of anxiety. The protocols detailed below are based on established rodent models of anxiety-like behavior.

This compound is a valuable research tool for investigating the role of the N/OFQ system in stress and anxiety-related disorders. Studies suggest that while activation of the NOP receptor can produce anxiolytic-like effects, blockade of this receptor with antagonists like J-113397 may have antidepressant and anxiolytic properties, particularly in the context of stress-induced behavioral changes.[1]

Quantitative Data Summary

Table 1: Elevated Plus Maze (EPM) - Expected Effects of this compound in a Rodent Model of Stress-Induced Anxiety

Treatment GroupDose (mg/kg, s.c.)Time in Open Arms (% of Total)Open Arm Entries (% of Total)Total Distance Traveled (cm)
Vehicle (Control)-15 ± 320 ± 42500 ± 200
This compound325 ± 430 ± 52600 ± 210
This compound7.535 ± 5 40 ± 62550 ± 190
Diazepam (Positive Control)240 ± 6 45 ± 72300 ± 180

*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative mean ± SEM.

Table 2: Open Field Test (OFT) - Expected Effects of this compound in a Rodent Model of Stress-Induced Anxiety

Treatment GroupDose (mg/kg, s.c.)Time in Center Zone (s)Center Zone EntriesTotal Distance Traveled (cm)
Vehicle (Control)-30 ± 515 ± 33000 ± 250
This compound345 ± 622 ± 43100 ± 260
This compound7.560 ± 8 30 ± 53050 ± 240
Diazepam (Positive Control)270 ± 9 35 ± 62800 ± 230

*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative mean ± SEM.

Table 3: Light-Dark Box Test - Expected Effects of this compound in a Rodent Model of Anxiety

Treatment GroupDose (mg/kg, s.c.)Time in Light Chamber (s)Transitions between ChambersLatency to Enter Dark (s)
Vehicle (Control)-120 ± 1510 ± 220 ± 4
This compound3160 ± 1814 ± 330 ± 5*
This compound7.5200 ± 20 18 ± 440 ± 6
Diazepam (Positive Control)2220 ± 2220 ± 4 45 ± 7

*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative mean ± SEM.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) Test

This test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video recording and tracking software.

  • This compound.

  • Vehicle solution (e.g., saline, DMSO, or as appropriate for solubility).

  • Positive control (e.g., Diazepam).

  • Experimental animals (rats or mice).

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound, vehicle, or a positive control via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before testing (e.g., 30 minutes).

  • Test Initiation: Place the animal in the center of the maze, facing an open arm.

  • Data Recording: Record the animal's behavior for a 5-minute session using an overhead video camera.

  • Behavioral Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group. Total distance traveled is used to assess general locomotor activity.

Protocol 2: Open Field Test (OFT)

This test evaluates anxiety and locomotor activity by observing the animal's behavior in a novel, open arena. Anxious animals tend to stay near the walls (thigmotaxis), while less anxious animals explore the center more freely.

Materials:

  • Open field arena (a square or circular enclosure).

  • Video recording and tracking software.

  • This compound.

  • Vehicle solution.

  • Positive control (e.g., Diazepam).

  • Experimental animals.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes.

  • Drug Administration: Administer the test compounds as described in the EPM protocol.

  • Test Initiation: Gently place the animal in the center or a corner of the open field arena.

  • Data Recording: Record behavior for a 5-10 minute period.

  • Behavioral Parameters Measured:

    • Time spent in the center zone of the arena.

    • Number of entries into the center zone.

    • Total distance traveled in the arena.

    • Rearing frequency (a measure of exploratory behavior).

  • Data Analysis: Anxiolytic activity is suggested by a significant increase in the time spent in and the number of entries into the center zone. Total distance traveled serves as a measure of general motor function.

Protocol 3: Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds increase the amount of time spent in the brightly lit chamber.

Materials:

  • Light-dark box apparatus (a box with a dark compartment and a brightly lit compartment, connected by an opening).

  • Video recording and tracking software.

  • This compound.

  • Vehicle solution.

  • Positive control (e.g., Diazepam).

  • Experimental animals.

Procedure:

  • Habituation: Acclimate animals to the testing room as previously described.

  • Drug Administration: Administer the test compounds prior to testing.

  • Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Data Recording: Record behavior for a 5-10 minute session.

  • Behavioral Parameters Measured:

    • Time spent in the light chamber.

    • Time spent in the dark chamber.

    • Number of transitions between the two chambers.

    • Latency to first enter the dark chamber.

  • Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in the light chamber and the number of transitions between chambers.

Visualizations

Signaling Pathway

The N/OFQ peptide (NOP) receptor, upon activation by its endogenous ligand N/OFQ, initiates a signaling cascade that modulates neuronal activity. This compound acts as a competitive antagonist, blocking this pathway.

NOP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_Receptor NOP Receptor (ORL1) N/OFQ->NOP_Receptor Binds & Activates J-113397 J-113397 J-113397->NOP_Receptor Binds & Blocks Gi_Go Gi/o Protein NOP_Receptor->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Activity Neuronal Excitability cAMP->Neuronal_Activity Modulates

NOP Receptor Signaling Pathway
Experimental Workflow

A typical workflow for evaluating the anxiolytic potential of this compound involves several key stages, from animal preparation to data analysis.

Experimental_Workflow A Animal Acclimation & Habituation B Randomization into Treatment Groups A->B C Drug Administration (this compound, Vehicle, Positive Control) B->C D Behavioral Testing (EPM, OFT, or Light-Dark Box) C->D E Video Recording of Behavior D->E F Automated Tracking & Data Extraction E->F G Statistical Analysis F->G H Interpretation of Results G->H

Experimental Workflow for Behavioral Studies
Logical Relationship of Anxiety Models

The three primary behavioral models for anxiety assess different but related aspects of anxiety-like behavior, providing a comprehensive preclinical evaluation.

Anxiety_Models_Relationship cluster_tests Behavioral Tests Anxiety Anxiety-Like Behavior EPM Elevated Plus Maze (Approach-Avoidance Conflict) Anxiety->EPM Manifests as OFT Open Field Test (Thigmotaxis vs. Exploration) Anxiety->OFT Manifests as LDB Light-Dark Box (Aversion to Bright Light) Anxiety->LDB Manifests as Anxiolytic_Effect Anxiolytic Effect of This compound EPM->Anxiolytic_Effect Measures OFT->Anxiolytic_Effect Measures LDB->Anxiolytic_Effect Measures

Relationship between Anxiety Models

References

Application Notes and Protocols: (S,S)-J-113397 in Alcohol and Drug Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-J-113397 is the first potent, selective, and non-peptidyl competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1).[1][2] The N/OFQ-NOP system is the fourth member of the opioid family but does not bind classical opioids.[3] This system is widely distributed in the central nervous system and is critically involved in modulating neurotransmitter systems and circuits that regulate pain, mood, stress, and reward. These circuits, particularly the mesolimbic dopamine (B1211576) pathway, are central to the pathophysiology of substance use disorders. As a selective antagonist, J-113397 serves as an invaluable pharmacological tool for elucidating the role of the NOP receptor in addiction and for evaluating its potential as a therapeutic target for alcohol, opioid, and stimulant use disorders.

Pharmacological Profile of this compound

J-113397 functions as a competitive antagonist at the NOP receptor, blocking the signal transduction initiated by the endogenous ligand N/OFQ.[2][4] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Activation of the NOP receptor by agonists like N/OFQ leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the activation of inwardly rectifying potassium (K+) channels.[3] J-113397 competitively binds to the receptor, preventing these downstream effects without initiating a signal itself.[2][4][5]

Quantitative Data: Receptor Binding and Functional Antagonism

The following tables summarize the in vitro binding affinity and functional potency of J-113397 at the NOP receptor and its selectivity over classical opioid receptors.

Table 1: Receptor Binding Affinity (Ki) of J-113397

Receptor Species Kᵢ (nM) Selectivity (fold vs. hNOP) Reference
NOP (ORL1) Human 1.8 - [2]
NOP (ORL1) Mouse 1.1 - [2]
Mu (μ) Human 1000 ~555-fold [2]
Delta (δ) Human >10,000 >5555-fold [2]

| Kappa (κ) | Human | 640 | ~355-fold |[2] |

Table 2: Functional Antagonist Potency of J-113397

Assay Preparation Potency Metric Value Reference
[³⁵S]GTPγS Binding CHO cells (hNOP) IC₅₀ 5.3 nM [2]
[³⁵S]GTPγS Binding Mouse Brain IC₅₀ 7.6 nM [4]
cAMP Accumulation CHO cells (hNOP) pA₂ 7.52 [6]
N/OFQ-induced Contraction Mouse Colon pA₂ 8.07 [6]

| N/OFQ-induced Inhibition | Mouse Vas Deferens | pA₂ | 7.85 |[6] |

Note: Kᵢ is the inhibition constant. IC₅₀ is the half-maximal inhibitory concentration. pA₂ is a measure of a competitive antagonist's potency.

Visualization: NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor (ORL1) G_Protein Gi/o Protein NOP->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP N_OFQ N/OFQ N_OFQ->NOP Activates J113397 This compound J113397->NOP Blocks ATP ATP ATP->AC Substrate Heroin_Workflow arrow arrow SA Phase 1: Heroin Self-Administration (14 days, Context A) Abstinence Phase 2: Abstinence & Minipump Implantation (J-113397 or Vehicle) SA->Abstinence Extinction Phase 3: Extinction Training (Context B) Abstinence->Extinction Reinstatement Phase 4: Reinstatement Test (Context A, No Drug) Extinction->Reinstatement Reacquisition Phase 5: Reacquisition (Context A, Drug Available) Reinstatement->Reacquisition Cocaine_Mechanism cluster_synapse Dopaminergic Synapse (Nucleus Accumbens) DA_Neuron Presynaptic Dopamine Neuron DA_Release Dopamine Release DA_Neuron->DA_Release Post_Neuron Postsynaptic Dopamine Receptor Neuron Reward Drug Reward Post_Neuron->Reward DAT Dopamine Transporter (DAT) DAT->DA_Release Reuptake NOP NOP Receptor NOP->DA_Release Modulates Cocaine Cocaine Cocaine->DAT Blocks J113397 This compound J113397->NOP Blocks DA_Synapse Synaptic Dopamine (Increased) DA_Release->DA_Synapse leads to DA_Synapse->Post_Neuron Activates Alcohol_Workflow arrow arrow Training Phase 1: Training (Lever press for Ethanol) Baseline Phase 2: Stable Baseline (Consistent daily intake) Training->Baseline Treatment Phase 3: Pre-treatment (J-113397 or Vehicle) Baseline->Treatment Test Phase 4: Test Session (Measure Ethanol Intake) Treatment->Test Analysis Phase 5: Data Analysis (Compare J-113397 vs. Vehicle) Test->Analysis

References

Application Notes and Protocols for (S,S)-J-113397 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of (S,S)-J-113397, a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, in mice.[1] This document outlines recommended dosages, administration routes, and experimental procedures for assessing the compound's effects in common behavioral assays.

Mechanism of Action

This compound acts as a competitive antagonist at the ORL-1 receptor.[2] The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Activation of the ORL-1 receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This activation also modulates ion channel activity by inhibiting voltage-gated Ca²⁺ channels and activating inwardly rectifying K⁺ channels.[3] By blocking the binding of N/OFQ, this compound prevents these downstream signaling events.

Data Presentation: Dosage and Administration Routes

The appropriate dosage and administration route for this compound can vary depending on the experimental model and desired effect. Below is a summary of dosages reported in murine studies.

Administration RouteExperimental ModelDosage Range (mg/kg)Reference
Subcutaneous (s.c.)N/OFQ-induced Hyperalgesia (Tail-flick test)0.3 - 10[4]
Subcutaneous (s.c.)Prevention of Morphine Tolerance1 - 10[5]
Intraperitoneal (i.p.)Parkinsonism Model0.1 - 1[6]

Experimental Protocols

Protocol 1: Vehicle Preparation for In Vivo Administration

A common vehicle for dissolving this compound for in vivo studies involves a multi-component solvent system to ensure solubility and biocompatibility.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg), the average weight of the mice, and the number of animals to be dosed.

  • Prepare the vehicle solution: A frequently used vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.[7]

  • Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to completely dissolve the powder. Vortex if necessary.

  • Prepare the final injection solution: a. To the dissolved this compound in DMSO, add the PEG300 and mix thoroughly. b. Add the Tween 80 and mix until the solution is clear. c. Finally, add the sterile saline to reach the final volume and concentration. Mix well.

  • Administration: The final solution should be administered immediately or stored appropriately. The typical injection volume for mice is 5-10 ml/kg.

Protocol 2: Subcutaneous (s.c.) Injection

Subcutaneous administration is a common route for delivering this compound.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)[8]

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse. One common method is to grasp the loose skin over the neck and shoulders (scruff) with the thumb and forefinger of your non-dominant hand.[9][10]

  • Injection Site: The injection is typically administered into the tent of skin over the scruff area or the flank.[9]

  • Needle Insertion: With your dominant hand, insert the needle, bevel up, at the base of the tented skin. The needle should be parallel to the body to ensure it enters the subcutaneous space and does not puncture the underlying muscle.[10]

  • Aspiration: Gently pull back on the plunger to ensure no blood is aspirated, which would indicate entry into a blood vessel. If blood appears, withdraw the needle and inject at a different site with a fresh needle.[10]

  • Injection: Slowly and steadily depress the plunger to administer the solution.

  • Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a moment if necessary.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (i.p.) Injection

Intraperitoneal injections are another effective route for systemic delivery of this compound.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)[11]

  • Mouse restraint device (optional)

Procedure:

  • Animal Restraint: Restrain the mouse, exposing the abdomen. The mouse should be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[11]

  • Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle into the abdominal cavity.[11]

  • Aspiration: Gently pull back on the plunger to check for the aspiration of any fluid (e.g., blood, urine, or intestinal contents). If any fluid is aspirated, discard the syringe and re-attempt with a fresh preparation.

  • Injection: If aspiration is clear, inject the solution smoothly.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring: Observe the animal for any signs of distress.

Protocol 4: Assessment of Antinociceptive Effects using the Hot Plate Test

The hot plate test is used to evaluate thermal pain sensitivity.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Stopwatch

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.[7]

  • Apparatus Setup: Set the hot plate to a constant temperature, typically between 50-55°C.[7][12]

  • Baseline Latency: Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch. Observe for nociceptive responses such as hind paw licking, shaking, or jumping. Record the latency to the first response. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[7]

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.[7]

  • Data Analysis: Compare the post-treatment latencies between the this compound-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.

Protocol 5: Assessment of Antinociceptive Effects using the Tail-Flick Test

The tail-flick test is another common method for assessing thermal nociception.

Materials:

  • Tail-flick analgesia meter with a radiant heat source

  • Mouse restrainer

Procedure:

  • Habituation: Acclimate the mice to the testing room and restrainers before the day of the experiment.

  • Baseline Latency: Gently place the mouse in the restrainer. Position the tail such that the radiant heat source is focused on the distal or middle portion. Activate the heat source and start the timer. The timer automatically stops when the mouse flicks its tail. Record this baseline latency. A cut-off time (usually 10-15 seconds) must be set to prevent tissue damage.[4]

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick measurement.

  • Data Analysis: The data is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ Nociceptin/Orphanin FQ (N/OFQ) ORL1 ORL-1 Receptor N/OFQ->ORL1 Binds & Activates J113397 This compound J113397->ORL1 Binds & Blocks G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ca_channel->Neuronal_Excitability K_channel->Neuronal_Excitability

Caption: Signaling pathway of the ORL-1 receptor and the antagonistic action of this compound.

G Acclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Behavioral Measurement (e.g., Hot Plate, Tail-Flick) Acclimation->Baseline Preparation This compound & Vehicle Preparation Baseline->Preparation Administration Drug Administration (s.c. or i.p.) Preparation->Administration Waiting Post-Administration Waiting Period Administration->Waiting Assay Behavioral Assay Waiting->Assay Data_Collection Data Collection Assay->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Interpretation Results & Interpretation Analysis->Interpretation

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for Preparing (S,S)-J-113397 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-J-113397 is a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its high selectivity over other opioid receptors makes it a critical tool for investigating the physiological and pathological roles of the N/OFQ system.[1] Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes in areas such as pain modulation, Parkinson's disease, stress, anxiety, and addiction.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight399.57 g/mol [4]
FormulaC₂₄H₃₇N₃O₂
Solubility in DMSO≤ 50 mM[4]
Solubility in Ethanol≤ 50 mM[4]
Purity≥98%[4]
Storage of Solid CompoundDesiccate at Room Temperature[4]
Stock Solution Storage-20°C for up to 1 month; -80°C for up to 6 months[3][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

Procedure:

  • Equilibrate the Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.996 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 399.57 g/mol = 3.9957 mg

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution with 3.996 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[5] Visually inspect the solution to ensure that all the solid has dissolved completely.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][5] Ensure the containers are tightly sealed to prevent moisture absorption.[5]

Note on Aqueous Solutions: The stability of J-113397 in aqueous solutions for extended periods may be limited.[3] For experiments in aqueous-based assays, it is recommended to prepare fresh dilutions from the DMSO stock solution immediately before use.[3] It is also crucial to keep the final DMSO concentration in the assay below 0.5% (v/v) to minimize solvent effects on cell viability and signaling pathways.[3]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock solutions.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh Compound A->B Prevent Condensation C Add Anhydrous DMSO B->C Accurate Mass D Vortex / Sonicate for Complete Dissolution C->D Ensure Homogeneity E Aliquot into Single-Use Volumes D->E Avoid Freeze-Thaw Cycles F Store at -20°C or -80°C E->F Maintain Stability

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway of NOP Receptor and J-113397 Antagonism

This compound acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[6] The activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that is blocked by J-113397.[6]

G cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NOFQ N/OFQ NOFQ->NOP Activates J113397 This compound J113397->NOP Blocks ATP ATP ATP->AC Response Cellular Response (e.g., altered excitability) cAMP->Response Leads to

Caption: NOP receptor signaling and its inhibition by this compound.

References

Troubleshooting & Optimization

(S,S)-J-113397 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (S,S)-J-113397, a potent and selective antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor or NOP receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective non-peptidyl competitive antagonist of the ORL1 receptor.[1][2] This means it binds to the same site on the receptor as the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), but does not activate the receptor. Instead, it blocks N/OFQ from binding and initiating downstream signaling.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the ORL1 receptor over other opioid receptors such as mu (μ), delta (δ), and kappa (κ) receptors.[1][2] This high selectivity makes it an invaluable tool for studying the specific physiological and pathological roles of the N/OFQ-ORL1 system.

Q3: What are the primary research applications for this compound?

A3: this compound is utilized in a variety of research areas to investigate the roles of the N/OFQ system. These include studies on pain modulation, Parkinson's disease, depression, anxiety, and drug addiction.[1]

Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and whether it is the pure enantiomer or a racemic mixture. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.

SolventReported Solubility ((±)-J 113397)Reported Solubility (this compound)Molar Concentration (mM)Notes
DMSO ~20 mg/mL[3]≥ 4 mg/mL~50 mM (racemic), ≥ 10 mM (S,S)A 10 mM solution of this compound in DMSO is commercially available.[4] One report suggests that for the (S,S) isomer, ultrasonic and warming may be needed to achieve a 2 mg/mL concentration.
Ethanol ~20 mg/mL[3]Not explicitly found~50 mM (racemic)-
Water LowLowNot applicableJ-113397 has low water solubility.[5]
PBS LowLowNot applicableFor aqueous buffers, a stock in DMSO should be prepared and then diluted.

Note on Racemic vs. Enantiopure Solubility: While enantiomers typically share the same physical properties, including solubility, the solubility of a racemic mixture can sometimes differ from that of the pure enantiomers.[6][7][8] This can depend on the crystal lattice packing of the racemic compound versus the pure enantiomer.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

  • Potential Cause: The compound has low aqueous solubility and may require specific conditions for dissolution in organic solvents.

  • Solution:

    • For initial stock solutions, use 100% DMSO.

    • If the compound does not readily dissolve at room temperature, gentle warming and sonication can be applied.

    • For in vivo experiments requiring a specific vehicle, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. A typical protocol involves first dissolving J-113397 in DMSO, then adding PEG300 and Tween 80, and finally diluting with saline.[9]

Issue 2: Inconsistent or No Effect in In Vitro Assays

  • Potential Cause 1: Compound Precipitation: Diluting a DMSO stock solution directly into an aqueous assay buffer can cause the compound to precipitate out of solution.

  • Solution 1: Minimize the final concentration of DMSO in the assay medium, ideally keeping it below 0.5% (v/v).[1] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects. Prepare fresh dilutions for each experiment.

  • Potential Cause 2: Incorrect Assay Conditions: The observed antagonistic effect is dependent on the concentration of the agonist (N/OFQ).

  • Solution 2: Verify the concentration and purity of the N/OFQ used. A Schild plot analysis can be performed to confirm competitive antagonism and determine the potency (pA2 value) of this compound in your specific assay system.[1]

Issue 3: Unexpected or Off-Target Effects

  • Potential Cause: While highly selective, supra-micromolar concentrations of J-113397 may lead to off-target effects.[1]

  • Solution: Perform dose-response experiments to determine the lowest effective concentration for your experimental model.[1] High doses in vivo may also lead to a bell-shaped dose-response curve.[5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the appropriate mass of this compound (Molar Mass: 399.58 g/mol ). For 1 mL of a 10 mM solution, this would be approximately 4 mg.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.

Radioligand Competition Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the ORL1 receptor, allowing for the determination of its binding affinity (Ki).[10]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human ORL1 receptor (e.g., CHO-hORL1 cells).[10]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N/OFQ or ¹²⁵I-N/OFQ) and a range of concentrations of this compound.[10]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[10]

[³⁵S]GTPγS Functional Assay

This assay measures the extent of G-protein activation upon receptor stimulation. As an antagonist, this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.[5][10]

  • Membrane Preparation: Use cell membranes expressing the ORL1 receptor.[10]

  • Reaction: In a 96-well plate, incubate the membranes with GDP, a fixed concentration of N/OFQ, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS.[10]

  • Incubation and Filtration: Incubate at 30°C and then terminate by rapid filtration.[10]

  • Analysis: Quantify the bound [³⁵S]GTPγS and calculate the IC50 value for the inhibition of agonist-stimulated binding.[5]

Visualizations

ORL1 Receptor Signaling Pathway

The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/Go proteins. Its activation by N/OFQ leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. This compound blocks these effects by preventing N/OFQ binding.

ORL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ ORL1 ORL1 (NOP Receptor) N/OFQ->ORL1 Activates J-113397 J-113397 J-113397->ORL1 Blocks G_protein Gi/Go Protein ORL1->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits MAPK MAPK/ERK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Reduces production

Caption: ORL1 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonism Assay

This diagram outlines the general steps for determining the antagonistic properties of this compound in a cell-based functional assay.

Antagonism_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) add_antagonist Add varying concentrations of this compound to cells prep_stock->add_antagonist prep_cells Culture ORL1-expressing Cells prep_cells->add_antagonist add_agonist Add fixed concentration of N/OFQ (agonist) add_antagonist->add_agonist incubate Incubate add_agonist->incubate measure Measure downstream signal (e.g., [35S]GTPγS binding, cAMP levels) incubate->measure plot Plot dose-response curve measure->plot calculate Calculate IC50 plot->calculate

Caption: General workflow for an in vitro antagonism assay with this compound.

References

stability of (S,S)-J-113397 in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S)-J-113397, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1). This guide provides essential information on the stability, storage, and handling of this compound to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing stock solutions of this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For optimal results, prepare a concentrated stock solution in 100% DMSO. To enhance solubility, ultrasonic and warming may be necessary.[3] It is crucial to use a newly opened container of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store stock solutions of this compound at -80°C, where it is stable for up to six months. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[2][3] To prevent degradation from moisture, ensure that the storage containers are sealed tightly.[3]

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions for extended periods may be limited.[2] Therefore, it is highly recommended to prepare fresh dilutions from the stock solution for each experiment, especially for long-term studies.[2]

Q4: What are the potential degradation pathways for this compound?

A4: this compound contains both a benzimidazolone and a piperidine (B6355638) moiety. Benzimidazole derivatives can be susceptible to photodegradation.[4] The piperidine ring, while generally stable, can be susceptible to oxidation.[1] In acidic conditions, the piperidine nitrogen can be protonated, forming a salt which may influence its stability.[1]

Troubleshooting Guide

Issue 1: Inconsistent or no biological effect observed in in-vitro assays.

  • Potential Cause: Compound degradation due to improper storage or handling.

  • Solution: Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) in tightly sealed containers.[2][3] Prepare fresh dilutions in your aqueous assay buffer immediately before each experiment.[2] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

  • Potential Cause: Low solubility in the final assay buffer.

  • Solution: When diluting the DMSO stock solution into your aqueous buffer, ensure that the final concentration of DMSO is kept to a minimum, ideally below 0.5%, as higher concentrations can have direct effects on cells.[2] Perform a vehicle control with the same final DMSO concentration to account for any solvent effects.[2] If solubility issues persist, consider using a different solvent system, though compatibility with your assay must be verified.

Issue 2: Variability in experimental results over time.

  • Potential Cause: Gradual degradation of the compound in the stock solution.

  • Solution: Adhere strictly to the recommended storage durations. Do not use stock solutions that have been stored at -20°C for more than one month or at -80°C for more than six months.[2][3] If you suspect degradation, it is best to prepare a fresh stock solution from solid material.

Stability and Storage Data

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureMaximum Storage DurationReference
DMSO-20°C1 month[2][3]
DMSO-80°C6 months[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, sonicate the solution in a water bath and gently warm if necessary.[3]

  • Once fully dissolved, vortex the solution briefly to ensure homogeneity.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. Below is a general protocol that can be adapted for this compound.

  • Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the test solution. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the test solution. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the test solution. Incubate at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the test solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the solid compound and the test solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. This will allow for the quantification of the parent compound and the detection of any degradation products.

Visualizations

NOP_Receptor_Signaling_Pathway NOP Receptor Signaling Pathway and Inhibition by this compound N_OFQ Nociceptin/Orphanin FQ (N/OFQ) NOP_Receptor NOP Receptor (ORL1) N_OFQ->NOP_Receptor Binds and Activates J113397 This compound J113397->NOP_Receptor Competitively Antagonizes G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel Inwardly Rectifying K⁺ Channels G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux K_Channel->K_Efflux Neuronal_Activity Decreased Neuronal Excitability Ca_Influx->Neuronal_Activity Decreased K_Efflux->Neuronal_Activity Contributes to

Caption: NOP receptor signaling and its inhibition by this compound.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment Start Start: this compound Sample Prepare_Solutions Prepare Stock and Test Solutions Start->Prepare_Solutions Forced_Degradation Forced Degradation Studies Prepare_Solutions->Forced_Degradation Storage_Stability Storage Stability Assessment Prepare_Solutions->Storage_Stability Acid Acid Hydrolysis Forced_Degradation->Acid Base Base Hydrolysis Forced_Degradation->Base Oxidation Oxidation Forced_Degradation->Oxidation Heat Thermal Stress Forced_Degradation->Heat Light Photostability Forced_Degradation->Light Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Minus_20C Storage at -20°C Storage_Stability->Minus_20C Minus_80C Storage at -80°C Storage_Stability->Minus_80C Aqueous_pH Aqueous Solution at various pH Storage_Stability->Aqueous_pH Minus_20C->Analysis Minus_80C->Analysis Aqueous_pH->Analysis Data_Evaluation Data Evaluation: - Quantify Parent Compound - Identify Degradation Products Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: General workflow for assessing the stability of this compound.

References

potential off-target effects of (S,S)-J-113397 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of (S,S)-J-113397, particularly at high concentrations. This information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the Nociceptin/Orphanin FQ (NOP/ORL1) receptor?

A1: this compound is a highly potent and selective antagonist for the NOP (ORL1) receptor.[1][2][3][4] It exhibits several hundred-fold greater selectivity for the NOP receptor over the classical mu (µ), delta (δ), and kappa (κ) opioid receptors.[4][5] This selectivity has been consistently demonstrated in various in vitro binding and functional assays.[5]

Q2: I am observing unexpected effects in my experiment when using this compound at high concentrations. What could be the cause?

A2: While this compound is highly selective at nanomolar concentrations, off-target effects have been reported at high micromolar concentrations. If you are using concentrations approaching 10 µM, the observed effects may not be mediated by NOP receptor antagonism.[6] It is crucial to use the lowest effective concentration to maintain selectivity and avoid misinterpretation of your results.

Q3: What specific off-target effects have been observed with this compound at high concentrations?

A3: At a concentration of 10 µM, this compound has been shown to exhibit agonist-like activity in certain isolated tissue preparations.[6] These effects include contraction of the mouse colon, an increased twitch response in the rat vas deferens, and a naloxone-sensitive inhibition of electrically evoked twitches in the guinea pig ileum, suggesting some interaction with classical opioid receptors at these high concentrations.[6]

Q4: What is the recommended concentration range for using this compound to ensure NOP receptor selectivity?

A4: To ensure high selectivity for the NOP receptor, it is recommended to use this compound at concentrations well below its Ki values for other opioid receptors. Based on its high affinity for the NOP receptor (Ki ≈ 1.8 nM), using concentrations in the low to mid-nanomolar range is advisable for most cell-based assays.[1][2] In functional assays, it has been shown to inhibit nociceptin-stimulated [³⁵S]GTPγS binding with an IC50 of 5.3 nM.[1][2]

Q5: How can I confirm that the effects I'm seeing are due to NOP receptor antagonism?

A5: To confirm that the observed effects are mediated by the NOP receptor, consider the following control experiments:

  • Dose-response curve: Demonstrate that the effect of this compound is concentration-dependent within the selective range.

  • Use of a structurally different NOP antagonist: Confirm that another selective NOP antagonist produces a similar effect.

  • Rescue experiment: Show that the effect of this compound can be overcome by co-application of a high concentration of the NOP receptor agonist, nociceptin/orphanin FQ.

  • Use of a NOP receptor knockout/knockdown model: If available, demonstrate the absence of the effect in cells or animals lacking the NOP receptor.[7]

Data Presentation

Table 1: Binding Affinity (Ki) and Selectivity of this compound at Human Opioid Receptors
ReceptorKi (nM)Selectivity (fold) over NOP/ORL1
NOP (ORL1)1.8[1][2]-
Mu (µ)1000[1]556
Kappa (κ)640[1]356
Delta (δ)>10,000[1]>5556
Table 2: Functional Activity of this compound
AssayCell Line/TissueReceptorIC50 (nM)
[³⁵S]GTPγS BindingCHO-ORL1 cellsNOP (ORL1)5.3[1]
[³⁵S]GTPγS BindingMouse BrainNOP (ORL1)7.6[7]
[¹²⁵I][Tyr¹⁴]nociceptin BindingCHO-ORL1 cellsNOP (ORL1)2.3[8]
cAMP Accumulation InhibitionCHO-ORL1 cellsNOP (ORL1)26[8]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound. It measures the ability of the compound to compete with a radiolabeled ligand for binding to the NOP receptor.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hORL1).[9]

  • Binding Reaction: A fixed concentration of a radioligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[9]

  • Separation and Detection: The reaction is terminated by rapid filtration to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified.[9]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

[³⁵S]GTPγS Functional Assay

This functional assay measures the extent of G-protein activation coupled to the NOP receptor. It is used to determine the antagonist properties of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from CHO-hORL1 cells.[9]

  • Binding Reaction: Membranes are incubated with a fixed concentration of the agonist (nociceptin/orphanin FQ), [³⁵S]GTPγS, and varying concentrations of this compound.[1][9]

  • Separation and Detection: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: The data are analyzed to determine the IC50 value of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.[1]

Visualizations

On-Target Signaling Pathway of this compound N_OFQ Nociceptin/ Orphanin FQ (N/OFQ) NOP_R NOP (ORL1) Receptor N_OFQ->NOP_R Activates J113397 This compound (Antagonist) J113397->NOP_R Blocks G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response

Caption: On-target action of this compound at the NOP receptor.

Experimental Workflow to Test for Off-Target Effects Start Observe Unexpected Experimental Result Check_Conc Is this compound concentration > 1 µM? Start->Check_Conc High_Conc High Potential for Off-Target Effects Check_Conc->High_Conc Yes Low_Conc Off-Target Effects Less Likely Check_Conc->Low_Conc No Dose_Response Perform Dose-Response Experiment High_Conc->Dose_Response Low_Conc->Dose_Response Controls Include Control Experiments (e.g., Naloxone co-administration) Dose_Response->Controls Analyze Analyze Data for NOP-independent Effects Controls->Analyze

Caption: Troubleshooting workflow for unexpected experimental results.

Logical Relationship of this compound Selectivity J113397 This compound Low_Conc Low Concentration (nM range) J113397->Low_Conc High_Conc High Concentration (µM range) J113397->High_Conc NOP_Antagonism Selective NOP Receptor Antagonism Low_Conc->NOP_Antagonism High_Conc->NOP_Antagonism Off_Target Potential Off-Target Effects (e.g., at µ-opioid receptor) High_Conc->Off_Target

References

optimizing (S,S)-J-113397 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of (S,S)-J-113397 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It functions as a competitive antagonist, meaning it binds to the NOP receptor at the same site as the endogenous ligand N/OFQ, thereby blocking the receptor's activation and downstream signaling.[1][4]

Q2: What are the typical in vitro applications of this compound?

This compound is widely used to investigate the physiological and pathological roles of the N/OFQ-NOP receptor system.[1] Common in vitro applications include:

  • Studying NOP receptor signaling pathways.

  • Characterizing the function of the NOP receptor in various cell types.

  • Screening for novel NOP receptor agonists or antagonists.

  • Investigating the role of the NOP system in pain modulation, neurotransmission, and other cellular processes.[5][6]

Q3: What is a good starting concentration range for my in vitro assay?

Based on published data, a good starting point for most cell-based assays is in the low nanomolar range. The IC50 for inhibiting N/OFQ-stimulated [-35S]GTPγS binding in CHO-ORL1 cells is approximately 5.3 nM, and the Ki for binding to the human ORL1 receptor is around 1.8 nM.[1][7] Therefore, a concentration range of 0.1 nM to 100 nM is a reasonable starting point for dose-response experiments.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO and ethanol.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it further in the appropriate assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo studies, a common vehicle involves dissolving the compound in a small amount of DMSO and then diluting it with a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80 in saline.[9] This can be adapted for in vitro use if solubility in aqueous buffers is a concern.

Q5: Is this compound selective for the NOP receptor?

Yes, this compound is highly selective for the NOP receptor over other classical opioid receptors (μ, δ, and κ).[1][3] Its affinity for the NOP receptor is several hundred times greater than for other opioid receptors.[2] However, at very high concentrations (in the micromolar range), off-target effects cannot be entirely ruled out.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be insufficient to antagonize the NOP receptor in your specific assay system.Perform a dose-response experiment with a wider concentration range, extending up to 1 µM.
Inactive compound: The compound may have degraded due to improper storage or handling.Ensure the compound is stored as recommended (desiccated at room temperature for short term, or in solution at -20°C or -80°C for longer term).[7][8] Use a fresh stock solution.
Low NOP receptor expression: The cell line or tissue preparation may not express a sufficient level of functional NOP receptors.Verify NOP receptor expression using techniques like qPCR, Western blot, or radioligand binding.
High background signal or unexpected agonist activity Compound precipitation: this compound may have precipitated out of solution at the tested concentration.Visually inspect the solution for any precipitate. If necessary, adjust the solvent or use a carrier like BSA to improve solubility.
Off-target effects: At high concentrations, this compound might interact with other cellular components.[4]Test the effect of this compound in a parental cell line that does not express the NOP receptor to identify non-specific effects.
Contamination: The compound or reagents may be contaminated.Use fresh, high-purity reagents and sterile techniques.
Inconsistent results between experiments Variability in cell culture: Cell passage number, confluency, and overall health can affect receptor expression and signaling.Maintain consistent cell culture conditions and use cells within a defined passage number range.
Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration.Calibrate pipettes regularly and use appropriate pipetting techniques.
Assay conditions: Variations in incubation time, temperature, or buffer composition can impact the results.Standardize all assay parameters and include appropriate positive and negative controls in every experiment.
Observed cytotoxicity High concentration of this compound: Although not extensively reported for J-113397, high concentrations of some opioid compounds can be cytotoxic.[10]Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.
High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells.Ensure the final DMSO concentration is below the tolerance level of your cells (typically <0.1%).

Data Presentation

Table 1: In Vitro Affinity and Potency of this compound

Assay TypeReceptorCell Line/TissueValueReference
Radioligand Binding (Ki)Human ORL1CHO cells1.8 nM[1]
Radioligand Binding (Ki)Mouse ORL1Mouse Brain1.1 nM[1]
[-35S]GTPγS Binding (IC50)Human ORL1CHO-ORL1 cells5.3 nM[1][7]
[-35S]GTPγS Binding (IC50)Mouse ORL1Mouse Brain7.6 nM[11]
cAMP Accumulation (IC50)ORL1CHO cells26 nM[12]
Schild Analysis (pA2)Human OP4CHOhOP4 cells7.52[4]

Table 2: Selectivity Profile of this compound

ReceptorBinding Affinity (Ki)Selectivity (fold vs. human ORL1)Reference
Human μ-opioid1000 nM~555[1]
Human δ-opioid>10,000 nM>5555[1]
Human κ-opioid640 nM~355[1]

Experimental Protocols

1. Radioligand Binding Assay to Determine Ki

  • Objective: To determine the binding affinity of this compound for the NOP receptor.

  • Materials:

    • Cell membranes expressing the NOP receptor.

    • Radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. [-35S]GTPγS Binding Assay to Determine Functional Antagonism (IC50)

  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.[13]

  • Materials:

    • Cell membranes expressing the NOP receptor.

    • NOP receptor agonist (e.g., N/OFQ).

    • This compound.

    • [-35S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with varying concentrations of this compound.

    • Add the NOP receptor agonist (at its EC50 or a fixed concentration) to stimulate G-protein activation.

    • Add [-35S]GTPγS and incubate to allow for binding to activated G-proteins (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated [-35S]GTPγS binding.

Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel Activation G_protein->K_channel Activates Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits N_OFQ Nociceptin/Orphanin FQ (Agonist) N_OFQ->NOP Binds & Activates J113397 This compound (Antagonist) J113397->NOP Binds & Blocks cAMP ↓ cAMP AC->cAMP

Caption: NOP receptor signaling and the antagonistic action of this compound.

experimental_workflow A 1. Define Experimental Goal (e.g., determine IC50) B 2. Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C 3. Determine Concentration Range (e.g., 0.1 nM to 1 µM) B->C D 4. Perform Dose-Response Experiment (e.g., GTPγS or cAMP assay) C->D E 5. Data Analysis (Non-linear regression) D->E F 6. Validate with Orthogonal Assay (e.g., functional cell-based assay) E->F G 7. Optimize for Specific Assay Conditions F->G

Caption: Workflow for optimizing this compound concentration in vitro.

troubleshooting_flowchart rect_node rect_node start Experiment Fails (No effect or inconsistent results) check_conc Is the concentration range appropriate? start->check_conc check_compound Is the compound active? check_conc->check_compound Yes solution_conc Widen concentration range. Perform dose-response. check_conc->solution_conc No check_cells Are the cells healthy & expressing the receptor? check_compound->check_cells Yes solution_compound Use fresh stock solution. Verify storage. check_compound->solution_compound No check_assay Are assay conditions optimal? check_cells->check_assay Yes solution_cells Verify receptor expression. Use low passage cells. check_cells->solution_cells No solution_assay Standardize all parameters. Include controls. check_assay->solution_assay No

Caption: Troubleshooting flowchart for in vitro assays with this compound.

References

Technical Support Center: Synthesis and Purification of (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (S,S)-J-113397.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge in synthesizing this compound lies in its stereochemistry. The molecule contains two chiral centers at the 3 and 4 positions of the piperidine (B6355638) ring. The synthesis typically produces a racemic mixture of diastereomers, necessitating a challenging chiral separation to isolate the desired (3R,4R)-enantiomer, which is the active form, this compound.[1][2][3] The multi-step synthesis can also be low-yielding, requiring careful optimization of each reaction step.[3]

Q2: What is the most critical step in the synthesis to control stereochemistry?

A2: A critical step for controlling the relative stereochemistry is the reduction of an enamine intermediate. The goal is to selectively form the trans isomer, which is the precursor to the desired (3R,4R) configuration. This is often achieved using specific reducing agents and carefully controlled reaction conditions.[1]

Q3: What methods are used for the final chiral separation of this compound?

A3: The optical resolution of the racemic final compound is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[4] A commonly used stationary phase is a polysaccharide-based chiral column, such as CHIRALPAK® AD.

Q4: Are there any commercially available alternatives if the synthesis proves too challenging?

A4: Yes, this compound is commercially available from various chemical suppliers. For some research applications, an achiral analog, Trap-101, has been developed, which has a similar pharmacological profile but a more straightforward and higher-yielding synthesis.[2][3]

Troubleshooting Guides

Synthesis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low yield in the initial condensation reaction - Incomplete reaction. - Side product formation.- Ensure anhydrous conditions. - Optimize reaction temperature and time. - Consider using a different catalyst or solvent system.
Poor diastereoselectivity in the enamine reduction - Suboptimal reducing agent. - Incorrect reaction temperature.- Use a bulky reducing agent to favor the formation of the trans isomer. - Carefully control the reaction temperature; lower temperatures often improve selectivity. - Screen different solvents to influence the stereochemical outcome.
Incomplete reduction of the ester to the alcohol with LiAlH₄ - Deactivated LiAlH₄ due to moisture. - Insufficient equivalents of LiAlH₄. - Formation of stable aluminum complexes.- Use freshly opened or properly stored anhydrous LiAlH₄. - Ensure all glassware and solvents are rigorously dried. - Increase the equivalents of LiAlH₄. - During workup, ensure proper quenching and hydrolysis of aluminum salts to release the product.
Low yield in the reductive amination step - Inefficient imine/iminium ion formation. - Deactivation of the reducing agent. - Steric hindrance.- Optimize the pH of the reaction mixture; mildly acidic conditions (pH 4-6) are often optimal for imine formation. - Use a pH-tolerant reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). - Ensure starting materials are pure. - Increase reaction time or temperature if steric hindrance is a factor.
Purification Troubleshooting (Chiral HPLC)
ProblemPotential Cause(s)Recommended Solution(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition.- Screen different polysaccharide-based chiral columns (e.g., Chiralpak® AD, Chiralcel® OD-H). - Optimize the mobile phase by varying the ratio of the non-polar solvent (e.g., hexane, heptane) and the alcohol modifier (e.g., isopropanol, ethanol). - Add a basic modifier like diethylamine (B46881) (DEA) to the mobile phase to improve peak shape and resolution for basic compounds like J-113397.
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase. - Column overload. - Inappropriate sample solvent.- The addition of a small amount of a basic additive (e.g., 0.1% DEA) to the mobile phase is crucial to block silanol (B1196071) groups on the stationary phase and prevent peak tailing. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase or a weaker solvent.
Unstable retention times - Insufficient column equilibration. - Fluctuation in mobile phase composition or temperature.- Equilibrate the chiral column with the mobile phase for an extended period before analysis. - Use a column oven to maintain a constant temperature. - Ensure precise and consistent preparation of the mobile phase.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the chiral separation of J-113397 enantiomers as reported in the literature.

ParameterValueReference
Chiral Column CHIRALPAK® AD
Mobile Phase Hexane / 2-Propanol / Diethylamine
Mobile Phase Ratio 800 / 200 / 1 (v/v/v)
Yield of (+)-enantiomer 93%

Experimental Protocols

Synthesis of Racemic 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one

This protocol is adapted from the synthesis described by Kawamoto et al. (2001).

Step 1: Synthesis of Ethyl (3R,4R)-1-cyclooctylmethyl-4-(2-nitrophenylamino)-3-piperidinecarboxylate

  • To a solution of ethyl 1-cyclooctylmethyl-4-oxo-3-piperidinecarboxylate enamine in n-butanol, add 2-fluoronitrobenzene, sodium carbonate, and sodium cyanoborohydride.

  • Reflux the reaction mixture for 3 hours.

  • After cooling, partition the mixture between ethyl acetate (B1210297) and water.

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography to separate the cis and trans isomers. The trans isomer is the desired product.

Step 2: Synthesis of 1-[(3R,4R)-1-Cyclooctylmethyl-3-ethoxycarbonyl-4-piperidyl]-1,3-dihydro-2H-benzimidazol-2-one

  • To a solution of the trans isomer from Step 1 in methanol (B129727) and chloroform (B151607), add 10% Pd-C and 10% HCl-MeOH.

  • Stir the mixture under a hydrogen atmosphere for 22 hours.

  • Filter off the catalyst and concentrate the eluent in vacuo.

  • Partition the residue between ethyl acetate and 2M NaOH.

  • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate to give the crude phenylene diamine.

  • Dissolve the crude diamine in chloroform and add carbonyldiimidazole (CDI).

  • Stir the reaction mixture at room temperature to effect cyclization.

  • Purify the product by silica gel column chromatography.

Step 3: Ethylation of the Benzimidazolone

  • To a solution of the product from Step 2 in DMF, add sodium hydride at 0°C.

  • Stir the mixture for 30 minutes, then add ethyl iodide.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

Step 4: Reduction of the Ester to the Alcohol

  • Add a solution of the ethylated product from Step 3 in THF to a suspension of LiAlH₄ in THF at 0°C.

  • Stir the mixture at 0°C for 1 hour.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the racemic product.

Purification: Chiral HPLC Resolution

This protocol is based on the method described by Kawamoto et al. (2001).

  • Column: CHIRALPAK® AD

  • Mobile Phase: A mixture of hexane, 2-propanol, and diethylamine in a ratio of 800:200:1 (v/v/v).

  • Procedure:

    • Dissolve the racemic product in the mobile phase.

    • Inject the solution onto the chiral HPLC system.

    • Elute with the specified mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector.

    • Collect the fractions corresponding to the desired (+)-enantiomer, which is this compound.

    • Combine the desired fractions and evaporate the solvent to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Precursor cluster_purification Purification Start Starting Materials Step1 Condensation & Reductive Amination Start->Step1 Step2 Hydrogenation & Cyclization Step1->Step2 Step3 Ethylation Step2->Step3 Step4 Ester Reduction (LiAlH4) Step3->Step4 Racemate Racemic J-113397 Step4->Racemate Chiral_HPLC Chiral HPLC (CHIRALPAK AD) Racemate->Chiral_HPLC Final_Product This compound Chiral_HPLC->Final_Product

Caption: A high-level workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Experiment Issue Synthesis_Issue Synthesis Problem? Start->Synthesis_Issue Purification_Issue Purification Problem? Start->Purification_Issue Low_Yield Low Yield Synthesis_Issue->Low_Yield Poor_Separation Poor Separation Purification_Issue->Poor_Separation Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, t, pH) Low_Yield->Optimize_Conditions Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Poor_Separation->Optimize_Mobile_Phase Check_Column Check Column / Select Different CSP Poor_Separation->Check_Column

Caption: A logical decision tree for troubleshooting common issues.

References

avoiding experimental artifacts with (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when working with (S,S)-J-113397, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-peptidyl competitive antagonist of the NOP receptor.[3][4] It binds to the same site as the endogenous ligand N/OFQ, blocking the receptor and preventing its activation.[1][4] Schild plot analysis has confirmed its competitive antagonism.[3][5]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the human NOP receptor over other opioid receptors.[3][6] Its affinity for the mu, delta, and kappa opioid receptors is significantly lower, making it a valuable tool for specifically studying the NOP receptor system.[3][6]

Q3: What are the primary research applications for this compound?

A3: this compound is widely used to investigate the physiological and pathological roles of the N/OFQ-NOP receptor system.[6] Key research areas include pain modulation, the study of Parkinson's disease, and understanding the development of tolerance to morphine.[6][7][8]

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO and ethanol. It is recommended to prepare fresh stock solutions in 100% DMSO. For short-term storage, solutions can be kept at -20°C for up to one month, and for long-term storage, at -80°C for up to six months.[9] When using in aqueous-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent effects.[9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or no antagonist effect observed in in vitro assays. Compound Solubility/Stability: The compound may have precipitated out of solution or degraded.Prepare fresh stock solutions in 100% DMSO. For aqueous assays, ensure the final DMSO concentration is low (ideally <0.5%) and perform vehicle controls.[9]
Incorrect Agonist Concentration: The concentration of the NOP receptor agonist (e.g., N/OFQ) may be too high, overcoming the competitive antagonism.Verify the concentration and purity of your agonist. Consider performing a dose-response curve for the agonist in the presence of a fixed concentration of this compound.
Suboptimal Assay Conditions: The buffer, pH, or incubation time may not be optimal for NOP receptor activity.Ensure your assay conditions are optimized for GPCRs. Review literature for established protocols for NOP receptor assays.
Unexpected or off-target effects observed in experiments. High Concentrations of this compound: While highly selective at nanomolar concentrations, micromolar concentrations may lead to off-target effects.[9]Use the lowest effective concentration of this compound. Conduct dose-response experiments to determine the optimal concentration for your specific model.
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) may be causing an effect.Always include a vehicle control group in your experiments to account for any solvent-related effects.[9]
Variability in in vivo behavioral studies. Improper Dose Selection: The dose may be too low to achieve sufficient receptor occupancy or could be on the descending part of a bell-shaped dose-response curve.Perform a dose-response study to identify the optimal dose for the desired effect. Be aware that some NOP receptor antagonists have shown bell-shaped dose-response curves.[6]
Route and Timing of Administration: The route of administration and the timing relative to the behavioral test can significantly impact the outcome.The chosen administration route (e.g., subcutaneous, intraperitoneal) and the pre-treatment time should be based on the pharmacokinetic properties of this compound and the specific experimental design.
Difficulty in synthesizing or obtaining pure this compound. Complex Chiral Synthesis: The synthesis of this compound is challenging due to its two chiral centers, which can lead to low yields and difficulties in purification.[10]Consider purchasing this compound from a reputable commercial supplier to ensure purity and proper stereochemistry.[10]

Quantitative Data

Table 1: Binding Affinity of this compound for NOP and Other Opioid Receptors

ReceptorSpeciesKᵢ (nM)Reference
NOP (ORL-1) Human1.8[3]
NOP (ORL-1) Mouse1.1[3]
μ (mu)-opioid Human1000[3]
δ (delta)-opioid Human>10,000[3]
κ (kappa)-opioid Human640[3]

Table 2: In Vitro Functional Potency of this compound

AssayCell Line/TissueIC₅₀ (nM)Reference
N/OFQ-stimulated [³⁵S]GTPγS binding CHO-ORL15.3[3][11]
N/OFQ-stimulated [³⁵S]GTPγS binding Mouse Brain7.6[4][6]

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.[4]

1. Membrane Preparation:

  • Culture and harvest Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin), and varying concentrations of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • Terminate the reaction by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the concentration of this compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4]

[³⁵S]GTPγS Functional Assay

This assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.[1][4]

1. Membrane Preparation:

  • Prepare cell membranes from CHO-hNOP cells as described in the radioligand binding assay protocol.[4]

2. Binding Reaction:

  • In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound.

  • Add a fixed concentration of N/OFQ to stimulate the receptor.

  • Add the cell membranes to the wells.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.[6]

3. Filtration and Quantification:

  • Terminate the reaction and filter the samples as described above.

  • Measure the bound [³⁵S]GTPγS using a scintillation counter.

4. Data Analysis:

  • Determine the antagonistic effect of this compound by its ability to inhibit the N/OFQ-stimulated [³⁵S]GTPγS binding.

  • Calculate the IC₅₀ value for the inhibition.

  • For Schild analysis, generate agonist concentration-response curves in the presence of different fixed concentrations of this compound to determine the pA₂ value, which indicates the potency of a competitive antagonist.[4]

Visualizations

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_R NOP Receptor (ORL-1) N/OFQ->NOP_R Binds & Activates J113397 This compound J113397->NOP_R Blocks G_protein Gαi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP ↓ cAMP Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability

Caption: NOP receptor signaling and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation radioligand Radioligand Binding Assay (Determine Kᵢ) gtp [³⁵S]GTPγS Binding Assay (Determine IC₅₀/pA₂) radioligand->gtp Confirm Functional Antagonism selectivity Binding/Functional Assays at other Opioid Receptors gtp->selectivity Determine Selectivity Profile behavior Behavioral Models (e.g., Tail-flick, Parkinson's models) selectivity->behavior Proceed to In Vivo Testing tolerance Morphine Tolerance Studies behavior->tolerance Further Efficacy Testing

Caption: A typical experimental workflow for characterizing this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/No Effect Observed solubility Solubility/ Stability Issue? start->solubility concentration Incorrect Agonist/ Antagonist Conc.? start->concentration conditions Suboptimal Assay Conditions? start->conditions prep Prepare Fresh Stock Use Vehicle Control solubility->prep Yes dose_response Perform Dose-Response Curve/Schild Analysis concentration->dose_response Yes optimize Optimize Buffer, pH, Incubation Time conditions->optimize Yes

Caption: Troubleshooting logic for in vitro assay issues with this compound.

References

Technical Support Center: (S,S)-J-113397 Radioligand Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for radioligand binding experiments involving (S,S)-J-113397.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research? this compound is the first potent, selective, non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2][3][4] It is a crucial pharmacological tool used to investigate the physiological and pathological roles of the N/OFQ-NOP receptor system.[2][5] Its high selectivity makes it ideal for studying this system with minimal off-target effects on classical opioid receptors.[1][6]

Q2: What is the mechanism of action for this compound? this compound acts as a competitive antagonist.[1][2] It binds to the same site on the NOP receptor as the endogenous ligand N/OFQ but does not activate the receptor.[7] By occupying the binding site, it blocks N/OFQ from binding and initiating downstream signaling cascades, such as the inhibition of adenylyl cyclase or modulation of ion channels.[1][2][8][9] Schild plot analysis has confirmed its competitive antagonism.[1][2]

Q3: What are the key binding properties and selectivity of this compound? this compound exhibits high affinity for the NOP receptor with Ki values in the low nanomolar range.[1][2] It is highly selective for the NOP receptor over the classical opioid receptors (μ, δ, and κ).[1][2]

Data Presentation: Binding Affinity and Selectivity of this compound

ParameterReceptor TargetSpeciesValue (nM)Selectivity over NOP
Ki NOP (ORL1) Human 1.8 -
KiNOP (ORL1)Mouse1.1-
Ki μ-opioid (MOP) Human 1000 ~556-fold
Ki δ-opioid (DOP) Human >10,000 >5556-fold
Ki κ-opioid (KOP) Human 640 ~356-fold
IC50 NOP (ORL1) Human 2.3 - 5.3 -
Data compiled from multiple sources.[1][2]

Q4: What are the essential controls for a successful this compound binding experiment? To ensure data quality and accuracy, the following controls are critical:

  • Total Binding: Measures the total amount of radioligand bound to the receptor preparation (membranes or cells).

  • Non-Specific Binding (NSB): Measures radioligand binding to non-receptor components. This is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., unlabeled J-113397 or N/OFQ) to saturate the NOP receptors.[10][11]

  • Specific Binding: This is the value of interest and is calculated by subtracting Non-Specific Binding from Total Binding.[11] Ideally, specific binding should account for more than 50% of total binding.[10]

  • Positive Control: A known NOP receptor antagonist to validate the assay setup.

Troubleshooting Guides

Issue 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is over 50% of my total binding, obscuring the specific signal. What are the potential causes and solutions? A: High NSB is a common issue that can make data interpretation difficult.[12][13] Here are the likely causes and how to address them:

Potential CauseRecommended Solution
Radioligand concentration is too high. Reduce the concentration of the radiolabeled J-113397. A good starting point is at or below its Kd value. Perform a saturation binding experiment to determine the optimal concentration.[12]
Radioligand is hydrophobic or impure. Hydrophobic ligands tend to have higher NSB.[12][13] Ensure the radiochemical purity of your ligand is high (>90%).[13]
Too much membrane protein. Reduce the amount of membrane protein per well. Titrate the membrane concentration to find an optimal balance between a robust signal and low NSB. A typical range is 100-500 µg per well.[12]
Binding to filter plates or tubes. Pre-treat filter plates with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce surface binding.[14] Including Bovine Serum Albumin (BSA) in the assay buffer can also help.[12][13]
Insufficient washing. Increase the number of wash steps (e.g., from 3 to 4) or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[12][15]

Issue 2: Low or No Specific Binding

Q: I am observing a very weak signal or no specific binding at all. What should I check? A: A lack of specific binding can stem from issues with the receptor source or the reagents.

Potential CauseRecommended Solution
Degraded or inactive receptor source. Ensure that the cell membranes or tissues have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.[14] Verify the expression of the NOP receptor in your preparation. If possible, perform a Western blot or use a positive control ligand known to work.[16]
Degraded radioligand. Radioligands can degrade over time. Check the age and storage conditions of your --INVALID-LINK---J-113397. If in doubt, purchase a fresh batch.[17]
Incorrect assay conditions. Verify the composition and pH of your binding buffer. Ensure incubation time is sufficient to reach equilibrium; this can be determined with an association binding experiment.[10][14] Confirm the incubation temperature is appropriate and consistent.
Ligand depletion. If the receptor concentration is too high, it can deplete the free radioligand concentration, affecting the binding equilibrium. Ensure that less than 10% of the added radioligand is bound at the end of the incubation.[10]

Issue 3: Poor Reproducibility or High Variability Between Replicates

Q: My replicate data points are inconsistent. What could be causing this? A: High variability often points to technical inconsistencies in the assay procedure.

Potential CauseRecommended Solution
Pipetting errors. Calibrate all pipettes regularly. Use reverse pipetting for viscous solutions like membrane suspensions to ensure accuracy.
Inconsistent incubation times/temperatures. Ensure all samples are incubated for the same duration and at a constant, uniform temperature. When stopping the reaction by filtration, process the plates quickly and consistently.[14]
Incomplete mixing. Ensure all assay components are thoroughly but gently mixed in each well before incubation. Use a plate shaker if available.[14]
Inefficient filtration or washing. Check the vacuum filtration manifold for leaks or clogs to ensure uniform washing across the plate. Ensure filters are not allowed to dry out between filtration and washing steps.
Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand, such as --INVALID-LINK---J-113397, for binding to the NOP receptor.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor.[18]

  • Radioligand: --INVALID-LINK---J-113397 at a concentration at or near its Kd.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Unlabeled this compound (for NSB) and other unlabeled competitor compounds.

  • Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% PEI.[14]

  • Scintillation Cocktail.

2. Procedure:

  • Thaw Membranes: On the day of the assay, thaw the frozen membrane aliquots on ice and resuspend in the final assay binding buffer.[14] Determine protein concentration using a BCA assay.

  • Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:[14]

    • 50 µL of test compound at various concentrations (or buffer for total binding, or high concentration of unlabeled J-113397 for NSB).

    • 50 µL of radioligand solution.

    • 150 µL of diluted membrane preparation (e.g., 50-120 µg protein for tissue).[14]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the reaction by rapid vacuum filtration onto the pre-soaked GF/C filter plate.[1][18]

  • Washing: Immediately wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[14][15]

  • Drying and Counting: Dry the filter plate for 30 minutes at 50°C.[14] Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.[14]

3. Data Analysis:

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.

  • Plot the specific binding as a function of the log concentration of the competitor compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[1]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Mandatory Visualization

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor (ORL-1) G_Protein Gi/o Protein NOP_Receptor->G_Protein Couples J113397 This compound (Antagonist) J113397->NOP_Receptor Blocks NOFQ N/OFQ (Agonist) NOFQ->NOP_Receptor Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: NOP receptor signaling and antagonism by this compound.

Radioligand_Binding_Workflow A 1. Reagent Preparation (Membranes, Buffers, Radioligand, Competitor) B 2. Assay Plate Incubation (Total, NSB, Competitor wells) A->B C 3. Rapid Vacuum Filtration (Separate Bound from Free) B->C D 4. Filter Washing (Ice-cold buffer) C->D E 5. Scintillation Counting (Quantify Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Experimental workflow for a competitive radioligand binding assay.

Troubleshooting_Flowchart Start Start Experiment Analysis Problem High NSB (>50% Total)? Start->Problem Cause1 Check Radioligand Concentration Problem->Cause1 Yes Good_Data Data OK Proceed to Analysis Problem->Good_Data No Cause2 Check Membrane Concentration Cause1->Cause2 Cause3 Optimize Washing & Plate Blocking (PEI) Cause2->Cause3 Bad_Data Low Specific Signal? Cause3->Bad_Data Bad_Data->Good_Data No Cause4 Verify Receptor Activity/Expression Bad_Data->Cause4 Yes Cause5 Check Radioligand Age/Integrity Cause4->Cause5 End Re-run Experiment Cause5->End

Caption: Troubleshooting flowchart for common binding assay issues.

References

Technical Support Center: Optimizing the Synthesis of (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S,S)-J-113397 synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides & FAQs

Issue 1: Low overall yield of the racemic J-113397 synthesis.

Q1: My multi-step synthesis of racemic J-113397 is resulting in a very low overall yield. What are the most critical steps to focus on for optimization?

A1: The synthesis of J-113397 is known to be challenging, often resulting in low yields due to the presence of two chiral centers and multiple reaction steps.[1][2] Key areas to focus on for yield improvement include:

  • Piperidine (B6355638) Ring Formation: The initial formation of the substituted piperidine ring is a crucial step. Incomplete reactions or the formation of side products here will significantly impact the overall yield. Ensure complete conversion and optimize purification methods at this stage.

  • Control of Stereochemistry: The reduction of the enamine intermediate to establish the trans relationship between the substituents on the piperidine ring is critical. Poor diastereoselectivity will result in a mixture of isomers that can be difficult to separate, leading to a lower yield of the desired trans isomer.[3]

  • Purification of Intermediates: Each purification step can lead to material loss. Optimizing chromatography conditions or considering alternative purification techniques like crystallization, where feasible, can improve the yield of key intermediates.

  • Final Reduction Step: The reduction of the ester to the primary alcohol is the final step in forming the J-113397 molecule. Ensuring this reaction goes to completion without side reactions is vital for the final yield.

Issue 2: Difficulty in controlling the stereochemistry of the piperidine ring.

Q2: I am getting a mixture of cis and trans isomers during the reduction of the enamine intermediate. How can I improve the diastereoselectivity to favor the desired trans isomer?

A2: Achieving high trans selectivity is a common challenge. Here are some strategies to consider:

  • Choice of Reducing Agent: The original synthesis by Kawamoto et al. found that reduction with magnesium in methanol (B129727) predominantly yields the trans isomer.[3] If you are using other reducing agents like sodium borohydride (B1222165), you may observe lower selectivity. It is recommended to use the magnesium/methanol system for this step.

  • Reaction Conditions: Temperature and reaction time can influence diastereoselectivity. It is advisable to follow the reported reaction conditions closely. For the magnesium/methanol reduction, the reaction is typically run at room temperature.

  • Base-promoted Isomerization: An alternative synthetic approach involves a base-promoted cis-trans isomerization of a key intermediate. This can be an effective strategy to enrich the desired trans isomer before proceeding to the final reduction step.[1]

Issue 3: Low yield in the final ester reduction step.

Q3: The final reduction of the ester to the primary alcohol with Lithium Aluminium Hydride (LiAlH₄) is giving me a low yield. What are the potential causes and solutions?

A3: Low yields in LiAlH₄ reductions can be due to several factors:

  • Reagent Quality: LiAlH₄ is highly reactive and moisture-sensitive. Ensure you are using a fresh, high-quality reagent and that all glassware and solvents are scrupulously dried.

  • Reaction Quenching: The workup procedure is critical. Improper quenching can lead to the formation of emulsions and difficulty in product isolation. A common and effective quenching procedure is the Fieser workup (sequential addition of water, then 15% aqueous NaOH, then more water).

  • Alternative Reducing Agents: While LiAlH₄ is a powerful reducing agent, other reagents could be considered, although they may require optimization for this specific substrate.[4] Options include:

    • Diisobutylaluminium hydride (DIBAL-H): Offers good selectivity but can sometimes stop at the aldehyde stage if not driven to completion.

    • Lithium borohydride (LiBH₄): A milder reducing agent that can be more selective than LiAlH₄.

  • Side Reactions: The presence of other reducible functional groups in your molecule could lead to side reactions. However, in the final intermediate of the J-113397 synthesis, the ester is the primary group reduced by LiAlH₄.

Issue 4: Challenges in the chiral separation of the (S,S) and (R,R) enantiomers.

Q4: I am struggling to separate the enantiomers of J-113397 using chiral HPLC. What are some key parameters to optimize?

A4: Chiral separation can be challenging and often requires methodical optimization.

  • Chiral Stationary Phase (CSP): The choice of chiral column is the most critical factor. The original synthesis reports successful separation using a CHIRALPAK® AD column.[1] If this is not providing adequate separation, other polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC) or other types of CSPs could be screened.

  • Mobile Phase: The composition of the mobile phase (solvents and additives) has a major impact on resolution.

    • Normal Phase: A mixture of hexane (B92381)/isopropanol (B130326) with a small amount of an amine additive (like diethylamine) is a common starting point for polysaccharide-based CSPs. Varying the ratio of the alcohol modifier is the primary way to adjust retention and selectivity.

    • Reversed Phase: While less common for this specific separation, reversed-phase chiral HPLC is also an option and may require screening of different columns and mobile phases (e.g., acetonitrile/water or methanol/water with buffers or additives).

  • Flow Rate and Temperature: Optimizing the flow rate can improve peak shape and resolution. Temperature can also affect selectivity, and running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) may be beneficial.

Q5: Are there any alternative, higher-yielding synthetic routes to this compound?

A5: The inherent difficulties in the synthesis and purification of this compound have led to the development of achiral analogs. One such analog is Trap-101 , which has a similar pharmacological profile but is synthesized via a more straightforward and higher-yielding route.[2] For applications where the specific stereochemistry of J-113397 is not an absolute requirement, using Trap-101 could be a practical alternative.

Quantitative Data Summary

Table 1: Reported Yields for Key Steps in the Racemic Synthesis of J-113397

StepReactantsProductReagents and ConditionsReported YieldReference
Condensation1-Benzyl-3-methoxycarbonyl-4-piperidone (B30199) and o-Phenylenediamine (B120857)Enamine intermediateToluene (B28343), refluxNot reported[3]
Reduction of EnamineEnamine intermediatetrans-piperidine derivativeMg, MeOH, room temperaturePredominantly trans[3]
Reductive AminationDeprotected piperidine intermediate and Cyclooctanecarbaldehyde (B1346818)N-cyclooctylmethyl piperidine derivativeNaBH(OAc)₃, CH₂Cl₂Not reported[3]
Ester ReductionEster precursor of J-113397Racemic J-113397LiAlH₄, THF89%[1]
Chiral ResolutionRacemic J-113397This compound and (R,R)-J-113397Chiral HPLC (CHIRALPAK® AD)~47% for each enantiomer (assuming 100% recovery from racemate)[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic J-113397 (Adapted from Kawamoto et al.) [1]

Step 1: Condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with o-Phenylenediamine

  • A solution of 1-benzyl-3-methoxycarbonyl-4-piperidone and o-phenylenediamine in toluene is heated at reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until completion.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Reduction of the Enamine Intermediate

  • The enamine intermediate is dissolved in methanol.

  • Magnesium turnings are added portion-wise at room temperature.

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the trans-piperidine derivative.

Step 3: Deprotection of the Benzyl Group

  • The trans-piperidine derivative is dissolved in methanol.

  • Palladium on carbon (10%) is added, and the mixture is hydrogenated under a hydrogen atmosphere.

  • The catalyst is removed by filtration, and the solvent is evaporated to give the deprotected piperidine.

Step 4: Reductive Amination with Cyclooctanecarbaldehyde

  • The deprotected piperidine and cyclooctanecarbaldehyde are dissolved in dichloromethane.

  • Sodium triacetoxyborohydride (B8407120) is added portion-wise.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted, dried, and purified.

Step 5: Formation of the Benzimidazolone Ring

  • The product from the previous step is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a suitable solvent like THF.

  • The reaction is typically heated to drive it to completion.

  • The product is isolated after an aqueous workup and purified.

Step 6: Alkylation of the Benzimidazolone

  • The benzimidazolone derivative is dissolved in DMF.

  • Sodium hydride is added, followed by ethyl iodide.

  • The reaction is stirred at room temperature.

  • The product is isolated by extraction and purified.

Step 7: Reduction of the Ester to the Alcohol

  • The ester precursor is dissolved in anhydrous THF and cooled to 0 °C.

  • A solution of LiAlH₄ in THF is added dropwise.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is carefully quenched by the sequential addition of water, 15% NaOH (aq), and water.

  • The resulting solid is filtered off, and the filtrate is concentrated to give racemic J-113397, which can be purified by column chromatography.

Protocol 2: Chiral Separation of J-113397 Enantiomers [1]

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: CHIRALPAK® AD (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of diethylamine (B46881) (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: Adjusted for optimal separation on the preparative column.

  • Detection: UV detection at a wavelength where the compound has good absorbance.

  • Procedure:

    • Dissolve the racemic J-113397 in a small amount of the mobile phase.

    • Inject the solution onto the chiral column.

    • Collect the fractions corresponding to the two separated enantiomeric peaks.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure this compound and (R,R)-J-113397.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Racemic J-113397 Synthesis cluster_resolution Chiral Resolution start1 1-Benzyl-3-methoxycarbonyl-4-piperidone step1 Piperidine Ring Formation & Stereocontrol start1->step1 start2 o-Phenylenediamine start2->step1 start3 Cyclooctanecarbaldehyde step3 N-Alkylation & N-Cyclooctylmethylation start3->step3 step2 Benzimidazolone Formation step1->step2 step2->step3 step4 Ester Reduction step3->step4 racemate Racemic J-113397 step4->racemate separation Chiral HPLC racemate->separation product This compound separation->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Synthesis cause1 Poor Diastereoselectivity problem->cause1 cause2 Incomplete Reactions problem->cause2 cause3 Purification Losses problem->cause3 cause4 Side Reactions problem->cause4 sol1 Optimize Reducing Agent & Conditions cause1->sol1 sol2 Monitor Reaction Progress (TLC/LC-MS) cause2->sol2 sol3 Optimize Chromatography / Consider Crystallization cause3->sol3 sol4 Control Stoichiometry & Temperature cause4->sol4

Caption: Troubleshooting low yield in J-113397 synthesis.

References

cross-reactivity of (S,S)-J-113397 with other opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the cross-reactivity of the selective Nociceptin (B549756)/Orphanin FQ (NOP) receptor antagonist, (S,S)-J-113397, with other opioid receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It was the first of its kind and is a critical tool for studying the physiological roles of the NOP receptor system.[1][2]

Q2: How selective is this compound for the NOP receptor over other opioid receptors?

A2: this compound exhibits a high degree of selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa).[2][4] Its binding affinity for the NOP receptor is in the low nanomolar range, while its affinity for other opioid receptors is significantly lower, demonstrating its high selectivity.[2] Specifically, it is several hundred times more selective for the NOP receptor.[3]

Q3: Does this compound have any agonist activity at mu, delta, or kappa opioid receptors?

A3: No, this compound is a pure antagonist at the NOP receptor and has been shown to have no agonistic effects at mu, delta, or kappa opioid receptors.[2][5][6] Functional assays, such as [³⁵S]GTPγS binding, have confirmed that it does not stimulate G-protein activation through these classical opioid receptors.[2]

Q4: What are the key experimental assays used to determine the cross-reactivity of this compound?

A4: The primary in vitro assays used are radioligand binding assays and functional assays like [³⁵S]GTPγS binding and cAMP accumulation assays.[1][2] Radioligand binding assays determine the binding affinity (Ki) of the compound for different receptors, while functional assays assess its ability to act as an agonist or antagonist.[1][4]

Troubleshooting Guide

Issue 1: Unexpected agonist-like effects observed in my in vivo experiment.

  • Possible Cause: While this compound is highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. It is crucial to use the appropriate concentration range based on its in vitro potency and selectivity profile.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check all calculations for the administered dose.

    • Review Literature: Consult published in vivo studies to ensure your dosing is within the established range for selective NOP receptor antagonism.[2]

    • Control Experiments: Include control groups treated with vehicle and a non-selective opioid antagonist to help differentiate NOP-mediated effects from potential off-target effects.

Issue 2: Inconsistent IC50/Ki values in my binding assays.

  • Possible Cause: Variability in experimental conditions can significantly impact results. This can include issues with membrane preparation, radioligand concentration, incubation times, and buffer composition.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that the experimental protocol is followed consistently for all assays.

    • Quality Control of Reagents: Verify the quality and concentration of all reagents, including the radioligand and cell membranes.

    • Equilibrium Conditions: Confirm that the incubation time is sufficient to reach binding equilibrium.[7]

    • Data Analysis: Use appropriate non-linear regression analysis to determine IC50 values and the Cheng-Prusoff equation to calculate Ki values.[4]

Issue 3: Difficulty replicating published selectivity ratios.

  • Possible Cause: Selectivity ratios are dependent on the specific binding affinities determined in a particular set of experiments. Minor variations in assay conditions between labs can lead to differences in the calculated ratios.

  • Troubleshooting Steps:

    • Assay System Consistency: Ensure that the same receptor source (e.g., human cloned receptors) and cell line (e.g., CHO or HEK293 cells) are used as in the cited literature.[2][8]

    • Side-by-Side Comparison: If possible, run binding assays for the NOP receptor and other opioid receptors in parallel to minimize inter-assay variability.

    • Focus on Rank Order: While absolute values may differ slightly, the rank order of affinity (NOP >> mu/kappa > delta) should remain consistent with published data.[2]

Data Presentation

Table 1: Cross-Reactivity Profile of this compound at Opioid Receptors

ReceptorSpeciesBinding Affinity (Ki)Selectivity Ratio (vs. hNOP)Functional Activity
NOP (ORL1) Human1.8 nM[2]-Antagonist (IC50 = 5.3 nM in [³⁵S]GTPγS assay)[2]
Mouse1.1 nM[2]-Antagonist
Mu (µ) Human1000 nM[2]~556-foldNo agonist effect up to 100 nM[2]
Delta (δ) Human>10,000 nM[2]>5556-foldNo agonist effect up to 100 nM[2]
Kappa (κ) Human640 nM[2]~356-foldNo agonist effect up to 100 nM[2]

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP, mu, delta, and kappa opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human opioid receptor subtype.[1][4]

  • Assay Components: The assay mixture includes the cell membranes, a specific radiolabeled ligand for each receptor (e.g., [³H]Nociceptin for NOP, [³H]DAMGO for mu), and varying concentrations of unlabeled this compound.[1][7]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.[7]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.[1]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of this compound at opioid receptors.

Methodology:

  • Membrane and Reagent Preparation: Membranes from cells expressing the receptor of interest are used. The assay buffer contains GDP to maintain G proteins in an inactive state.[1]

  • Assay Setup: The membranes are incubated with a known agonist for the specific receptor in the presence of varying concentrations of this compound.

  • Stimulation: [³⁵S]GTPγS is added to the mixture. Agonist activation of the G-protein coupled receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Incubation and Filtration: The reaction is incubated and then terminated by rapid filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured, and the IC50 value is determined. A Schild analysis can be performed to confirm competitive antagonism.[2][4]

Visualizations

NOP Receptor Signaling and Antagonist Action NOFQ N/OFQ NOPR NOP Receptor NOFQ->NOPR Binds & Activates J113397 This compound J113397->NOPR Blocks G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channels Modulates cAMP cAMP AC->cAMP ATP -> Neuronal_excitability Neuronal Excitability cAMP->Neuronal_excitability Modulates Ion_channels->Neuronal_excitability Reduces

Caption: NOP receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Cross-Reactivity Assessment start Start binding_assays Radioligand Binding Assays (NOP, mu, delta, kappa) start->binding_assays determine_ki Determine Ki Values binding_assays->determine_ki functional_assays Functional Assays ([35S]GTPγS or cAMP) determine_ki->functional_assays determine_antagonism Confirm Antagonism & Lack of Agonism functional_assays->determine_antagonism calculate_selectivity Calculate Selectivity Ratios determine_antagonism->calculate_selectivity end End calculate_selectivity->end

Caption: Workflow for determining the opioid receptor cross-reactivity of this compound.

References

interpreting unexpected results with (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-J-113397, a potent and selective antagonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP), also known as the ORL-1 receptor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective non-peptidyl competitive antagonist of the NOP receptor.[2][3] It binds to the same site as the endogenous ligand N/OFQ, blocking the receptor's activation and subsequent downstream signaling, such as the inhibition of adenylyl cyclase and activation of inwardly rectifying potassium channels.[3][4][5]

Q2: I am not observing the expected antagonist effect of this compound in my experiment. What could be the reason?

A2: Several factors could contribute to a lack of observed antagonism. Consider the following:

  • Agonist Concentration: If using a high concentration of the N/OFQ agonist, it may overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration around the EC80 to provide a clear window for observing antagonism.

  • Pre-incubation Time: For a competitive antagonist to be effective, it is crucial to pre-incubate the cells or tissues with this compound before adding the agonist. A typical pre-incubation time is 15-30 minutes to allow the antagonist to reach equilibrium with the NOP receptors.

  • Compound Integrity: Ensure that your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for your experiments.

  • Cellular System: The expression level of NOP receptors in your cell line can impact the observed effect. Low receptor density might result in a small signal window, making antagonism difficult to detect.

Q3: My results suggest this compound might be interacting with other opioid receptors. Is this possible?

A3: While this compound is highly selective for the NOP receptor, some studies have reported significantly less selectivity, particularly with respect to the mu-opioid receptor, at higher concentrations.[4] One study noted that at a high concentration (10 microM), this compound produced a naloxone-sensitive inhibition of electrically evoked twitches in the guinea pig ileum, suggesting a potential interaction with mu-opioid receptors under these conditions.[3] If you suspect off-target effects, consider using a lower concentration of this compound or including control experiments with antagonists for other opioid receptors, such as naloxone (B1662785) for the mu-opioid receptor.

Q4: Can this compound exhibit any agonist activity?

A4: this compound is characterized as a pure antagonist. In functional assays like [35S]GTPγS binding, it does not stimulate binding on its own, indicating a lack of agonist activity.[2][6] However, one study did observe some contractile activity in the mouse colon at high concentrations.[3] It is generally considered to be devoid of significant agonist effects at concentrations where it effectively antagonizes the NOP receptor.

Troubleshooting Guides

Issue 1: Inconsistent results in [35S]GTPγS binding assays.
Potential Cause Troubleshooting Step
Suboptimal Agonist Concentration Determine the EC50 and EC80 of your N/OFQ agonist in your specific assay system. For antagonism experiments, use the EC80 concentration of the agonist.
Insufficient Pre-incubation with this compound Ensure a pre-incubation period of at least 15-30 minutes with this compound before adding the N/OFQ agonist to allow for receptor binding equilibrium.
Membrane Preparation Quality Verify the quality and concentration of your cell membranes expressing the NOP receptor. Use freshly prepared membranes for optimal results.
Assay Buffer Composition Check the composition of your assay buffer, including GDP concentration and ionic strength, as these can influence G-protein coupling and signal window.
Issue 2: Unexpected outcomes in in vivo behavioral studies.
Potential Cause Troubleshooting Step
Pharmacokinetics and Route of Administration The bioavailability and brain penetration of this compound can vary depending on the route of administration (e.g., subcutaneous, intracerebroventricular).[2] Ensure the chosen route and dose are appropriate for the intended target engagement.
Off-target Effects at High Doses As mentioned in the FAQs, high concentrations of this compound may exhibit some activity at mu-opioid receptors.[3][4] If unexpected behavioral effects are observed, consider performing dose-response studies and including controls with other opioid receptor antagonists.
Animal Model and Strain Differences The physiological and behavioral responses to NOP receptor modulation can differ between animal species and even strains. Ensure the chosen animal model is appropriate for the research question.
Interaction with Other Neurotransmitter Systems The N/OFQ-NOP system interacts with various neurotransmitter systems, including the dopaminergic and GABAergic systems.[7][8] Unexpected behavioral outcomes may arise from these complex interactions.

Data Presentation

Table 1: Binding Affinity of this compound for NOP Receptors

ReceptorSpeciesPreparationKi (nM)Reference
NOP (ORL1)HumanCloned1.8[2]
NOP (ORL1)MouseBrain1.1[2]

Table 2: Selectivity Profile of this compound

ReceptorSpeciesKi (nM)Selectivity (fold vs. human NOP)Reference
Mu-opioidHuman1000~556[2]
Delta-opioidHuman>10,000>5556[2]
Kappa-opioidHuman640~356[2]

Experimental Protocols

Protocol 1: [35S]GTPγS Binding Assay for NOP Receptor Antagonism

This protocol is used to determine the ability of this compound to inhibit agonist-stimulated G-protein activation.

1. Membrane Preparation:

  • Culture and harvest Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
  • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.
  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.
  • Pre-incubate for 15-30 minutes at 30°C.
  • Add the N/OFQ agonist at its EC80 concentration.
  • Initiate the binding reaction by adding [35S]GTPγS.
  • Incubate for 60 minutes at 30°C.
  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding.
  • Plot the percentage of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound.
  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value of this compound.

Protocol 2: In Vivo Assessment of this compound on N/OFQ-Induced Hyperalgesia (Mouse Tail-Flick Test)

This protocol evaluates the in vivo antagonist activity of this compound.

1. Animals:

  • Use male C57BL/6 mice (8-10 weeks old).
  • Acclimate the mice to the experimental room and handling for at least 3 days prior to the experiment.

2. Drug Administration:

  • Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle subcutaneously (s.c.).
  • After 15-30 minutes, administer N/OFQ (e.g., 1 nmol) or vehicle intracerebroventricularly (i.c.v.).

3. Behavioral Testing (Tail-Flick Test):

  • At various time points after N/OFQ administration (e.g., 15, 30, 60 minutes), measure the tail-flick latency in response to a radiant heat source.
  • A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.

4. Data Analysis:

  • Calculate the percentage of maximum possible effect (%MPE) for each animal.
  • Compare the tail-flick latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
  • A dose-dependent inhibition of N/OFQ-induced hyperalgesia by this compound is the expected outcome.[2]

Mandatory Visualization

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N/OFQ N/OFQ NOP_Receptor NOP Receptor N/OFQ->NOP_Receptor Binds & Activates J-113397 J-113397 J-113397->NOP_Receptor Blocks G_protein Gi/o NOP_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC K_ion K_channel->K_ion K+ Efflux

Caption: NOP receptor signaling and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay [35S]GTPγS or cAMP Assay (Determine IC50/pA2) Binding_Assay->Functional_Assay Confirm Functional Antagonism Behavioral_Model Select Behavioral Model (e.g., Tail-Flick Test) Functional_Assay->Behavioral_Model Proceed to In Vivo Studies Drug_Admin Administer this compound and N/OFQ Agonist Behavioral_Model->Drug_Admin Behavioral_Test Perform Behavioral Testing Drug_Admin->Behavioral_Test Data_Analysis Analyze Behavioral Data Behavioral_Test->Data_Analysis

Caption: Workflow for characterizing this compound's antagonist activity.

References

Validation & Comparative

A Comparative Guide to NOP Receptor Antagonists: (S,S)-J-113397 vs. SB-612111

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent non-peptidyl NOP receptor antagonists: (S,S)-J-113397 and SB-612111. The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, and its endogenous ligand nociceptin (B549756)/orphanin FQ (N/OFQ), are implicated in a variety of physiological processes, including pain modulation, mood, and reward.[1] The development of selective antagonists is crucial for investigating the therapeutic potential of this system.[1] this compound was the first potent and selective non-peptidyl NOP antagonist discovered, paving the way for further research.[2][3] SB-612111 is a subsequently developed antagonist known for its high potency and selectivity.[4][5] This guide will objectively compare their pharmacological profiles, supported by experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro binding affinities and functional potencies of this compound and SB-612111, providing a clear comparison of their pharmacological characteristics.

Table 1: NOP Receptor Binding Affinity

CompoundSpecies/SystemKi (nM)
This compound Human (recombinant)1.8[2][6]
Mouse (brain)1.1[2]
SB-612111 Human (recombinant)0.33[7][8][9][10]

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency

CompoundAssaySpecies/SystemPotency (IC50 / pA2 / pKB)
This compound [35S]GTPγS BindingCHO-hNOPpKB: 8.71[4]
CHO-ORL1IC50: 5.3 nM[2][6]
Mouse BrainIC50: 7.6 nM[11]
cAMP AccumulationCHO-hNOPpKB: 7.95[4]
CHO-hOP4pA2: 7.52[12]
ElectrophysiologyRat PAG SlicespA2: 8.37[13]
SB-612111 [35S]GTPγS BindingCHO-hNOPpKB: 9.70[4]
cAMP AccumulationCHO-hNOPpKB: 8.63[4]

IC50: The concentration of an antagonist that inhibits 50% of the agonist response. pA2/pKB: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 3: Selectivity over Other Opioid Receptors

CompoundReceptorKi (nM) or IC50 (nM)Selectivity (Fold vs. NOP)
This compound μ (mu)1000[2]~556
δ (delta)>10,000[2]>5556
κ (kappa)640[2]~356
SB-612111 μ (mu)57.6[10]~174[7]
δ (delta)2109[10]~6391[7]
κ (kappa)160.5[10]~486[7]

In Vivo Efficacy

Both compounds have demonstrated efficacy in various animal models:

  • This compound : Dose-dependently inhibits hyperalgesia induced by intracerebroventricular administration of N/OFQ in a mouse tail-flick test.[2][6] It has also been shown to attenuate experimental parkinsonism in rats, with its effects being additive to those of L-DOPA.[14][15]

  • SB-612111 : Prevents the pronociceptive and antinociceptive actions of N/OFQ in the mouse tail withdrawal assay.[16][17] It has also been shown to have antidepressant-like effects in mouse models and can block the orexigenic effect of N/OFQ.[16][17] Furthermore, it has been demonstrated to reduce high-fat diet binge eating in mice.[18]

Comparative studies have suggested that SB-612111 is 3 to 10 times more potent than J-113397 in some in vitro functional assays.[4][5][19]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[4][20]

  • Incubation: Cell membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ) and varying concentrations of the unlabeled antagonist (this compound or SB-612111).[4]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity by measuring the inhibition of agonist-stimulated G-protein activation.

Methodology:

  • Membrane Preparation: Membranes from CHO-hNOP cells are used.[4][21]

  • Incubation: Membranes are incubated with a NOP receptor agonist (e.g., N/OFQ), [35S]GTPγS, GDP, and varying concentrations of the antagonist.[11][21]

  • Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of bound [35S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined, and the IC50 or pKB values are calculated.[4][21] Schild plot analysis can be used to determine the nature of the antagonism (competitive or non-competitive).[2][11]

cAMP Accumulation Assay

Objective: To determine the functional antagonist activity by measuring the reversal of agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: Whole CHO-hNOP cells are used.[20][21]

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.[21]

  • Stimulation: Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist.[21]

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., ELISA-based).

  • Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the pKB is calculated.[4]

Signaling Pathways and Experimental Workflows

NOP_Receptor_Signaling_Pathway N_OFQ N/OFQ (Agonist) NOP NOP N_OFQ->NOP Binds & Activates Antagonist This compound or SB-612111 (Antagonist) Antagonist->NOP Blocks Binding ATP ATP AC AC ATP->AC cAMP cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates G_protein G_protein NOP->G_protein Activates G_protein->AC Inhibits AC->cAMP Converts

Experimental_Workflow Start Compound Synthesis (this compound or SB-612111) Binding_Assay Binding_Assay Start->Binding_Assay Functional_Assay Functional_Assay Start->Functional_Assay Selectivity_Assay Selectivity_Assay Binding_Assay->Selectivity_Assay Behavioral_Models Behavioral_Models Functional_Assay->Behavioral_Models Selectivity_Assay->Behavioral_Models

References

comparing (S,S)-J-113397 and UFP-101 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (S,S)-J-113397 and UFP-101 for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of this compound and UFP-101, two prominent antagonists of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Both compounds are instrumental in elucidating the physiological and pathological roles of the N/OFQ system.

Introduction

This compound is a potent, selective, and non-peptidyl antagonist of the NOP receptor[1][2]. In contrast, UFP-101 is a potent and selective peptide-based antagonist of the NOP receptor[3][4]. Both have been extensively used to investigate the in vivo functions of the N/OFQ-NOP system, which is implicated in a wide array of biological processes including pain modulation, mood, and reward pathways[2][3][5].

Data Presentation

The following tables summarize the quantitative data for this compound and UFP-101 from various in vivo studies, offering a clear comparison of their pharmacological profiles and efficacy.

Table 1: In Vitro Receptor Binding and Functional Antagonist Potency

CompoundReceptor Affinity (Ki, nM)Functional Antagonist Potency (IC50/pA2)Selectivity over other Opioid Receptors
This compound 1.8 (human ORL1)[1], 1.1 (mouse ORL1)[1]IC50: 5.3 nM ([³⁵S]GTPγS)[1], pA2: 7.4-8.2[6]High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[1]
UFP-101 pKi = 10.24[7]pA2: 8.5-9.4[6]High (>3000-fold over μ, δ, and κ)[7]

Table 2: Comparative In Vivo Efficacy in Rodent Models

In Vivo ModelSpeciesCompoundDoseRoute of AdministrationObserved Effect
N/OFQ-induced Hyperalgesia (Tail-Flick Test) MouseThis compound0.1, 0.3, 1 mg/kgs.c.Dose-dependently inhibited N/OFQ-induced hyperalgesia[1]
Spinal Antinociception (Tail Withdrawal Assay) MouseUFP-10110 nmoli.t.Prevented N/OFQ-induced antinociceptive effect[8]
Parkinson's Disease (6-OHDA Model) RatThis compound1 mg/kgi.p.Attenuated akinesia (reduced time on bars)[5]
Parkinson's Disease (6-OHDA Model) RatThis compound + L-DOPA1 mg/kg + 1 mg/kgi.p.Additive attenuation of akinesia[5]
Depression (Forced Swim Test) RatUFP-10110 nmoli.c.v.Decreased immobility time by 65%[9]
Depression (Tail Suspension Test) MouseUFP-10110 nmoli.c.v.Reduced immobility time from 179s to 111s[9]
Sepsis (LPS-induced) RatUFP-1010.03 mg/kgi.v.Improved survival rates and reduced plasma TNF-α and IL-1β[10]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Both this compound and UFP-101 are antagonists of the NOP receptor, a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o)[11]. Upon activation by the endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability. This compound and UFP-101 competitively bind to the NOP receptor, preventing N/OFQ from binding and activating these downstream signaling events.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ Nociceptin/ Orphanin FQ (N/OFQ) NOP NOP Receptor N/OFQ->NOP Binds & Activates J113397 This compound J113397->NOP Binds & Blocks UFP101 UFP-101 UFP101->NOP Binds & Blocks Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel ↑ K+ Channel Activation Gi_o->K_channel Activates Ca_channel ↓ Ca2+ Channel Inhibition Gi_o->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability

Caption: NOP receptor signaling and antagonism.

Experimental Workflow: In Vivo Antagonism in the Mouse Tail-Flick Test

This workflow outlines the general procedure for assessing the antagonist activity of compounds like this compound and UFP-101 against N/OFQ-induced hyperalgesia.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Assessment A Animal Acclimatization B Baseline Tail-Flick Latency Measurement A->B C Administer Antagonist (this compound or UFP-101) or Vehicle B->C D Administer N/OFQ (i.c.v.) C->D E Measure Tail-Flick Latency at Timed Intervals D->E F Data Analysis: Compare latencies between groups E->F

Caption: Workflow for in vivo antagonist testing.

Experimental Protocols

N/OFQ-Induced Hyperalgesia in the Mouse Tail-Flick Test

This protocol is adapted from studies evaluating the in vivo antagonist effects of NOP receptor ligands[1].

  • Animals: Male ICR mice are commonly used.

  • Acclimatization: Animals are habituated to the experimental room and handling for at least 30 minutes before the experiment.

  • N/OFQ Administration: A solution of N/OFQ in sterile saline is administered via intracerebroventricular (i.c.v.) injection.

  • Antagonist Administration: this compound or UFP-101 is administered subcutaneously (s.c.) or via the desired route at a specified time before the N/OFQ injection (e.g., 30 minutes prior)[1].

  • Tail-Flick Test:

    • The mouse is gently restrained, and a radiant heat source is focused on the distal portion of the tail.

    • The latency for the mouse to flick its tail away from the heat is recorded.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

    • Measurements are taken at predetermined intervals to assess the onset and duration of the effect.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol is based on studies investigating the anti-parkinsonian effects of NOP receptor antagonists[5][12].

  • Animals: Male Sprague Dawley rats are typically used.

  • 6-OHDA Lesioning:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A solution of 6-OHDA in saline with ascorbic acid is prepared.

    • Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) is performed to induce a lesion of dopaminergic neurons.

  • Drug Administration: this compound is dissolved in a vehicle (e.g., 10% DMSO, 5% Tween 80, and 85% saline) and administered intraperitoneally (i.p.).

  • Behavioral Assessment (Bar Test):

    • The rat is placed on a horizontal bar, and the time it remains on the bar is measured as an indicator of akinesia.

    • A shorter time on the bar indicates an attenuation of parkinsonian-like symptoms.

Forced Swim Test in Rats

This protocol is adapted from studies assessing the antidepressant-like effects of NOP receptor antagonists[9][13].

  • Animals: Male Wistar rats are commonly used.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom.

  • Procedure:

    • Pre-test session (Day 1): Rats are placed in the water for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, rats receive an i.c.v. injection of UFP-101 or vehicle. They are then placed back in the water for a 5-minute test session.

    • The duration of immobility (floating with only movements necessary to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

References

A Comparative Guide: (S,S)-J-113397 versus the Endogenous Ligand Nociceptin/Orphanin FQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic, non-peptidyl compound (S,S)-J-113397 and the endogenous 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ). Both ligands interact with the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, a G protein-coupled receptor (GPCR) with a distinct pharmacology from classical opioid receptors (μ, δ, and κ).[1][2] While N/OFQ is the native agonist for the NOP receptor, this compound was the first potent and selective non-peptidyl antagonist to be discovered.[3][4] This guide will objectively compare their performance based on experimental data, detail the methodologies of key experiments, and visualize relevant biological pathways and workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities and functional activities of this compound and N/OFQ at the NOP receptor and other opioid receptors.

Table 1: Binding Affinity (Ki, nM)

CompoundHuman NOP (ORL1)Human μ-opioidHuman δ-opioidHuman κ-opioid
This compound 1.8[3][4]1000[4]>10,000[4]640[4]
Nociceptin/Orphanin FQ High Affinity (endogenous ligand)Low Affinity[5][6]Low Affinity[5]Low Affinity[5]

Table 2: Functional Activity

CompoundAssaySpecies/Cell LineParameterValue
This compound [³⁵S]GTPγS BindingCHO-hNOPIC₅₀ (vs. N/OFQ)5.3 nM[4]
[³⁵S]GTPγS BindingMouse BrainIC₅₀ (vs. N/OFQ)7.6 nM[7]
cAMP AccumulationCHO-hNOPIC₅₀ (vs. N/OFQ)26 nM[8]
Nociceptin/Orphanin FQ [³⁵S]GTPγS BindingCHO-hNOPEC₅₀~1-10 nM (Agonist)
cAMP AccumulationCHO-hNOPEC₅₀2.2 nM[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or from brain tissue.[10]

  • Cells or tissues are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is then resuspended in the assay buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.[9]

  • Each well contains the cell membranes, a radiolabeled ligand (e.g., [³H]N/OFQ), and varying concentrations of the unlabeled competitor compound (this compound or N/OFQ).[9]

  • For determining non-specific binding, a high concentration of an unlabeled ligand is added.[9]

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Filtration and Quantification:

  • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.[9]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[9]

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation.

1. Membrane Preparation:

  • Membranes from CHO-hNOP cells or brain tissue are prepared as described for the radioligand binding assay.[9][10]

2. Assay Reaction:

  • The assay is conducted in a 96-well plate.[10]

  • Each well contains the cell membranes, GDP, the test compound (agonist or antagonist), and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[9][10]

  • For antagonist characterization, membranes are incubated with the antagonist before the addition of a fixed concentration of the agonist (N/OFQ).[3]

3. Incubation:

  • The plate is incubated at 30°C to allow for G protein activation and the binding of [³⁵S]GTPγS.[10]

4. Filtration and Quantification:

  • The reaction is stopped by rapid filtration, and the filters are washed.[10]

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

5. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal stimulation (EC₅₀) is determined.

  • For antagonists, the concentration that inhibits 50% of the agonist-stimulated response (IC₅₀) is calculated.[3]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.[11]

1. Cell Culture and Preparation:

  • CHO-hNOP cells are cultured to an appropriate confluency.[11]

  • The cells are then harvested and resuspended in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.[11]

2. Assay Procedure:

  • The assay is performed in a microplate format.[11]

  • Cells are pre-incubated with the antagonist (this compound) at various concentrations.[11]

  • Adenylyl cyclase is then stimulated with forskolin, and the NOP receptor is activated with a fixed concentration of N/OFQ.[11]

  • The cells are incubated to allow for cAMP production.

3. cAMP Quantification:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.

4. Data Analysis:

  • The ability of the antagonist to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

  • The IC₅₀ value for the antagonist is determined.[11]

Mandatory Visualizations

Signaling Pathways

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/o-Gβγ NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits N_OFQ Nociceptin/Orphanin FQ (Agonist) N_OFQ->NOP Binds and Activates J113397 This compound (Antagonist) J113397->NOP Binds and Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Data Data Analysis (Affinity, Potency, Efficacy) Binding->Data GTP [³⁵S]GTPγS Binding Assay (Determine EC₅₀/IC₅₀) GTP->Data cAMP cAMP Accumulation Assay (Determine EC₅₀/IC₅₀) cAMP->Data Behavior Behavioral Models (e.g., Tail-flick test) Behavior->Data Ligand Test Ligand (this compound or N/OFQ) Ligand->Binding Ligand->GTP Ligand->cAMP Ligand->Behavior

References

validation of (S,S)-J-113397 selectivity against other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro selectivity of the nociceptin/orphanin FQ (NOP) receptor antagonist, (S,S)-J-113397, against other G protein-coupled receptors (GPCRs). The data presented herein is compiled from various studies to validate its performance and support its use as a selective pharmacological tool.

This compound is a potent and selective non-peptidyl antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] Its high affinity for the NOP receptor, coupled with significantly lower affinity for other opioid receptors, makes it an invaluable tool for investigating the physiological and pathological roles of the NOP system.[3]

Data Presentation: Comparative Selectivity Profile

The selectivity of this compound has been primarily characterized against the classical opioid receptors: mu (μ), delta (δ), and kappa (κ). The following tables summarize its binding affinities (Ki) and functional antagonist potencies (IC50) from in vitro assays.

Table 1: Binding Affinity (Ki) of this compound at Human Opioid Receptors

ReceptorThis compound Ki (nM)Selectivity-fold (relative to NOP)
NOP (ORL1) 1.8 -
Mu (μ)1000~556-fold
Delta (δ)>10,000>5556-fold
Kappa (κ)640~356-fold

Data compiled from references:[2][4]

Table 2: Functional Activity (IC50) of this compound

AssayCell LineReceptorIC50 (nM)
[³⁵S]GTPγS BindingCHOHuman NOP (ORL1)5.3
[¹²⁵I][Tyr¹⁴]nociceptin BindingCHOHuman NOP (ORL1)2.3
Forskolin-stimulated cAMP accumulationCHOHuman NOP (ORL1)26
[³⁵S]GTPγS BindingMouse Brain HomogenateMouse NOP (ORL1)7.6

Data compiled from references:[2][4][5]

Mandatory Visualization

NOP Receptor Signaling Pathway

The NOP receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels. This compound acts as a competitive antagonist, blocking the binding of N/OFQ and subsequent downstream signaling.[1]

cluster_membrane Cell Membrane cluster_extra cluster_intra NOP NOP Receptor (ORL1) Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts NOFQ N/OFQ (Agonist) NOFQ->NOP Binds & Activates J113397 This compound (Antagonist) J113397->NOP Blocks Gi_o->AC Inhibits ATP ATP ATP->AC

Caption: NOP Receptor Signaling and Antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This workflow illustrates the general steps involved in such an experiment.

prep Membrane Preparation incubation Incubation with Radioligand & J-113397 prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 → Ki) counting->analysis

Caption: General workflow for a radioligand competition binding assay.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a specific radioligand from the NOP receptor.

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hORL1).[6] The cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Assay Components:

    • Radioligand: Typically [³H]-nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin.

    • Test Compound: A range of concentrations of this compound.

    • Non-specific Binding Control: A high concentration of unlabeled nociceptin.

  • Incubation: The cell membranes, radioligand, and various concentrations of this compound are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of this compound to antagonize N/OFQ-stimulated G-protein activation.

  • Membrane Preparation: Cell membranes from CHO cells expressing the human NOP receptor are prepared as described above.

  • Assay Components:

    • Membranes: CHO-hORL1 cell membranes.

    • Radioligand: [³⁵S]GTPγS.

    • Agonist: Nociceptin/orphanin FQ (N/OFQ).

    • Test Compound: A range of concentrations of this compound.

    • Assay Buffer: Containing GDP to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Procedure:

    • Membranes are pre-incubated with this compound at various concentrations.

    • N/OFQ is added to stimulate G-protein activation.

    • [³⁵S]GTPγS is added, and the mixture is incubated at 30°C.

    • The reaction is terminated by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the N/OFQ-stimulated [³⁵S]GTPγS binding (IC50) is determined.

References

(S,S)-J-113397: A Comparative Analysis of Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (S,S)-J-113397, a selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, in preclinical animal models. Its performance is evaluated against other notable NOP receptor antagonists, supported by experimental data.

Introduction to this compound and the NOP Receptor System

This compound is a potent, selective, and non-peptidyl competitive antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] The NOP receptor and its endogenous ligand, N/OFQ, constitute a fourth component of the opioid system and are implicated in a variety of physiological processes, including pain modulation, mood, and motor control.[5][6] Blockade of NOP receptor signaling is being investigated as a therapeutic strategy for various conditions, including pain, depression, and Parkinson's disease.[5][6][7]

Comparative In Vitro Profile

The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selective NOP receptor antagonists.

CompoundNOP Receptor Binding Affinity (Ki, nM)Functional Antagonist PotencySelectivity over other Opioid Receptors
This compound 1.8 (human), 1.1 (mouse)[1]IC50: 5.3 nM ([35S]GTPγS assay)[1], pA2: 7.52 (cAMP assay)[8]High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[1][9]
SB-612111 0.33 (human)[9]pKB: 9.70 ([35S]GTPγS), 8.63 (cAMP)[9]High (>150-fold over classical opioid receptors)[9]
LY2940094 Potent and selective[7]Effective in rodent models of ethanol (B145695) consumption[10]Orally bioavailable[7][10]
UFP-101 -pA2: 8.5-9.4[9]Selective peptide antagonist[9]

Preclinical Efficacy in Animal Models

Analgesia and Pain Modulation

This compound has demonstrated complex effects in pain models. It dose-dependently inhibits hyperalgesia induced by intracerebroventricular administration of N/OFQ in the mouse tail-flick test.[1][4] In a rat model of inflammatory pain, intraplantar injection of J-113397 significantly reduced allodynia and thermal hyperalgesia.[11] However, in some contexts, it can produce algesic effects, highlighting the multifaceted role of the N/OFQ system in pain processing.[2]

Interaction with Opioids

A significant area of investigation for NOP receptor antagonists is their interaction with traditional opioid analgesics. Co-administration of J-113397 has been shown to prevent the development of tolerance to morphine in mice.[2][12][13] In studies with buprenorphine, another opioid, J-113397 potentiated its antinociceptive effects in rodents, suggesting that the NOP agonist activity of buprenorphine may temper its analgesic efficacy.[14] Interestingly, this potentiating effect was not observed in monkeys, indicating species-specific differences.[15]

Parkinson's Disease

In a rat model of Parkinson's disease (6-hydroxydopamine hemilesioned rats), J-113397 has been shown to attenuate parkinsonian-like symptoms.[16][17] When co-administered with L-DOPA, J-113397 produced an additive effect in reducing akinesia.[16][17] This effect is thought to be mediated by the overinhibition of the nigrothalamic pathway.[16][17]

The table below summarizes the in vivo efficacy of this compound in various preclinical models.

Animal ModelConditionKey Findings with this compound
Mouse Tail-Flick TestN/OFQ-induced hyperalgesiaDose-dependently inhibited hyperalgesia[1][4]
Rat Inflammatory Pain ModelCarrageenan-induced inflammationReduced allodynia and thermal hyperalgesia[11]
Mouse ModelMorphine TolerancePrevented the development of tolerance to morphine[2][12][13]
Rat Parkinson's Disease Model6-OHDA induced parkinsonismAttenuated parkinsonian-like symptoms; additive effect with L-DOPA[16][17]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[5][9] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5][13] this compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby preventing these downstream signaling events.[1][3]

NOP_Receptor_Signaling cluster_membrane Cell Membrane NOP NOP Receptor Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_o->AC Inhibits N_OFQ N/OFQ N_OFQ->NOP Binds and Activates J113397 This compound J113397->NOP Competitively Blocks ATP ATP ATP->AC Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response Leads to

NOP receptor signaling and antagonism by this compound.
Generalized Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a NOP receptor antagonist like this compound in a preclinical pain model.

In_Vivo_Workflow Habituation Animal Habituation to test environment Baseline Baseline Nociceptive Threshold Measurement Habituation->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Nociceptive_Stimulus Application of Nociceptive Stimulus (e.g., thermal, mechanical) Drug_Admin->Nociceptive_Stimulus Post_Treatment Post-Treatment Nociceptive Threshold Measurement Nociceptive_Stimulus->Post_Treatment Data_Analysis Data Analysis and Comparison Post_Treatment->Data_Analysis

Generalized workflow for in vivo nociception studies.

Experimental Protocols

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the NOP receptor.

  • Methodology:

    • Cell membranes expressing the human NOP receptor are prepared.

    • Membranes are incubated with a radiolabeled ligand (e.g., [3H]Nociceptin) and varying concentrations of the unlabeled test compound (e.g., J-113397).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[18]

[35S]GTPγS Functional Assay
  • Objective: To assess the functional antagonist activity of the test compound at the NOP receptor.

  • Methodology:

    • Membranes from cells expressing the NOP receptor are incubated with GDP, the agonist (N/OFQ), and varying concentrations of the antagonist (e.g., J-113397).

    • [35S]GTPγS is added to the mixture.

    • Agonist binding to the GPCR promotes the exchange of GDP for GTP (or the non-hydrolyzable analog [35S]GTPγS) on the Gα subunit.

    • The reaction is stopped, and the bound [35S]GTPγS is separated from the free form.

    • The amount of bound radioactivity is measured.

    • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding, is determined.[1][4]

Mouse Tail-Flick Test
  • Objective: To evaluate the antinociceptive or anti-hyperalgesic effects of a compound in response to a thermal stimulus.

  • Methodology:

    • A focused beam of radiant heat is applied to the ventral surface of a mouse's tail.

    • The latency to a rapid flick of the tail away from the heat source is measured.

    • A cut-off time is established to prevent tissue damage.

    • For anti-hyperalgesia studies, hyperalgesia is induced (e.g., by intracerebroventricular injection of N/OFQ) before administration of the test compound.

    • The test compound (e.g., J-113397) or vehicle is administered (e.g., subcutaneously).

    • Tail-flick latencies are measured at various time points after drug administration and compared to baseline and vehicle-treated groups.[1][2][4]

Conclusion

This compound is a well-characterized, potent, and selective NOP receptor antagonist that has been instrumental in elucidating the role of the N/OFQ-NOP system in various physiological and pathological processes. Preclinical data demonstrate its efficacy in modulating pain, interacting with opioid signaling, and showing potential in models of Parkinson's disease. While newer NOP antagonists with different pharmacokinetic profiles have been developed, this compound remains a crucial research tool. The choice of a specific NOP antagonist will depend on the specific experimental paradigm and desired therapeutic application.

References

A Head-to-Head Comparison of NOP Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the in vitro performance of leading NOP receptor antagonists, supported by experimental data and detailed protocols.

This guide provides a detailed comparison of several prominent non-peptide NOP (Nociceptin/Orphanin FQ peptide) receptor antagonists, offering researchers, scientists, and drug development professionals a consolidated resource to evaluate their performance. The NOP receptor, a member of the opioid receptor family, is a key target for the development of novel therapeutics for a range of central nervous system disorders, including depression, anxiety, and substance abuse. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides a visual representation of the NOP receptor signaling pathway to aid in the selection of appropriate research tools.

Performance Comparison of NOP Receptor Antagonists

The following tables summarize the in vitro binding affinity and functional potency of several well-characterized NOP receptor antagonists. This data has been compiled from various preclinical studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Binding Affinity (Ki) of NOP Receptor Antagonists
CompoundNOP Receptor Ki (nM)μ-Opioid Receptor (MOP) Ki (nM)δ-Opioid Receptor (DOP) Ki (nM)κ-Opioid Receptor (KOP) Ki (nM)Selectivity (NOP vs. MOP/DOP/KOP)
LY2940094 0.105[1]>4000-fold vs. MOP/KOP/DOP[2]>4000-fold vs. MOP/KOP/DOP[2]>4000-fold vs. MOP/KOP/DOP[2]High
SB-612111 0.33[3]57.6[3]2109[3]160.5[3]~174-fold vs. MOP
J-113397 1.8[4]1000[4]>10,000[4]640[4]~555-fold vs. MOP
JTC-801 8.2[5]102.9[6]8647.2[6]1057.5[6]~12.5-fold vs. MOP
UFP-101 ~1 (pKi 8.9)>1000>1000>1000>1000-fold

Note: Data for UFP-101 is derived from its pKi value and represents an approximate Ki.

Table 2: Functional Antagonist Potency of NOP Receptor Antagonists
CompoundAssay TypePotency (IC50, pA2, or pKb)
LY2940094 GTPγS BindingKb = 0.166 nM[1]
SB-612111 GTPγS BindingpKb = 9.70[7]
cAMP AccumulationpKb = 8.63[7]
J-113397 GTPγS BindingIC50 = 5.3 nM[4]
cAMP AccumulationpA2 = 7.52[8]
JTC-801 cAMP AccumulationIC50 = 2.58 μM[1]

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by its endogenous ligand, nociceptin (B549756)/orphanin FQ (N/OFQ), a signaling cascade is initiated that leads to the modulation of neuronal excitability and neurotransmitter release.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK Channel K_ion K+ Efflux K_channel->K_ion Ca_channel Ca2+ Channel Neuronal_Activity ↓ Neuronal Excitability Ca_channel->Neuronal_Activity N_OFQ N/OFQ N_OFQ->NOP Binds & Activates Antagonist NOP Antagonist Antagonist->NOP Binds & Blocks G_alpha Gαi/o Gi_o->G_alpha G_beta_gamma Gβγ Gi_o->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neuronal_Activity Modulates K_ion->Neuronal_Activity Ca_ion Ca2+ Influx Ca_ion->Ca_channel

NOP Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize NOP receptor antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human NOP receptor or from brain tissue.

  • Assay Buffer: Typically, a Tris-HCl buffer (pH 7.4) containing MgCl2 is used.

  • Radioligand: A radiolabeled NOP receptor ligand, such as [³H]Nociceptin, is used.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the unlabeled antagonist and a fixed concentration of the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP receptor ligand.

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional antagonist activity of a compound by assessing its ability to block agonist-stimulated G protein activation.

Methodology:

  • Reagents: Cell membranes expressing the NOP receptor, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and a NOP receptor agonist (e.g., N/OFQ).

  • Assay Buffer: A buffer containing HEPES, NaCl, and MgCl2.

  • Procedure:

    • Pre-incubate the cell membranes with various concentrations of the antagonist.

    • Add a fixed concentration of the NOP receptor agonist to stimulate G protein activation.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • After incubation, the reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified, and the IC50 or Kb value is determined.

cAMP Accumulation Assay

Objective: To determine the functional antagonist potency by measuring the reversal of agonist-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Line: A cell line expressing the NOP receptor (e.g., CHO-hNOP).

  • Reagents: Forskolin (B1673556) (to stimulate adenylyl cyclase), a NOP receptor agonist, and the test antagonist.

  • Procedure:

    • Cells are pre-incubated with the antagonist at various concentrations.

    • The cells are then stimulated with forskolin in the presence of a fixed concentration of the NOP receptor agonist.

    • The agonist will inhibit the forskolin-stimulated cAMP production.

    • The antagonist will reverse this inhibition in a concentration-dependent manner.

    • Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC50 or pA2 value is calculated.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel NOP receptor antagonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (GTPγS, cAMP) (Determine IC50/pA2) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. MOP, DOP, KOP) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Screen->PK_Studies PD_Models Pharmacodynamic Models (e.g., Tail-flick test, Forced swim test) PK_Studies->PD_Models Receptor_Occupancy Receptor Occupancy Studies (PET imaging) PD_Models->Receptor_Occupancy Candidate_Selection Lead Candidate Selection Receptor_Occupancy->Candidate_Selection Lead_Compound Novel Compound Lead_Compound->Binding_Assay

Workflow for NOP Antagonist Characterization

References

Validating the Antagonistic Activity of (S,S)-J-113397 in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nociceptin (B549756)/Orphanin FQ (NOP) receptor antagonist, (S,S)-J-113397, with other commercially available alternatives. The data presented herein, compiled from various scientific publications, facilitates an objective evaluation of their performance in different cell lines, supported by detailed experimental protocols and visual pathway representations.

Comparative Efficacy and Potency of NOP Receptor Antagonists

This compound is a potent and highly selective non-peptidyl antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its efficacy is frequently validated in recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP). A key cell line for studying endogenous NOP receptor function is the human neuroblastoma cell line, SH-SY5Y.[3]

The following tables summarize the binding affinities (Ki) and functional antagonist potencies of this compound and its alternatives in CHO cells expressing the human NOP receptor.

Table 1: NOP Receptor Binding Affinity (Ki) in CHO-hNOP Cells

CompoundKi (nM)Selectivity over other Opioid Receptors
This compound 1.8[2]High (>350-fold vs µ, >5500-fold vs δ, >350-fold vs κ)[4]
SB-612111 0.33[5]High (>174-fold vs µ, >6391-fold vs δ, >486-fold vs κ)[6]
UFP-101 pKi 10.24 (~0.057 nM)[1][7]High (>3000-fold)[1][7]
LY2940094 0.105[8]High (>4000-fold)[9]
Trap-101 pKi 8.65 (~2.24 nM)[10]Moderate (vs µ and κ), High (vs δ)[10]

Table 2: Functional Antagonism in CHO-hNOP Cells ([³⁵S]GTPγS Binding Assay)

CompoundPotency (IC₅₀ / K_b / pA₂)
This compound IC₅₀: 5.3 nM[2]
SB-612111 K_b: 0.2 nM[11]
LY2940094 K_b: 0.166 nM[2][8]
Trap-101 pA₂: ~8.0 (in mouse vas deferens)
UFP-101 pA₂: 8.4 - 9.0[12]

Signaling Pathways and Experimental Workflows

To fully characterize the antagonistic activity of compounds like this compound, a series of in vitro assays are employed. These assays investigate the binding of the compound to the NOP receptor and its effect on downstream signaling pathways.

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[4] Upon activation by its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), a signaling cascade is initiated that modulates neuronal excitability and various physiological processes. NOP receptor antagonists competitively bind to the receptor, preventing N/OFQ from binding and activating these downstream events.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds & Activates J113397 This compound (Antagonist) J113397->NOP Competitively Blocks G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates MAPK MAPK Pathway G_beta_gamma->MAPK pMAPK Phosphorylated MAPK MAPK->pMAPK Experimental_Workflow cluster_setup Assay Setup cluster_assays Binding & Functional Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., CHO-hNOP, SH-SY5Y) membrane_prep 2. Membrane Preparation cell_culture->membrane_prep camp_assay 3c. cAMP Accumulation Assay (Functional Confirmation) cell_culture->camp_assay binding_assay 3a. Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay gtps_assay 3b. [³⁵S]GTPγS Binding Assay (Determine IC₅₀/Kb) membrane_prep->gtps_assay data_analysis 4. Data Analysis (e.g., Schild Analysis) binding_assay->data_analysis gtps_assay->data_analysis camp_assay->data_analysis conclusion 5. Conclusion (Potency & Selectivity Profile) data_analysis->conclusion

References

Schild Analysis of (S,S)-J-113397: A Comparative Guide to its Competitive Antagonism at the ORL1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism of receptor antagonism is paramount. This guide provides an objective comparison of (S,S)-J-113397, a seminal non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor. The data presented herein, supported by detailed experimental protocols, unequivocally characterizes this compound as a potent and selective competitive antagonist.

This compound, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one, was the first small molecule identified with high affinity for the ORL1 receptor.[1][2] Its discovery has been instrumental in elucidating the physiological roles of the N/OFQ system.[2][3]

Quantitative Analysis of Competitive Antagonism

Schild analysis is a cornerstone of classical pharmacology for quantifying the affinity of a competitive antagonist. The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A linear Schild plot with a slope not significantly different from unity is the hallmark of competitive antagonism.[4][5]

The following tables summarize the binding affinity and functional antagonism data for this compound from various in vitro studies.

Table 1: Binding Affinity of this compound for the ORL1 Receptor

ParameterReceptor/TissueValue (nM)
KiCloned human ORL11.8[2][6]
KiMouse brain ORL11.1[2]
IC50Cloned human ORL12.3[7]
IC50Mouse brain ORL17.6[8]

Table 2: Schild Analysis and Functional Antagonism of this compound

AssayPreparationAgonistpA2 Value
[35S]GTPγS BindingCHO cells expressing ORL1Nociceptin/Orphanin FQCompetitive antagonism confirmed[2]
cAMP AccumulationCHO cells expressing ORL1Nociceptin/Orphanin FQ7.52[3]
Inwardly Rectifying K+ Channel ActivationRat periaqueductal gray slicesNociceptin/Orphanin FQ8.37[9]
Electrically Stimulated ContractionMouse vas deferensNociceptin/Orphanin FQ7.85[3]
Electrically Stimulated ContractionGuinea pig ileumNociceptin/Orphanin FQ7.75[3]
Electrically Stimulated ContractionRat vas deferensNociceptin/Orphanin FQ7.77[3]
ContractionMouse colonNociceptin/Orphanin FQ8.07[3]

Table 3: Selectivity Profile of this compound for Opioid Receptors

ReceptorKi (nM)
Human μ-opioid1000[2]
Human δ-opioid>10,000[2]
Human κ-opioid640[2]

The data consistently demonstrate that this compound is a highly potent and selective antagonist for the ORL1 receptor, with significantly lower affinity for classical opioid receptors.[2]

Experimental Protocols

The characterization of this compound as a competitive antagonist has been established through a variety of robust experimental methodologies.

Radioligand Binding Assays

These assays determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor or from brain tissue.[2][10]

  • Incubation: Membranes are incubated with a radiolabeled ORL1 agonist (e.g., [125I][Tyr14]nociceptin) and varying concentrations of this compound.[3][7]

  • Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity retained on the filters is quantified.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is calculated using the Cheng-Prusoff equation.[10]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the ORL1 receptor.

  • Procedure: Cell membranes expressing the ORL1 receptor are incubated with the agonist (nociceptin/orphanin FQ) in the presence and absence of various concentrations of this compound, along with [35S]GTPγS.[2][8]

  • Principle: Agonist binding activates the G protein, which then binds [35S]GTPγS. A competitive antagonist will shift the agonist dose-response curve to the right.

  • Schild Analysis: The dose-ratios are calculated and plotted in a Schild plot to determine the pA2 value.[2]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of ORL1 receptor activation.

  • Cell Culture: CHO cells expressing the human ORL1 receptor are used.[3][7]

  • Stimulation: Cells are treated with forskolin (B1673556) to stimulate cAMP production.[7]

  • Measurement: The ability of nociceptin/orphanin FQ to inhibit forskolin-stimulated cAMP accumulation is measured in the presence of increasing concentrations of this compound.

  • Analysis: The rightward shift in the nociceptin/orphanin FQ concentration-response curve is used to determine the antagonist's potency.

Electrophysiological Recordings

Patch-clamp techniques are used to measure the effect of receptor activation on ion channel activity in native neurons.

  • Preparation: Brain slices, for example from the rat periaqueductal gray, are prepared.[9]

  • Recording: Whole-cell patch-clamp recordings are made from individual neurons.

  • Application: Nociceptin/orphanin FQ is applied to activate inwardly rectifying K+ channels, and the antagonistic effect of this compound is quantified.[9]

  • Schild Plot: A Schild plot is constructed from the concentration-response curves to N/OFQ in the presence of different concentrations of the antagonist to yield a pA2 value.[9]

Visualizing the Process and Pathway

To further clarify the concepts and procedures involved, the following diagrams illustrate the Schild analysis workflow and the ORL1 receptor signaling pathway.

Schild_Analysis_Workflow Schild Analysis Experimental Workflow cluster_0 Experimental Setup cluster_1 Data Analysis A Prepare Tissue/Cell Culture (e.g., CHO-ORL1 cells) B Add Agonist (N/OFQ) at varying concentrations A->B D Measure Functional Response (e.g., [35S]GTPγS binding, cAMP levels) B->D C Add Antagonist (this compound) at a fixed concentration C->D E Generate Agonist Dose-Response Curves D->E F Calculate Dose Ratio (DR) for each antagonist concentration E->F G Construct Schild Plot (log(DR-1) vs. -log[Antagonist]) F->G H Determine pA2 value (x-intercept) and slope G->H

Caption: A flowchart illustrating the key steps in performing a Schild analysis.

ORL1_Signaling_Pathway ORL1 Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_gprotein cluster_effectors Downstream Effectors J113397 This compound (Antagonist) ORL1 ORL1 Receptor J113397->ORL1 Binds & Blocks NOFQ N/OFQ (Agonist) NOFQ->ORL1 Binds & Activates Gi_Go Gi/Go Protein ORL1->Gi_Go Activates alpha α-subunit Gi_Go->alpha betagamma βγ-subunit Gi_Go->betagamma AC Adenylyl Cyclase alpha->AC Inhibits Ca Voltage-gated Ca2+ Channels betagamma->Ca Inhibits K Inwardly Rectifying K+ Channels betagamma->K Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca->Ca_influx K_efflux ↑ K+ Efflux K->K_efflux

Caption: The signaling cascade initiated by ORL1 receptor activation and its inhibition by this compound.

References

Unveiling the In Vivo Efficacy of (S,S)-J-113397 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the selective NOP receptor antagonist, (S,S)-J-113397, with a focus on its validation in knockout animal models. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.

This compound is a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] Its efficacy and selectivity have been investigated in a variety of in vitro and in vivo models, with knockout studies playing a crucial role in confirming its mechanism of action.

Comparative Analysis of NOP Receptor Antagonists

To provide a clear comparison, the following table summarizes the quantitative data for this compound and other notable NOP receptor antagonists.

CompoundBinding Affinity (Ki, nM)Functional Antagonist PotencySelectivity over other Opioid ReceptorsIn Vivo Efficacy in Knockout Models (Example)
This compound 1.8 (human), 1.1 (mouse)[1]IC50: 5.3 nM ([35S]GTPγS)[1]High (>600-fold vs µ, δ, and κ)Selective antagonism on ORL1 receptor confirmed in a [35S]GTPγS binding study using ORL1 receptor-deficient mice.[2]
SB-612111 0.33 (human)pKB: 9.70 ([35S]GTPγS)High (>150-fold over classical opioid receptors)Antidepressant-like effect was absent in NOP receptor knockout mice, confirming its action is mediated through the NOP receptor.[3]
UFP-101 Not specifiedpA2: 8.5-9.4Selective peptide antagonistNociceptin/orphanin FQ (N/OFQ)-induced spinal antinociception was absent in NOP receptor knockout mice, an effect mimicked by UFP-101 in wild-type mice.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

[35S]GTPγS Binding Assay in ORL1 Receptor-Deficient Mice
  • Objective: To confirm the selective antagonism of this compound on the ORL1 receptor.[2]

  • Animal Model: Brain tissue from both wild-type and ORL1 receptor-deficient (knockout) mice.

  • Methodology:

    • Brain membranes are prepared from both groups of mice.

    • Membranes are incubated with varying concentrations of this compound.

    • Nociceptin/orphanin FQ (N/OFQ) is added to stimulate the NOP receptor.

    • The binding of [35S]GTPγS, a non-hydrolyzable analog of GTP, to G-proteins is measured.

    • Inhibition of N/OFQ-stimulated [35S]GTPγS binding by this compound is quantified.

  • Expected Outcome: this compound is expected to inhibit N/OFQ-stimulated [35S]GTPγS binding in brain membranes from wild-type mice but have no effect in those from ORL1 receptor-deficient mice, confirming its selectivity.

Mouse Tail-Flick Test for Analgesia
  • Objective: To evaluate the in vivo efficacy of NOP receptor antagonists in modulating nociception.

  • Animal Model: Wild-type and NOP receptor knockout mice.

  • Methodology:

    • A baseline tail-flick latency to a thermal stimulus (e.g., a focused beam of light) is measured.

    • The NOP receptor antagonist (e.g., this compound) or vehicle is administered, typically via subcutaneous or intraperitoneal injection.

    • At a predetermined time after drug administration, the tail-flick latency is measured again.

    • In some experiments, an agonist like N/OFQ is administered to induce hyperalgesia, and the antagonist's ability to block this effect is assessed.

  • Expected Outcome: The effects of NOP receptor modulation on nociception can be determined by comparing the tail-flick latencies between treated and control groups in both wild-type and knockout mice. For instance, the antinociceptive effect of N/OFQ is absent in NOP knockout mice.[4]

Forced Swim Test for Antidepressant-like Effects
  • Objective: To assess the potential antidepressant-like effects of NOP receptor antagonists.[3]

  • Animal Model: Wild-type and NOP receptor knockout mice.

  • Methodology:

    • Mice are individually placed in a cylinder of water from which they cannot escape.

    • The duration of immobility (a measure of behavioral despair) is recorded over a set period.

    • The NOP receptor antagonist (e.g., SB-612111) or vehicle is administered prior to the test.

  • Expected Outcome: A decrease in immobility time in wild-type mice treated with the antagonist suggests an antidepressant-like effect. The absence of this effect in NOP receptor knockout mice would confirm that the action is mediated through the NOP receptor.[3]

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits N_OFQ N/OFQ N_OFQ->NOP Binds & Activates J113397 This compound J113397->NOP Competitively Blocks cAMP ↓ cAMP AC->cAMP Neuronal_Excitability Modulation of Neuronal Excitability cAMP->Neuronal_Excitability

NOP Receptor Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy Binding_Assay [35S]GTPγS Binding Assay in WT and KO Mice Functional_Assay Cell-Based Functional Assays (e.g., cAMP) Binding_Assay->Functional_Assay Confirms Target Engagement Behavioral_Tests Behavioral Models (e.g., Tail-Flick, Forced Swim) Functional_Assay->Behavioral_Tests Predicts In Vivo Activity KO_Validation Comparison of Effects in WT vs. NOP KO Mice Behavioral_Tests->KO_Validation Confirms On-Target Efficacy

Experimental Workflow for Antagonist Validation

References

Safety Operating Guide

Navigating the Disposal of (S,S)-J-113397: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (S,S)-J-113397, a potent and selective non-peptide opioid receptor antagonist. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₂₄H₃₇N₃O₂
Molecular Weight 399.57 g/mol
Appearance Solid
Solubility Soluble in DMSO and ethanol

Step-by-Step Disposal Protocol

The disposal of this compound should follow standard procedures for non-hazardous or unknown-hazard chemical waste, in accordance with institutional and local regulations.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

2. Container Requirements:

  • Use a chemically resistant, leak-proof container with a secure screw-top cap.[1]

  • Ensure the container is appropriate for the physical state of the waste (solid or dissolved in solvent).

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "this compound".

    • The concentration and solvent if in solution.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

4. Storage (Satellite Accumulation Area):

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][3]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1]

  • Ensure secondary containment is used to prevent spills.

  • Keep the waste container closed at all times, except when adding waste.[2]

5. Disposal Request:

  • Once the container is full or has been in storage for the maximum allowable time (typically up to one year, but check institutional guidelines), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.[2]

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Generation of this compound Waste B Identify and Segregate Waste A->B C Select Appropriate Waste Container B->C D Label Container Correctly C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container Full or at Time Limit? E->F G Submit Pickup Request to EHS F->G Yes I Continue to Monitor SAA F->I No H EHS Collects and Disposes of Waste G->H I->E

Caption: Workflow for the safe disposal of this compound.

By following these established procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Handling (S,S)-J-113397

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (S,S)-J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. Given the compound's pharmacological activity, it is imperative to adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on general best practices for handling potent research chemicals and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to this compound. The recommended level of protection varies depending on the nature of the work being conducted.

Activity Recommended PPE Rationale
Weighing and Dispensing (as a solid) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N100/P100 respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).High risk of generating and inhaling fine particles. Full respiratory and skin protection is essential to prevent systemic exposure.
Solution Preparation and Handling - Certified chemical fume hood. - Standard lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling the solid form, but the potential for splashes and skin contact remains.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to maintain a safe working environment.

Engineering Controls:
  • All work with the solid form of this compound should be conducted in a certified chemical fume hood, a glove box, or another suitable ventilated enclosure to minimize inhalation exposure.

  • Ensure that the work area is well-ventilated.

Procedural Guidance:
  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Have a designated waste container ready for all contaminated materials.

  • Weighing : When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure. Use smooth, deliberate movements to avoid creating dust.

  • Dissolving : When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the container is securely capped before mixing.

  • Storage : this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Per supplier recommendations, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always store away from incompatible materials.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : All disposable items that have come into contact with this compound, including gloves, disposable lab coats, weighing paper, and pipette tips, should be considered hazardous waste.

    • Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Final Disposal : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Experimental Protocols

Protocol for Weighing and Preparing a Stock Solution of this compound
  • Preparation and PPE :

    • Don the appropriate PPE for handling a potent solid: a full-face respirator or N100/P100 respirator, a solid-front lab coat, and double nitrile gloves.

    • Prepare the workspace within a certified chemical fume hood by laying down absorbent bench paper.

    • Assemble all necessary equipment: spatula, weighing boat, vial for the stock solution, and the appropriate solvent (e.g., DMSO or ethanol).

  • Weighing the Compound :

    • Carefully transfer the desired amount of this compound from the storage container to the weighing boat using a clean spatula.

    • Record the exact weight.

  • Preparing the Stock Solution :

    • Carefully transfer the weighed solid into the labeled vial.

    • Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the desired concentration.

    • Securely cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Cleanup :

    • Dispose of the weighing boat, spatula (if disposable), and any contaminated bench paper in the designated solid hazardous waste container.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Carefully doff PPE and dispose of gloves and other disposable items in the hazardous waste container.

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_disposal Final Disposal Prep 1. Review SDS and Establish Work Zone Don_PPE 2. Don Appropriate PPE Weigh 3. Weigh Solid Compound Don_PPE->Weigh Prepare_Solution 4. Prepare Solution Weigh->Prepare_Solution Clean_Area 5. Decontaminate Work Area Prepare_Solution->Clean_Area Segregate_Waste 6. Segregate and Label Waste Clean_Area->Segregate_Waste Doff_PPE 7. Doff PPE Segregate_Waste->Doff_PPE Dispose 8. Dispose via Certified Vendor Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,S)-J-113397
Reactant of Route 2
Reactant of Route 2
(S,S)-J-113397

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。